molecular formula C22H19ClF3NO5 B612172 Voruciclib CAS No. 1000023-04-0

Voruciclib

货号: B612172
CAS 编号: 1000023-04-0
分子量: 469.8 g/mol
InChI 键: MRPGRAKIAJJGMM-OCCSQVGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Voruciclib is an orally available, selective cyclin-dependent kinase 9 (CDK9) inhibitor investigated for its potential to overcome treatment resistance in hematologic malignancies . Its primary research value stems from its ability to indirectly suppress the expression of the pro-survival protein Mcl-1 (Myeloid cell leukemia-1), a recognized key mechanism of resistance to BCL-2 inhibitors like venetoclax . By potently inhibiting CDK9, a key regulator of transcriptional elongation, this compound disrupts the synthesis of short-lived oncoproteins such as Mcl-1 and c-Myc . This mechanism provides a strong rationale for its investigation in combination therapies. Preclinical models of acute myeloid leukemia (AML) demonstrated that this compound synergizes with venetoclax to induce robust apoptosis, an effect enhanced by the concomitant downregulation of both Mcl-1 and c-Myc . This synergistic activity has been validated in early-phase clinical trials involving patients with relapsed/refractory AML, where the combination was well-tolerated and showed antileukemic activity, including in patients previously treated with venetoclax . On-target effects of this compound have been confirmed in human studies, which observed decreased Mcl-1 protein expression and reduced phosphorylation of RNA polymerase II . Research indicates that an intermittent dosing schedule can maintain Mcl-1 suppression below baseline levels, thereby maximizing synergistic efficacy with BCL-2 inhibition in vivo . This makes this compound a compelling candidate for research focused on apoptosis regulation and overcoming treatment resistance in oncology.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPGRAKIAJJGMM-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000023-04-0
Record name Voruciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voruciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VORUCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Voruciclib's Mechanism of Action in Acute Myeloid Leukemia (AML): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voruciclib is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical and clinical activity in Acute Myeloid Leukemia (AML). Its primary mechanism of action involves the transcriptional repression of key anti-apoptotic and oncogenic proteins, notably Myeloid Cell Leukemia-1 (Mcl-1) and MYC. This activity leads to the induction of apoptosis in AML cells and demonstrates synergistic effects when combined with the BCL-2 inhibitor, venetoclax (B612062). This guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: CDK9 Inhibition

This compound exerts its anti-leukemic effects through the potent and selective inhibition of CDK9. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in the regulation of gene transcription. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a necessary step for the release of RNAPII from promoter-proximal pausing and the initiation of productive transcriptional elongation.

In AML, malignant cells often exhibit a dependency on the continuous and high-level transcription of short-lived pro-survival and oncogenic proteins. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global transcriptional repression of genes with short-lived mRNA transcripts, including critical survival factors for AML cells.

Downregulation of Mcl-1

A primary consequence of CDK9 inhibition by this compound is the rapid downregulation of Mcl-1, an anti-apoptotic member of the BCL-2 family of proteins[1][2][3][4][5]. Mcl-1 is a key survival factor in AML and a known mediator of resistance to the BCL-2 inhibitor, venetoclax[1][2][3][4][5]. The MCL1 gene has a short-lived mRNA transcript, making its expression highly dependent on continuous transcription. This compound-mediated inhibition of CDK9 leads to a decrease in MCL1 mRNA and subsequent Mcl-1 protein levels, thereby lowering the apoptotic threshold of AML cells[2][4][5]. Preclinical studies have shown that this downregulation of Mcl-1 is transient, with levels potentially rebounding after 12 hours of treatment, suggesting that intermittent dosing schedules may be optimal to repeatedly suppress Mcl-1 levels[6][7].

Suppression of MYC

Another critical target of this compound's transcriptional repression is the MYC proto-oncogene[1][2]. MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers, including AML[1]. Similar to MCL1, the MYC transcript is highly unstable, rendering its expression sensitive to CDK9 inhibition. This compound treatment leads to a significant reduction in MYC protein levels, contributing to cell cycle arrest and apoptosis[8]. Unlike the transient downregulation of Mcl-1, the suppression of MYC appears to be more sustained with continuous this compound exposure[6].

Signaling Pathways and Cellular Consequences

The inhibition of CDK9 by this compound triggers a cascade of events culminating in AML cell death. The following diagrams illustrate the key signaling pathways and the logical workflow of this compound's action.

Voruciclib_Mechanism_of_Action cluster_0 This compound cluster_1 Transcriptional Regulation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits PTEFb P-TEFb Complex CDK9->PTEFb Component of RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII p-RNA Polymerase II (Ser2) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription MCL1_mRNA MCL1 mRNA Transcription->MCL1_mRNA MYC_mRNA MYC mRNA Transcription->MYC_mRNA Mcl1_protein Mcl-1 Protein MCL1_mRNA->Mcl1_protein Translates to Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits MYC_protein MYC Protein MYC_mRNA->MYC_protein Translates to MYC_protein->Apoptosis Suppression induces CellCycleArrest Cell Cycle Arrest MYC_protein->CellCycleArrest Promotes Proliferation

Figure 1: this compound's core mechanism of action in AML cells.

Synergy with Venetoclax

The downregulation of Mcl-1 by this compound provides a strong rationale for its combination with the BCL-2 inhibitor, venetoclax. Venetoclax promotes apoptosis by inhibiting BCL-2, but its efficacy can be limited by the compensatory upregulation or high basal expression of Mcl-1, which can sequester pro-apoptotic proteins and prevent cell death. By suppressing Mcl-1, this compound effectively removes this resistance mechanism, leading to a synergistic induction of apoptosis when combined with venetoclax[4][6][7].

Voruciclib_Venetoclax_Synergy cluster_0 Therapeutic Agents cluster_1 Anti-Apoptotic Proteins cluster_2 Pro-Apoptotic Proteins cluster_3 Cellular Outcome This compound This compound Mcl1 Mcl-1 This compound->Mcl1 Downregulates Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BIM BIM Mcl1->BIM Sequesters BCL2->BIM Sequesters BAX_BAK BAX/BAK BIM->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis Induces

Figure 2: Synergistic mechanism of this compound and Venetoclax.

Preclinical Data

In Vitro Activity

Preclinical studies have demonstrated this compound's potent anti-leukemic activity in various AML cell lines, including THP-1, U937, MOLM-13, MV4-11, and OCI-AML3, as well as in primary patient samples[6][9]. Treatment with this compound induces a dose-dependent increase in apoptosis, as evidenced by an increase in Annexin V-positive cells and cleavage of caspase-3 and PARP[6]. The maximal effect on Mcl-1 downregulation is achieved at concentrations of approximately 1 µM[2][4].

Table 1: Summary of Preclinical In Vitro Data

Parameter Observation Cell Lines/Samples Reference
Apoptosis Induction Dose-dependent increase in Annexin V+ cells (e.g., 13.8-55.8% at 2 µM) THP-1, U937, MOLM-13, MV4-11, OCI-AML3, primary AML samples [6][9]
Mcl-1 Downregulation Maximal effect observed at ~1 µM; transient effect, rebounds after 12h MV4-11, THP-1 [2][4][6][7]
MYC Downregulation Significant protein level decrease at 6h; sustained effect MV4-11, THP-1 [6]

| Synergy with Venetoclax | Combination Index (CI) < 0.73 in cell lines; CI < 0.07 in primary samples | MV4-11, U937, THP-1, MOLM-13, primary AML samples |[6][7] |

Clinical Data (NCT03547115)

A Phase 1 clinical trial (NCT03547115) has evaluated this compound as a monotherapy and in combination with venetoclax in patients with relapsed/refractory AML and B-cell malignancies[1][3][4][5][10][11][12].

Patient Demographics and Baseline Characteristics

The study enrolled heavily pretreated patients with a median of 2 to 3 prior lines of therapy[1][2][3][4][9]. A significant proportion of patients had previously received venetoclax[1][2][4].

Table 2: Patient Demographics and Baseline Characteristics (AML Cohorts)

Characteristic Value Reference
Number of Patients (Monotherapy) 21 [1][2]
Number of Patients (Combination Therapy) 41 [1][4]
Median Age (years) 70 (Range: 40-90) [1][2]
Median Prior Lines of Therapy 3 (Range: 1-8) [2][13]
Prior Venetoclax Treatment 90-95% [1][2][4]

| ELN Genetic Risk (Adverse) | 71-75% |[1][2] |

Dosing and Safety

This compound was evaluated in both continuous and intermittent dosing schedules. An intermittent schedule of 14 days on, 14 days off in a 28-day cycle was found to be well-tolerated[1][2][4]. The most common treatment-related adverse events were generally low-grade and included diarrhea, nausea, and fatigue[2][10]. Importantly, no significant myelosuppression was observed, and there were no overlapping bone marrow toxicities when combined with venetoclax[10].

Table 3: Common Adverse Events (Any Grade) in Patients Treated with this compound

Adverse Event Monotherapy (%) Combination Therapy (%) Reference
Diarrhea 15-30% 22% [2][4][10]
Nausea 10-25% 34% [2][4][10]
Fatigue 7.5-22% N/A [2][10]
Anemia 22% N/A [2]
Febrile Neutropenia N/A 32% [4]
Thrombocytopenia N/A 22% [4]
Hypokalemia N/A 22% [4]

| Dyspnea | 15% | 22% |[2][4] |

Clinical Activity

Both this compound monotherapy and its combination with venetoclax demonstrated encouraging clinical activity in heavily pretreated AML patients[3][10][11].

Table 4: Clinical Responses in Relapsed/Refractory AML Patients

Treatment Arm Response Metric Result Reference
Monotherapy (200 mg intermittent) Disease Control Rate 50% in 10 patients [10]
Combination with Venetoclax Overall Response Rate (CR/CRi) 3 out of 20 patients (at doses ≥100 mg) [3][11]
Morphologic Leukemia-Free State (MLFS) 1 out of 20 patients (at doses ≥100 mg) [3][11]
Stable Disease (lasting ≥3 months) 7 patients [4]

| | Antileukemic Activity (Overall) | Observed in 10 of 41 patients (24%) |[4] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action, based on standard laboratory procedures and information from related publications.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in AML cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Assay_Workflow A 1. Cell Culture and Treatment - Seed AML cells (e.g., 1x10^6 cells/mL) - Treat with this compound +/- Venetoclax - Incubate for 6-24 hours B 2. Cell Harvesting - Centrifuge cells at 300 x g for 5 min - Wash pellet with cold PBS A->B C 3. Staining - Resuspend cells in 1X Binding Buffer - Add Annexin V-FITC and PI - Incubate for 15-20 min at RT in the dark B->C D 4. Flow Cytometry Analysis - Add 1X Binding Buffer - Acquire events on a flow cytometer - Analyze quadrants for viable, early apoptotic, and late apoptotic/necrotic cells C->D

Figure 3: Experimental workflow for the Annexin V/PI apoptosis assay.

Materials:

  • AML cell lines or primary patient samples

  • This compound and/or Venetoclax

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed AML cells at a density of 0.5-1.0 x 10^6 cells/mL and treat with desired concentrations of this compound, Venetoclax, or the combination. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Cell Harvesting: Transfer cells to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Staining: Prepare 1X Binding Buffer by diluting the 10X stock in deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls to set up compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

Western Blot Analysis

This protocol details the detection of Mcl-1, MYC, and apoptosis-related proteins in AML cells following treatment with this compound.

Materials:

  • Treated AML cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-Mcl-1, rabbit anti-c-Myc, rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, and a loading control like mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., 1:1000 dilution) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of MCL1 and MYC in AML cells treated with this compound.

Materials:

  • Treated AML cells

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for MCL1, MYC, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated cells according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions containing cDNA, forward and reverse primers, and qPCR master mix.

  • Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Synergy Analysis

The synergistic interaction between this compound and venetoclax can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle.

Procedure:

  • Dose-Response Curves: Treat AML cells with a range of concentrations of this compound alone, venetoclax alone, and the combination of both drugs at a constant ratio.

  • Cell Viability Assay: After a set incubation period (e.g., 24-72 hours), assess cell viability using an MTS or similar assay.

  • CI Calculation: Use software such as CompuSyn to calculate the CI values from the dose-response data. The interpretation is as follows:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Conclusion

This compound is a promising therapeutic agent for AML with a well-defined mechanism of action centered on the inhibition of CDK9. By downregulating the key survival proteins Mcl-1 and MYC, this compound induces apoptosis in AML cells and effectively overcomes a major mechanism of resistance to the BCL-2 inhibitor venetoclax, leading to a potent synergistic combination. Clinical data from the Phase 1 trial have demonstrated a manageable safety profile and encouraging anti-leukemic activity in a heavily pretreated patient population. Further clinical investigation of this compound, particularly in combination with venetoclax, is warranted to fully elucidate its therapeutic potential in AML.

References

Voruciclib: A Technical Guide to its CDK9 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voruciclib (also known as P1446A-05) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with particularly potent activity against CDK9.[1][2] As a critical regulator of transcriptional elongation, CDK9 plays a pivotal role in the expression of key anti-apoptotic proteins and oncogenes, most notably Myeloid Cell Leukemia-1 (MCL-1) and MYC.[3][4] Dysregulation of the CDK9 pathway is a hallmark of various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound's CDK9 inhibitory activity, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its function.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the inhibition of CDK9. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which, upon activation by its cyclin partner (Cyclin T1 or T2), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event is crucial for releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcriptional elongation of a host of genes, including those with short half-lives that are critical for cancer cell survival, such as MCL1 and MYC.[3]

By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a cascade of downstream effects:

  • Transcriptional Repression: The elongation of transcription for a specific subset of genes, including MCL1 and MYC, is stalled.

  • Downregulation of Anti-apoptotic Proteins: The subsequent decrease in MCL-1 protein levels sensitizes cancer cells to apoptosis.[4]

  • Reduction of Oncogenic Drivers: The suppression of MYC, a potent oncogene, contributes to the inhibition of tumor cell proliferation and survival.[5]

This targeted mechanism of action has demonstrated synergistic anti-leukemic activity when combined with other targeted therapies, such as the BCL-2 inhibitor venetoclax, in preclinical models of acute myeloid leukemia (AML).[4]

Quantitative Inhibitory Activity

This compound has been characterized as a potent inhibitor of multiple CDKs, with a particularly high affinity for CDK9. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

TargetKi (nM)
CDK9/cyclin T20.626
CDK9/cyclin T11.68
CDK6/cyclin D12.92
CDK4/cyclin D13.96
CDK1/cyclin B5.4
CDK1/cyclin A9.1

Table 1: Inhibitory activity (Ki) of this compound against a panel of cyclin-dependent kinases. Data sourced from MedchemExpress.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

CDK9_Inhibition_Pathway cluster_transcription Transcriptional Regulation cluster_cdk9 P-TEFb Complex cluster_this compound cluster_cellular_response Cellular Response RNA_Pol_II RNA Polymerase II Promoter Promoter-Proximal Pausing Gene_Elongation Productive Gene Elongation Promoter->Gene_Elongation Release mRNA MCL1 & MYC mRNA Gene_Elongation->mRNA MCL1_Protein MCL-1 Protein mRNA->MCL1_Protein MYC_Protein MYC Protein mRNA->MYC_Protein CDK9 CDK9 CDK9->RNA_Pol_II Phosphorylation (Ser2) CyclinT Cyclin T1/T2 CyclinT->CDK9 Activates This compound This compound This compound->CDK9 Inhibits Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibits Proliferation Cell Proliferation MYC_Protein->Proliferation Promotes

This compound's Mechanism of Action on the CDK9 Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Outcomes Kinase_Assay Biochemical Kinase Assay Ki_IC50 Determine Ki / IC50 Kinase_Assay->Ki_IC50 Cell_Viability Cell Viability Assay (e.g., MTS) Cell_Viability->Ki_IC50 Western_Blot Western Blot Analysis Protein_Levels Quantify Protein Downregulation (MCL-1, MYC) Western_Blot->Protein_Levels Xenograft Xenograft Mouse Model Tumor_Growth Measure Tumor Growth Inhibition Xenograft->Tumor_Growth

A generalized experimental workflow for this compound evaluation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the CDK9 inhibitory activity of this compound.

Biochemical Kinase Assay (Determination of Ki)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory constant (Ki) of this compound against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • CDK9-specific substrate peptide

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: To the wells of a 384-well plate, add the diluted this compound solutions or DMSO (for vehicle control).

  • Enzyme Addition: Add the recombinant CDK9/Cyclin T1 enzyme to all wells except for the "no enzyme" control wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to all wells. The final ATP concentration should be close to the Km value for CDK9.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Viability Assay (MTS Assay)

This protocol describes the use of an MTS assay to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., AML or DLBCL cell lines)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis for MCL-1 and MYC Downregulation

This protocol outlines the procedure for detecting changes in MCL-1 and MYC protein levels in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies specific for MCL-1, MYC, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis: Treat the cancer cells with various concentrations of this compound for a specified time (e.g., 6-24 hours). Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against MCL-1, MYC, and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of MCL-1 and MYC to the loading control to determine the extent of protein downregulation induced by this compound.

Conclusion

This compound is a potent and selective inhibitor of CDK9 that has demonstrated significant anti-cancer activity in preclinical models. Its mechanism of action, centered on the transcriptional repression of key survival proteins like MCL-1 and MYC, provides a strong rationale for its continued investigation as a therapeutic agent, both as a monotherapy and in combination with other targeted drugs. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological activities and therapeutic potential of this compound.

References

Voruciclib: A Technical Guide to Its Mechanism of Action in MYC Downregulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Voruciclib, an orally active and selective cyclin-dependent kinase (CDK) inhibitor. The primary focus is on its core mechanism of action: the downregulation of the MYC oncogene, a critical driver in numerous human cancers. This guide synthesizes preclinical and clinical data, details key experimental methodologies, and visualizes the underlying biological pathways.

Introduction to this compound

This compound is a potent, oral small molecule inhibitor of multiple cyclin-dependent kinases.[1] It demonstrates high affinity for CDK9, a key regulator of gene transcription, and also inhibits CDK4, CDK6, and CDK1.[2] The dysregulation of CDK activity is a hallmark of many cancers, making it a compelling therapeutic target. This compound's mechanism is particularly relevant for malignancies driven by the overexpression of short-lived survival proteins, most notably the MYC proto-oncogene protein.[1][3] By targeting the transcriptional machinery responsible for MYC expression, this compound offers a promising strategy to combat these difficult-to-treat cancers.[1]

Core Mechanism: Transcriptional Inhibition via CDK9

The primary pathway through which this compound downregulates MYC involves the inhibition of the Positive Transcription Elongation Factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit.[4]

  • Role of CDK9 in Transcription: In normal and cancerous cells, CDK9 forms the P-TEFb complex with a cyclin partner (most commonly Cyclin T1). This complex is recruited to gene promoters and is essential for the transition from transcriptional initiation to productive elongation.[4]

  • Phosphorylation of RNA Polymerase II: The key function of CDK9 is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the Serine 2 position (pRNAPII-Ser2).[5][6] This phosphorylation event releases RNAPII from a state of promoter-proximal pausing, allowing it to proceed with transcribing the gene.[4]

  • MYC and Mcl-1 Transcription: The transcription of genes encoding proteins with short half-lives, such as MYC and the anti-apoptotic protein Mcl-1, is highly dependent on this continuous and efficient RNAPII-mediated elongation.[4][7]

  • This compound's Action: this compound directly binds to and inhibits the kinase activity of CDK9.[8] This prevents the phosphorylation of RNAPII at Ser-2.

  • Transcriptional Arrest: Without pRNAPII-Ser2, RNAPII stalls at the promoter and cannot effectively elongate the mRNA transcript. This leads to a rapid and significant decrease in the transcription of CDK9-dependent genes.[6][9]

  • MYC and Mcl-1 Downregulation: Due to their inherent instability and short half-lives, the cellular levels of MYC and Mcl-1 proteins plummet following this transcriptional arrest.[2][7]

In addition to transcriptional repression, preclinical data suggests this compound also reduces the phosphorylation of the MYC protein at Serine 62 (pSer62-MYC), a modification implicated in stabilizing the MYC protein, particularly in KRAS-mutant cancers.[1][2] This dual mechanism—blocking production and promoting instability—contributes to its potent anti-MYC activity.[2]

Voruciclib_MYC_Pathway cluster_nucleus Cell Nucleus CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) RNAPII RNA Polymerase II (RNAPII) CDK9->RNAPII Phosphorylates pRNAPII p-RNAPII (Ser2) RNAPII->pRNAPII MYC_mRNA MYC mRNA pRNAPII->MYC_mRNA Transcriptional Elongation DNA MYC Gene Promoter DNA->RNAPII Binds MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation This compound This compound This compound->CDK9 Inhibition

Caption: this compound inhibits CDK9, blocking RNAPII phosphorylation and MYC transcription.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target Kinase Ki (nM)
CDK9 / cyc T2 0.626
CDK9 / cyc T1 1.68
CDK6 / cyc D1 2.92
CDK4 / cyc D1 3.96
CDK1 / cyc B 5.4
CDK1 / cyc A 9.1

Data sourced from MedchemExpress.[8]

Table 2: Preclinical Effects of this compound on MYC and Related Pathways

Cell Line Concentration Time Effect Reference
MV4-11 & THP-1 (AML) Not Specified 6 hours Major downregulation of c-Myc protein levels. [7]
MV4-11 & THP-1 (AML) Not Specified > 6 hours c-Myc protein levels did not rebound after extended treatment. [7]
MV4-11 & THP-1 (AML) Not Specified Not Specified Significant decrease in c-Myc transcript levels. [7]
MIA PaCa-2 (Pancreatic) 4 µM 5 min 60% decrease in pSer62-MYC. [2]
MIA PaCa-2 (Pancreatic) 4 µM 60 min 80% decrease in pSer62-MYC; 10% reduction in total MYC. [2]

| MIA PaCa-2 (Pancreatic) | 4 µM | 240 min | 50% reduction in total MYC protein. |[2] |

Table 3: Clinical Pharmacodynamic Effects of this compound

Patient Population Dose Time Point Pharmacodynamic Endpoint Result
R/R AML 100-200 mg 6 hours MYC transcriptional targets (Gene Set Enrichment) Significant downregulation (p < .05).[5][9]
R/R AML 100-200 mg 6 hours & Day 8 Oncogenic Pathways (RNA-seq) Significant downregulation of MYC and NF-κB pathways.[9]
R/R AML Not Specified Not Specified pRNAPII-Ser2 Reduced phosphorylation.[9][10]
R/R AML Not Specified Not Specified MCL1 mRNA expression Decrease observed.[9][10]

AML: Acute Myeloid Leukemia; R/R: Relapsed/Refractory.

Key Experimental Protocols

The following sections outline the methodologies used to establish the mechanism of action of this compound.

This technique is used to detect and quantify changes in specific protein levels (e.g., total MYC) and post-translational modifications (e.g., pRNAPII-Ser2) following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MV4-11 AML cells) and allow them to adhere. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 6, 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-c-Myc, anti-pRNAPII-Ser2, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7] Densitometry analysis is used to quantify the relative protein levels compared to the loading control.[7]

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Size Separation) A->B C 3. Membrane Transfer (PVDF) B->C D 4. Blocking C->D E 5. Primary Antibody (e.g., anti-MYC) D->E F 6. Secondary Antibody (HRP-conjugated) E->F G 7. ECL Detection & Imaging F->G H 8. Densitometry Analysis G->H RT_qPCR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Cell Treatment (this compound) B 2. Total RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR Reaction Setup (Primers, SYBR Green) C->D cDNA Template E 5. Amplification & Real-Time Detection D->E F 6. ΔΔCt Calculation (Relative Quantification) E->F G Relative MYC mRNA Expression F->G Result

References

Voruciclib: A Technical Deep Dive into its Pro-Apoptotic Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voruciclib is an orally bioavailable, potent inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9 and additional inhibitory effects on CDK4 and CDK6.[1][2] Its mechanism of action centers on the transcriptional suppression of key survival proteins in cancer cells, most notably Myeloid Cell Leukemia-1 (MCL-1) and the MYC proto-oncogene.[3][4] By downregulating these critical factors, this compound effectively disrupts pro-survival signaling and triggers the intrinsic apoptotic pathway, leading to cancer cell death. This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and experimental methodologies related to this compound's role in inducing apoptosis in cancer cells.

Core Mechanism of Action: Inducing Apoptosis through Transcriptional Repression

This compound's primary anti-cancer effect stems from its potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for productive transcription elongation of a specific subset of genes characterized by short-lived mRNA transcripts.[3][5] Many of these genes encode for proteins that are crucial for cancer cell survival and proliferation, including the anti-apoptotic protein MCL-1 and the oncogenic transcription factor MYC.[2][3]

By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to premature termination of transcription for genes like MCL1 and MYC.[5][6] The resulting decrease in MCL-1 and MYC protein levels has profound consequences for cancer cells:

  • Downregulation of MCL-1: MCL-1 is a key anti-apoptotic member of the BCL-2 family. It sequesters the pro-apoptotic protein BIM, preventing it from activating the apoptotic effectors BAX and BAK. By reducing MCL-1 levels, this compound liberates BIM, which can then trigger the mitochondrial (intrinsic) pathway of apoptosis.[7][8] This mechanism is particularly relevant in the context of overcoming resistance to BCL-2 inhibitors like Venetoclax (B612062).[7][9]

  • Suppression of MYC: MYC is a master regulator of cell growth, proliferation, and metabolism. Its downregulation by this compound contributes to cell cycle arrest and a reduction in proliferative signals.[2][5] In KRAS-mutant cancers, this compound has been shown to decrease the phosphorylation of MYC at Serine 62, a modification that stabilizes the MYC protein, leading to its subsequent degradation.[2]

This compound also inhibits CDK4 and CDK6, which are critical for the G1-S phase transition of the cell cycle.[1] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest.[1]

Quantitative Data on this compound's Pro-Apoptotic Efficacy

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound as a Single Agent

Cell LineCancer TypeAssayConcentrationEffectCitation
THP-1, U937, MOLM-13, MV4-11, OCI-AML3Acute Myeloid Leukemia (AML)Annexin V/PI Staining2 µM13.8-55.8% Annexin V positive cells[10]
MIA PaCa-2Pancreatic Cancer (KRAS G12C)Western Blot4 µM60% decrease in pSer62-MYC after 5 min; 50% decrease in total MYC after 240 min[2]

Table 2: Synergistic Efficacy of this compound in Combination with Venetoclax

Cell LineCancer TypeCombinationConcentrationEffectCitation
MV4-11, U937, THP-1, MOLM-13Acute Myeloid Leukemia (AML)This compound + Venetoclax2 µM this compound>80% apoptosis after 24h[10]
AML Cell LinesAcute Myeloid Leukemia (AML)This compound + VenetoclaxClinically achievable concentrationsSynergistic induction of apoptosis (Combination Index < 0.73)[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits CDK9, leading to decreased transcription of MCL-1 and MYC, ultimately promoting apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis CancerCells Cancer Cell Culture Treatment Treat with this compound (and/or Venetoclax) CancerCells->Treatment ApoptosisAssay Annexin V / PI Staining Treatment->ApoptosisAssay WesternBlot Western Blot Treatment->WesternBlot FlowCytometry Flow Cytometry Analysis ApoptosisAssay->FlowCytometry ProteinAnalysis Analyze Cleaved PARP, Cleaved Caspase-3, MCL-1, MYC WesternBlot->ProteinAnalysis

Caption: A typical experimental workflow to evaluate the pro-apoptotic effects of this compound on cancer cells.

Detailed Experimental Protocols

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the quantitative assessment of apoptosis and necrosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (and Venetoclax, if applicable)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cancer cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere (for adherent lines) or stabilize for 24 hours.

    • Treat cells with various concentrations of this compound, alone or in combination with Venetoclax, for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a 15 mL conical tube.

    • Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Aspirate the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway following this compound treatment.

Materials:

  • Treated cell pellets (from the apoptosis assay or a separate experiment)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MCL-1, anti-MYC, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Add Laemmli buffer and boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection and Analysis:

    • Incubate the membrane with ECL reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through a well-defined mechanism of CDK9-mediated transcriptional repression of MCL-1 and MYC. Its ability to synergize with other targeted therapies, such as the BCL-2 inhibitor Venetoclax, highlights its potential to overcome drug resistance and improve patient outcomes. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer therapy.

References

Voruciclib: A Technical Guide to a Novel CDK9 Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voruciclib (formerly P1446A-05) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with potent activity against CDK9. By targeting CDK9, this compound effectively downregulates the transcription of key anti-apoptotic proteins, notably Myeloid Cell Leukemia-1 (Mcl-1) and the oncogene MYC. This mechanism of action has positioned this compound as a promising therapeutic agent, particularly in hematologic malignancies such as acute myeloid leukemia (AML) and B-cell malignancies, where overexpression of Mcl-1 is a known resistance mechanism to existing therapies like venetoclax (B612062). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, supported by preclinical and clinical data.

Introduction: The Rationale for CDK9 Inhibition

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and gene transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While early CDK inhibitors were non-selective and associated with toxicity, the development of more selective inhibitors has renewed interest in this class of drugs.[2]

CDK9, in complex with its regulatory partner cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the transition from transcription initiation to productive elongation.[2] Many short-lived proteins that are critical for cancer cell survival, including the anti-apoptotic protein Mcl-1 and the transcription factor MYC, are dependent on active transcription elongation mediated by CDK9.[2][3]

Mcl-1 is a member of the BCL-2 family of proteins and a key regulator of apoptosis. Its overexpression is implicated in the pathogenesis of various cancers and is a primary mechanism of resistance to the BCL-2 inhibitor venetoclax.[3][4] By inhibiting CDK9, this compound reduces the transcriptional output of the MCL1 and MYC genes, leading to decreased protein levels and subsequent induction of apoptosis in cancer cells.[2][4]

Discovery and Preclinical Development

This compound was identified as a potent inhibitor of multiple CDKs with particularly high affinity for CDK9.[5][6] Its discovery was driven by the need for a more selective and orally bioavailable CDK inhibitor to overcome the limitations of earlier compounds.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of CDK9. This leads to a reduction in the phosphorylation of RNA Polymerase II, thereby suppressing the transcription of genes with short-lived mRNA transcripts, including MCL1 and MYC.[2][3] The downregulation of Mcl-1 and MYC proteins disrupts critical survival and proliferation signaling in cancer cells, ultimately leading to apoptosis.[2][4]

Signaling Pathway of this compound's Action

Voruciclib_Pathway This compound This compound CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT1 inhibition RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII phosphorylates pRNAPII Phosphorylated RNA Polymerase II Transcription Transcriptional Elongation pRNAPII->Transcription MCL1_MYC_mRNA MCL1 & MYC mRNA Transcription->MCL1_MYC_mRNA MCL1_MYC_Protein Mcl-1 & MYC Proteins MCL1_MYC_mRNA->MCL1_MYC_Protein Apoptosis Apoptosis MCL1_MYC_Protein->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation MCL1_MYC_Protein->Cell_Survival promotes

Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing the phosphorylation of RNA Polymerase II and subsequent transcription of prosurvival genes like MCL1 and MYC.

In Vitro Studies

Preclinical in vitro studies have demonstrated this compound's potent activity across a range of cancer cell lines, particularly those derived from hematologic malignancies.

TargetKi (nM)
CDK9/cyc T20.626[6]
CDK9/cyc T11.68[6]
CDK6/cyc D12.92[6]
CDK4/cyc D13.96[6]
CDK1/cyc B5.4[6]
CDK1/cyc A9.1[6]

In various AML and diffuse large B-cell lymphoma (DLBCL) cell lines, this compound has been shown to decrease MCL-1 transcripts and proteins in a dose-dependent manner, with maximal effects observed at concentrations of 1 μM.[2][7] Furthermore, preclinical studies have demonstrated synergy between this compound and the BCL-2 inhibitor venetoclax, with the combination leading to increased apoptosis.[4][7]

In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in murine xenograft models of various cancers. In models of DLBCL, the combination of this compound and venetoclax resulted in enhanced tumor growth inhibition compared to either agent alone.[6] Similarly, in AML xenograft models, the combination has been shown to decrease tumor growth rate and improve survival.[7]

Clinical Development

This compound has been evaluated in Phase 1 clinical trials for the treatment of relapsed/refractory hematologic malignancies and solid tumors.

Pharmacokinetics

In a Phase 1 study in patients with relapsed/refractory hematologic malignancies, this compound demonstrated dose-proportional pharmacokinetics.[8] The mean half-life was approximately 28 hours, and the drug exhibited a large volume of distribution, suggesting preferential distribution into tissues.[8]

ParameterValue
Mean Half-life (t1/2)~28 hours[8]
Mean Tmax~4 hours[8]
Mean Accumulation Ratio2.4[8]
Steady State Cmax (at 200 mg)925 ng/mL[8]
Mean Ctrough (at 200 mg)442 ng/mL (~1 µM)[8]
Clinical Efficacy and Safety

Phase 1 studies have established the safety profile of this compound and shown preliminary signs of clinical activity. In a study of patients with relapsed/refractory AML and B-cell malignancies, the maximum tolerated dose (MTD) was determined to be 350 mg for continuous daily dosing and 600 mg for intermittent dosing (days 1-14 of a 21-day cycle).[8] The most common adverse events were generally manageable and included nausea and diarrhea.[8]

In combination with venetoclax in patients with relapsed/refractory AML, this compound was well-tolerated and demonstrated on-target effects, including decreased Mcl-1 protein expression and reduced phosphorylation of RNA polymerase II.[7] Objective responses were observed in this heavily pretreated patient population.[7]

Trial IdentifierPhasePopulationDosing RegimenKey Findings
NCT035471151R/R AML and B-cell malignanciesMonotherapy and in combination with venetoclaxWell-tolerated with manageable adverse events. Showed on-target pharmacodynamic effects and preliminary clinical activity.[3][7]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Cell Viability Assays (MTS/CellTiter-Glo)

Workflow for Cell Viability Assessment

Cell_Viability_Workflow Start Seed cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for _n_ hours Treat->Incubate2 Add_Reagent Add MTS or CellTiter-Glo Reagent Incubate2->Add_Reagent Incubate3 Incubate (1-4h for MTS, 10 min for CellTiter-Glo) Add_Reagent->Incubate3 Read Measure Absorbance (MTS) or Luminescence (CellTiter-Glo) Incubate3->Read Analyze Data Analysis (Calculate IC50) Read->Analyze

Caption: A generalized workflow for determining the IC50 of this compound using MTS or CellTiter-Glo assays.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTS Assay: MTS reagent is added to each well, and plates are incubated for 1-4 hours at 37°C.

    • CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and plates are incubated for 10 minutes at room temperature.

  • Data Acquisition:

    • MTS Assay: Absorbance is measured at 490 nm using a microplate reader.

    • CellTiter-Glo Assay: Luminescence is measured using a luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

Protocol:

  • Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against Mcl-1, MYC, phospho-RNA Polymerase II (Ser2), and a loading control (e.g., β-actin).

  • Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Logical Flow of a Xenograft Study

Xenograft_Workflow Implant Implant tumor cells subcutaneously into mice Tumor_Growth Monitor tumor growth Implant->Tumor_Growth Randomize Randomize mice into treatment groups when tumors reach a specific volume Tumor_Growth->Randomize Treat Administer this compound, vehicle, or combination therapy (e.g., oral gavage) Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Continue treatment until predefined endpoint (e.g., tumor volume, study duration) Monitor->Endpoint Analyze Analyze tumor growth inhibition and survival Endpoint->Analyze

Caption: A diagram illustrating the key stages of an in vivo xenograft study to evaluate the efficacy of this compound.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., AML or DLBCL cell lines) are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally, typically daily or on an intermittent schedule, alone or in combination with other agents like venetoclax.

  • Monitoring: Tumor volume and mouse body weight are measured regularly.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition and survival are analyzed.

Synthesis

Detailed, step-by-step synthesis protocols for this compound are proprietary and typically found within patent literature. The synthesis of the pure (+)-trans enantiomer of this compound is described in patent WO2007148158A1.[4] The synthesis is a multi-step process involving the construction of the flavone (B191248) core and the stereospecific introduction of the substituted pyrrolidinyl moiety.

Conclusion and Future Directions

This compound is a promising, orally bioavailable CDK9 inhibitor with a well-defined mechanism of action. By downregulating Mcl-1 and MYC, it has demonstrated potent anti-tumor activity in preclinical models and encouraging preliminary efficacy in early-phase clinical trials, particularly in hematologic malignancies. Its ability to synergize with venetoclax offers a rational combination strategy to overcome resistance. Ongoing and future clinical studies will further define the role of this compound, both as a monotherapy and in combination, in the treatment of various cancers. Further research may also explore its potential in other malignancies driven by transcriptional addiction to Mcl-1 and MYC.

References

Voruciclib: A Potent and Selective CDK9 Inhibitor Targeting MCL-1 Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Voruciclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with particularly potent activity against CDK9.[1] Its primary mechanism of action involves the transcriptional repression of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1).[2] This activity profile makes this compound a promising therapeutic agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL), where overexpression of MCL-1 is a known driver of tumorigenesis and resistance to conventional therapies.[2][3] This technical guide provides a comprehensive overview of the target profile, selectivity, and preclinical evidence supporting the therapeutic potential of this compound.

Target Profile and Selectivity

This compound demonstrates potent inhibition of several CDK/cyclin complexes, with a pronounced selectivity for CDK9. The inhibitory activity of this compound has been quantified through kinase inhibition assays, with the resulting inhibition constants (Ki) summarized in the table below.

TargetKi (nM)
CDK9/cyclin T20.626
CDK9/cyclin T11.68
CDK6/cyclin D12.92
CDK4/cyclin D13.96
CDK1/cyclin B5.4
CDK1/cyclin A9.1

Table 1: Inhibitory Activity (Ki) of this compound against a Panel of CDK/cyclin Complexes. Data sourced from MedchemExpress.[1]

The high affinity for CDK9 underscores the primary mechanism of action of this compound.

Mechanism of Action: Transcriptional Repression of MCL-1

The primary anti-neoplastic effect of this compound is mediated through the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for productive transcription elongation of a specific subset of genes characterized by short half-lives, including the anti-apoptotic protein MCL-1.

By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to premature termination of transcription and subsequent downregulation of MCL-1 mRNA and protein levels.[4] This targeted downregulation of MCL-1 is a key differentiator of this compound and forms the basis of its pro-apoptotic activity.

This compound This compound CDK9 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Polymerase II MCL1_gene MCL-1 Gene pRNAPII->MCL1_gene Promotes Transcription Elongation MCL1_mRNA MCL-1 mRNA MCL1_gene->MCL1_mRNA Transcription MCL1_protein MCL-1 Protein MCL1_mRNA->MCL1_protein Translation Apoptosis Apoptosis MCL1_protein->Apoptosis Inhibits cluster_cell_culture Cell Culture & Treatment cluster_western Western Blot cluster_flow Flow Cytometry start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat with this compound +/- Venetoclax cell_culture->treatment lysis Cell Lysis treatment->lysis staining Annexin V/PI Staining treatment->staining sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblot for MCL-1 transfer->immunoblot analysis_wb Analyze Protein Levels immunoblot->analysis_wb flow_cytometry Flow Cytometry Acquisition staining->flow_cytometry analysis_flow Analyze Apoptosis flow_cytometry->analysis_flow

References

Preclinical Profile of Voruciclib: A CDK9 Inhibitor for Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Voruciclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[1][2] In hematologic malignancies, dysregulation of transcriptional processes is a common oncogenic driver. CDK9, as the catalytic core of the positive transcription elongation factor b (P-TEFb), plays a pivotal role in this by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), thereby promoting the transcription of short-lived anti-apoptotic proteins and oncoproteins.[3] Preclinical studies have demonstrated that by inhibiting CDK9, this compound effectively downregulates the expression of critical survival proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1) and MYC, leading to apoptosis in cancer cells.[3][4] This mechanism of action has positioned this compound as a promising therapeutic agent, both as a monotherapy and in combination with other targeted agents, for a range of hematologic cancers including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL).[2][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its efficacy, mechanism of action, and the methodologies used in its evaluation.

Quantitative Data Presentation

In Vitro Efficacy: Inhibition of CDK Activity and Cell Viability

This compound demonstrates potent and selective inhibition of CDK9. The inhibitory activity of this compound against a panel of CDKs is summarized below.

TargetKi (nM)
CDK9/cyclin T11.68
CDK9/cyclin T20.626
CDK4/cyclin D13.96
CDK6/cyclin D12.92
CDK1/cyclin B5.4
CDK1/cyclin A9.1

Table 1: Inhibitory Activity (Ki) of this compound against various Cyclin-Dependent Kinases.[1]

The functional consequence of CDK9 inhibition is a reduction in the viability of hematologic cancer cells. While specific IC50 values for this compound across a wide range of hematologic malignancy cell lines are not extensively published in a consolidated format, studies have consistently shown its potent anti-proliferative effects. For instance, in various AML and DLBCL cell lines, this compound has been shown to induce apoptosis and reduce cell viability at clinically achievable concentrations.[2][3]

Induction of Apoptosis in Hematologic Malignancy Cell Lines

A key mechanism of this compound's anti-tumor activity is the induction of apoptosis. Preclinical studies have quantified this effect, particularly in AML cell lines, both as a single agent and in combination with the BCL-2 inhibitor, venetoclax (B612062).

Cell LineTreatmentApoptosis (% Annexin V+ cells)
MV4-11This compound (2 µM) + Venetoclax (clinically achievable concentrations)>80%
U937This compound (2 µM) + Venetoclax (clinically achievable concentrations)>80%
THP-1This compound (2 µM) + Venetoclax (clinically achievable concentrations)>80%
MOLM-13This compound (2 µM) + Venetoclax (clinically achievable concentrations)>80%

Table 2: Synergistic Induction of Apoptosis by this compound and Venetoclax in AML Cell Lines.[3]

In Vivo Efficacy: Xenograft Models of Hematologic Malignancies

The anti-tumor activity of this compound has been validated in vivo using xenograft models of DLBCL. These studies demonstrate significant tumor growth inhibition, particularly when this compound is combined with venetoclax.

Xenograft ModelTreatmentTumor Growth Inhibition (TGI)
U2932 (ABC-DLBCL)This compound + VenetoclaxSignificantly enhanced vs single agents
RIVA (ABC-DLBCL)This compound + VenetoclaxSignificantly enhanced vs single agents
SU-DHL-4 (GCB-DLBCL)This compound + VenetoclaxIntermediate response
NU-DHL-1 (GCB-DLBCL)This compound + VenetoclaxIntermediate response
OCI-LY10 (ABC-DLBCL)This compound + VenetoclaxNo significant response

Table 3: In Vivo Efficacy of this compound in Combination with Venetoclax in DLBCL Xenograft Models.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Plating: Seed hematologic malignancy cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of appropriate culture medium.

  • Compound Treatment: Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals.[6] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance of the medium-only wells and calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Mcl-1 and c-Myc Downregulation

Western blotting is used to detect and quantify the levels of specific proteins, such as Mcl-1 and c-Myc, following treatment with this compound.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time (e.g., 6 hours for Mcl-1 downregulation).[3] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Mcl-1, c-Myc, phospho-RNAPII (Ser2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining) by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of the viability dye propidium iodide (PI).

Protocol:

  • Cell Treatment: Treat hematologic cancer cells with this compound, venetoclax, or the combination for a specified duration (e.g., 24 hours).[3]

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate compensation controls for multi-color analysis.

    • Gate on the cell population based on forward and side scatter properties.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

In Vivo Xenograft Studies

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human hematologic malignancy cells (e.g., DLBCL cell lines) into the flank of immunocompromised mice (e.g., SCID or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer this compound (e.g., by oral gavage), venetoclax, the combination, or vehicle control according to the specified dosing schedule and duration.

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Voruciclib_Mechanism_of_Action This compound This compound CDK9 CDK9 This compound->CDK9 PTEFb P-TEFb Complex CDK9->PTEFb Activates RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII p-RNAPII (Ser2) Transcription Transcription Elongation pRNAPII->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA MYC_mRNA MYC mRNA Transcription->MYC_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cell_Survival Cell Survival Mcl1_Protein->Cell_Survival Promotes MYC_Protein->Cell_Survival Promotes Apoptosis Apoptosis Cell_Survival->Apoptosis

Caption: Mechanism of action of this compound in inducing apoptosis.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture Hematologic Cancer Cells Treatment Treat with this compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Mcl-1, c-Myc, p-RNAPII, Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Quantify_Bands Band Quantification Detection->Quantify_Bands Normalization Normalization to Loading Control Quantify_Bands->Normalization

Caption: Experimental workflow for Western blot analysis.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Staining cluster_flow_cytometry Flow Cytometry cluster_results Results Cell_Culture Hematologic Cancer Cells Treatment Treat with this compound +/- Venetoclax Cell_Culture->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Staining Stain with Annexin V-FITC & PI Harvest->Staining Acquisition Data Acquisition Staining->Acquisition Analysis Data Analysis (Gating) Acquisition->Analysis Viable Viable Cells (Annexin V- / PI-) Analysis->Viable Early_Apoptotic Early Apoptotic (Annexin V+ / PI-) Analysis->Early_Apoptotic Late_Apoptotic Late Apoptotic (Annexin V+ / PI+) Analysis->Late_Apoptotic

Caption: Workflow for apoptosis detection by flow cytometry.

References

Investigating Voruciclib in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voruciclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with potent activity against CDK9, as well as CDK4 and CDK6. Its mechanism of action, which leads to the downregulation of key anti-apoptotic and cell cycle regulatory proteins, has made it a person of interest in the investigation of treatments for various malignancies, including solid tumors. This technical guide provides a comprehensive overview of the preclinical and clinical investigations of this compound in solid tumors, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, leading to the transcriptional elongation of a variety of genes, including those encoding for the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) and the proto-oncogene MYC. By inhibiting CDK9, this compound effectively downregulates the expression of MCL-1 and MYC, proteins that are crucial for the survival and proliferation of many cancer cells.

Additionally, this compound inhibits CDK4 and CDK6, which are critical for cell cycle progression from the G1 to the S phase. Inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining Rb in its active, tumor-suppressive state and inducing G1 cell cycle arrest.

dot

Voruciclib_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Cell Cycle Regulation CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb forms complex RNAPII RNA Pol II PTEFb->RNAPII phosphorylates MCL1_gene MCL-1 Gene RNAPII->MCL1_gene initiates transcription MYC_gene MYC Gene RNAPII->MYC_gene initiates transcription MCL1_mRNA MCL-1 mRNA MCL1_gene->MCL1_mRNA transcription MYC_mRNA MYC mRNA MYC_gene->MYC_mRNA transcription Apoptosis Apoptosis MCL1_mRNA->Apoptosis inhibits Proliferation Proliferation MYC_mRNA->Proliferation promotes CDK4_6 CDK4/6 CyclinD Cyclin D CDK4_6->CyclinD binds Rb Rb CyclinD->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_transition G1-S Transition E2F->G1_S_transition promotes This compound This compound This compound->CDK9 This compound->CDK4_6

Caption: this compound's dual mechanism of action.

Preclinical Investigations in Solid Tumors

This compound has demonstrated significant anti-proliferative activity in a range of solid tumor models, particularly those with KRAS mutations.

In Vitro Studies
  • Cell Viability Assays: The anti-proliferative effects of this compound have been assessed in various KRAS-mutant cancer cell lines using MTS and Cell Titer Glo assays.

Cell LineCancer TypeKRAS Mutation
HCT-116Colorectal CarcinomaG13D
SW-480Colorectal CarcinomaG12V
H-460Non-Small Cell Lung CancerQ61H
MIA PaCa-2Pancreatic CancerG12C
In Vivo Xenograft Studies
  • Tumor Growth Inhibition: In vivo efficacy has been evaluated in murine xenograft models using human cancer cell lines. Oral administration of this compound resulted in significant tumor growth inhibition.

Cell LineDosingTreatment DurationTumor Growth Inhibition
HCT-11650, 100, 200 mg/kg/day11-14 days>50%
SW-48050, 100, 200 mg/kg/day11-14 days>50%
H-46050, 100, 200 mg/kg/day11-14 days>50%

Clinical Investigations in Solid Tumors

Two Phase 1 dose-escalation studies of this compound have been conducted in patients with advanced solid tumors. These studies aimed to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetic properties of this compound.

Study Design and Dosing
  • Continuous Dosing: this compound administered once daily.

  • Intermittent Dosing: this compound administered on days 1 to 14 of a 21-day cycle.

Safety and Tolerability

The most commonly reported adverse events were generally manageable and included nausea, vomiting, and diarrhea. A dose-limiting toxicity of interstitial pneumonitis was observed in a subsequent study in hematologic malignancies at a dose of 100 mg in patients with prior allogeneic stem cell transplantation.

Maximum Tolerated Dose (MTD)
Dosing ScheduleMaximum Tolerated Dose (MTD)
Continuous Daily Dosing350 mg
Intermittent Dosing (14 days on, 7 days off)600 mg

Note: Efficacy data from these solid tumor trials, such as objective response rates, are not extensively published in the public domain.

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

dot

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with This compound adhere->treat incubate Incubate for 72 hours treat->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_plate Read absorbance at 490 nm incubate_mts->read_plate analyze Analyze data and determine IC50 read_plate->analyze end_process End analyze->end_process

Caption: Workflow for a cell viability assay.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., HCT-116) in a 1:1 mixture of media and Matrigel into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.

  • Treatment Initiation: When tumors reach a volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 14 days).

  • Tumor Volume Measurement: Continue to measure tumor volume throughout the treatment period.

  • Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weight measurement, immunohistochemistry).

dot

Xenograft_Study_Workflow start Start implant_cells Implant tumor cells into mice start->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize Tumors reach 100-200 mm³ administer_drug Administer this compound or vehicle randomize->administer_drug measure_volume Measure tumor volume regularly administer_drug->measure_volume measure_volume->administer_drug Daily treatment endpoint Study endpoint: Euthanize and excise tumors measure_volume->endpoint End of study end_process End endpoint->end_process

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound has demonstrated a clear mechanism of action and promising preclinical activity in solid tumor models. While early-phase clinical trials in solid tumors have established its safety profile and maximum tolerated dose, further clinical investigation is needed to fully elucidate its therapeutic potential in this setting. The ongoing research into this compound, particularly in combination with other targeted agents, may yet define its role in the treatment of solid tumors.

Voruciclib: A Technical Guide to its Chemical Properties, Mechanism of Action, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voruciclib (formerly P1446A-05) is an orally bioavailable small molecule and a potent inhibitor of cyclin-dependent kinases (CDKs), with particular selectivity for CDK9. By targeting CDK9, this compound effectively downregulates the transcription of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1). This mechanism of action has positioned this compound as a promising therapeutic agent in various hematological malignancies, particularly in combination with other targeted therapies like the BCL-2 inhibitor, venetoclax. This technical guide provides a comprehensive overview of this compound's chemical structure and properties, its mechanism of action, and detailed summaries of key preclinical and clinical findings. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Chemical Structure and Properties

This compound is a flavone (B191248) derivative with the IUPAC name 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one[1]. Its chemical structure is characterized by a flavonoid core substituted with a chlorotrifluoromethylphenyl group and a hydroxymethyl-methylpyrrolidinyl moiety.

this compound Chemical Structure

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one[1]
CAS Number 1000023-04-0[1]
Molecular Formula C22H19ClF3NO5[1]
Molecular Weight 469.84 g/mol [1]
SMILES O=C1C=C(C2=CC=C(C(F)(F)F)C=C2Cl)OC3=C([C@H]4--INVALID-LINK--N(C)CC4)C(O)=CC(O)=C13[2]
Solubility DMSO: 94 mg/mL (200.06 mM)[3]
Ethanol: 8 mg/mL[1]
Water: Insoluble[1]

Mechanism of Action: Targeting the CDK9/Mcl-1 Axis

This compound exerts its anti-cancer effects primarily through the inhibition of cyclin-dependent kinases, a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and transcription. This compound is a pan-CDK inhibitor with high affinity for several CDK-cyclin complexes. Notably, it demonstrates potent inhibition of CDK9/cyclin T1 and CDK9/cyclin T2, which are key components of the positive transcription elongation factor b (P-TEFb) complex.

The P-TEFb complex phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcriptional elongation of a variety of genes, including those encoding short-lived anti-apoptotic proteins. One of the most important downstream targets of CDK9-mediated transcription is Mcl-1, a member of the BCL-2 family of anti-apoptotic proteins. Overexpression of Mcl-1 is a known mechanism of resistance to various cancer therapies, including the BCL-2 inhibitor venetoclax.

By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to a subsequent decrease in the transcription of the MCL1 gene. This results in the rapid downregulation of Mcl-1 protein levels, thereby sensitizing cancer cells to apoptosis. This targeted depletion of a key survival protein forms the basis of this compound's therapeutic rationale, both as a monotherapy and in combination regimens.

Voruciclib_Mechanism_of_Action This compound's Mechanism of Action cluster_transcription Transcriptional Regulation This compound This compound CDK9_cyclinT CDK9/Cyclin T (P-TEFb) This compound->CDK9_cyclinT Inhibits RNAPII RNA Polymerase II CDK9_cyclinT->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Polymerase II MCL1_gene MCL1 Gene Transcription pRNAPII->MCL1_gene Promotes Elongation Mcl1_protein Mcl-1 Protein (Anti-apoptotic) MCL1_gene->Mcl1_protein Leads to Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits

Caption: this compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and subsequent Mcl-1 transcription, leading to apoptosis.

Preclinical and Clinical Data

In Vitro Kinase Inhibitory Activity

This compound has been shown to be a potent inhibitor of multiple CDK/cyclin complexes. The inhibitory constants (Ki) against a panel of kinases demonstrate its high affinity, particularly for CDK9.

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetKi (nM)Reference(s)
CDK9/cyclin T20.626[2]
CDK9/cyclin T11.68[2]
CDK6/cyclin D12.92[2]
CDK4/cyclin D13.96[2]
CDK1/cyclin B5.4[2]
CDK1/cyclin A9.1[2]
In Vitro Cellular Activity

Preclinical studies in various cancer cell lines have demonstrated this compound's ability to induce apoptosis and downregulate Mcl-1.

Table 3: Summary of In Vitro Cellular Effects of this compound

Cell LinesConcentration RangeDurationKey FindingsReference(s)
DLBCL cell lines (ABC and GCB subtypes)0.5 - 5 µM6 hoursTargeted downregulation of Mcl-1[2]
AML cell linesClinically achievable concentrations24 hoursInduction of apoptosis (Annexin V positive cells); Cleavage of caspase-3 and PARP
In Vivo Xenograft Models

The anti-tumor efficacy of this compound, both as a single agent and in combination, has been evaluated in mouse xenograft models.

Table 4: Summary of In Vivo Efficacy of this compound

Xenograft ModelTreatmentDosing ScheduleKey FindingsReference(s)
DLBCLThis compound (200 mg/kg, p.o.) + VenetoclaxThis compound: 5-6 days/week for 3-4 weeksEnhanced tumor growth inhibition compared to either drug alone in several models[2]
Clinical Pharmacokinetics and Pharmacodynamics

A Phase 1 clinical trial (NCT03547115) in patients with relapsed/refractory B-cell malignancies or AML has provided initial pharmacokinetic and pharmacodynamic data for this compound.

Table 5: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Humans

ParameterValueDosingReference(s)
Tmax (Time to maximum concentration) ~4 hours200 mg daily
Cmax (Maximum concentration) at steady state 925 ng/mL200 mg daily
Ctrough (Trough concentration) at steady state 442 ng/mL (~1 µM)200 mg daily
Mean half-life ~28 hoursNot specified
Pharmacodynamic Effect Decrease in Mcl-1 mRNA and protein expression; Reduced phosphorylation of RNA polymerase II100-200 mg daily

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

Kinase Inhibition Assay
  • Objective: To determine the inhibitory constant (Ki) of this compound against a panel of CDKs.

  • General Principle: A common method for determining kinase activity is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced.

  • Generalized Protocol:

    • A reaction mixture is prepared containing the specific CDK/cyclin enzyme, a suitable substrate, ATP, and varying concentrations of this compound in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 120 minutes).

    • Following incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A second reagent is then added to convert the ADP produced into ATP.

    • Finally, a luciferase/luciferin mixture is added to generate a luminescent signal that is proportional to the amount of ADP produced.

    • The Ki values are calculated from the dose-response curves.

Cell Viability Assay (MTT/MTS Assay)
  • Objective: To assess the effect of this compound on the viability of cancer cell lines.

  • General Principle: Tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

  • Generalized Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT or MTS reagent is added to each well and incubated for 1-4 hours at 37°C.

    • If using MTT, a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals. For MTS, this step is not necessary as the product is soluble.

    • The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT and ~490 nm for MTS).

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate for specified duration treat->incubate add_reagent Add MTT/MTS reagent incubate->add_reagent incubate2 Incubate for 1-4 hours add_reagent->incubate2 solubilize Add solubilization solution (for MTT) incubate2->solubilize read Measure absorbance solubilize->read

Caption: A typical workflow for assessing cell viability using an MTT or MTS assay after treatment with this compound.

Western Blotting for Mcl-1 and Apoptosis Markers
  • Objective: To determine the effect of this compound on the protein levels of Mcl-1 and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3).

  • General Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Generalized Protocol:

    • Cells are treated with this compound for the desired time and concentration.

    • Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against the target proteins (e.g., Mcl-1, cleaved PARP, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay by Annexin V Staining and Flow Cytometry
  • Objective: To quantify the percentage of apoptotic cells after this compound treatment.

  • General Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells), allowing for the differentiation of apoptotic stages.

  • Generalized Protocol:

    • Cells are treated with this compound for the desired duration.

    • Both adherent and suspension cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorochrome-conjugated Annexin V and PI are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.

Apoptosis_Detection_Workflow Apoptosis Detection by Annexin V/PI Staining start Treat cells with this compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze results Quantify viable, apoptotic, and necrotic cells analyze->results

References

Voruciclib: A Deep Dive into the Biological Activity of its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voruciclib (formerly known as P1446A-05) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs). It has garnered significant interest in the field of oncology due to its unique inhibitory profile and its potential in treating various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the biological activity of this compound, with a particular focus on the stereospecificity of its enantiomers, its mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action: A Pan-CDK Inhibitor with High Affinity for CDK9

This compound is a pan-CDK inhibitor, demonstrating activity against multiple members of the cyclin-dependent kinase family. However, it exhibits a particularly high affinity for CDK9.[1][2] The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), is central to this compound's mechanism of action.

CDK9-mediated phosphorylation of the C-terminal domain of RNA polymerase II is a critical step in the transcriptional elongation of a variety of genes, including several that are implicated in cancer cell survival. One of the most important downstream targets of CDK9 inhibition by this compound is the anti-apoptotic protein, Myeloid Cell Leukemia 1 (MCL-1). By inhibiting CDK9, this compound effectively suppresses the transcription of the MCL1 gene, leading to a rapid decrease in MCL-1 protein levels. This depletion of a key survival protein sensitizes cancer cells to apoptosis.[3] This mechanism is particularly relevant in the context of overcoming resistance to BCL-2 inhibitors like venetoclax, where upregulation of MCL-1 is a known resistance mechanism.[3]

Stereospecificity of Biological Activity: The Importance of the (+)-trans-(2R,3S) Enantiomer

This compound is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The pharmacologically active form of the drug is the (+)-trans enantiomer, which has the absolute configuration of (2R,3S).[2] While direct comparative studies of the biological activity of the different enantiomers are not extensively published in peer-reviewed literature, the clear specification in patents and chemical databases points to the (2R,3S) enantiomer as being responsible for the potent CDK inhibition. A commercial vendor also lists the (2S,3R)-enantiomer, suggesting it is likely the less active counterpart, a common phenomenon for chiral drugs where one enantiomer fits more effectively into the target protein's binding site.

Quantitative Analysis of (2R,3S)-Voruciclib Kinase Inhibition

The inhibitory activity of the active enantiomer, (2R,3S)-Voruciclib, has been quantified against a panel of cyclin-dependent kinases. The data, presented in the table below, showcases its potent and selective inhibitory profile.

Target CDKKi (nM)
CDK9/cyclin T11.68
CDK9/cyclin T20.626
CDK4/cyclin D13.96
CDK6/cyclin D12.92
CDK1/cyclin B5.4
CDK1/cyclin A9.1

Data sourced from MedchemExpress.[4]

Experimental Protocols

The characterization of this compound's biological activity involves a series of standard and specialized laboratory techniques. Below are outlines of the key experimental protocols.

Kinase Inhibition Assays

To determine the inhibitory potency of this compound against various CDKs (as summarized in the table above), in vitro kinase assays are employed.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of this compound against specific CDK/cyclin complexes.

  • General Procedure:

    • Recombinant human CDK/cyclin enzymes are incubated with a fluorescently labeled peptide substrate and ATP.

    • The kinase reaction is initiated, allowing for the phosphorylation of the substrate.

    • The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated and quantified, typically using a microfluidic capillary electrophoresis system.

    • These assays are performed with a serial dilution of this compound to determine the concentration at which 50% of the kinase activity is inhibited (IC50).

    • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cell-Based Assays: Western Blotting for Target Modulation

Western blotting is a crucial technique to confirm that this compound engages its target in a cellular context and modulates downstream signaling pathways.

  • Objective: To assess the effect of this compound on the protein levels of downstream targets, such as MCL-1, and to confirm target engagement by observing the phosphorylation status of CDK substrates.

  • General Procedure:

    • Cancer cell lines are treated with varying concentrations of this compound for a specified duration.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each treatment condition are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-MCL-1, anti-phospho-RNA Polymerase II).

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

    • A chemiluminescent substrate is applied to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Visualizing the Core Mechanisms

To further elucidate the mechanism of action and experimental workflow, the following diagrams are provided.

Voruciclib_Signaling_Pathway This compound This compound ((2R,3S)-enantiomer) CDK9_PTEFb CDK9/Cyclin T (P-TEFb) This compound->CDK9_PTEFb Inhibition RNAPII RNA Polymerase II CDK9_PTEFb->RNAPII Phosphorylation p_RNAPII Phosphorylated RNA Polymerase II RNAPII->p_RNAPII Transcription Transcriptional Elongation p_RNAPII->Transcription MCL1_mRNA MCL1 mRNA Transcription->MCL1_mRNA MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibition

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cell Cell-Based Analysis Kinase_Assay Kinase Inhibition Assay (IC50/Ki determination) Western_Blot Western Blot (MCL-1, p-RNAPII) Voruciclib_prep This compound (Serial Dilution) Voruciclib_prep->Kinase_Assay Enzyme_prep Recombinant CDK/Cyclin complexes Enzyme_prep->Kinase_Assay Cell_Culture Cancer Cell Lines Treatment Treatment with This compound Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Lysis->Western_Blot

Caption: Workflow for assessing this compound's activity.

Conclusion

This compound is a promising CDK inhibitor with a well-defined mechanism of action centered on the potent inhibition of CDK9 by its (2R,3S)-enantiomer. This activity leads to the downregulation of the key anti-apoptotic protein MCL-1, providing a strong rationale for its use in various cancers, particularly in combination with other targeted therapies. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this and other next-generation CDK inhibitors.

References

Methodological & Application

Voruciclib In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voruciclib is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs). It exhibits high affinity for multiple CDKs, with particularly strong activity against CDK9. The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and the transcription factor MYC.[1][2][3] This mechanism disrupts cancer cell survival pathways and induces apoptosis, making this compound a promising therapeutic agent in various hematological malignancies and solid tumors, particularly in acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL).[1][4]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, from direct enzyme inhibition to cellular effects on viability, apoptosis, and target protein expression.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the inhibition of CDK9. CDK9, in complex with its cyclin partner (T1 or T2), phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation is a critical step for releasing Pol II from promoter-proximal pausing and enabling productive transcript elongation of various genes, including the oncogenes MYC and MCL1. By inhibiting CDK9, this compound prevents Pol II phosphorylation, leading to a transcriptional block of these key survival genes. The subsequent decrease in MCL-1 and MYC protein levels disrupts cell cycle control and triggers the intrinsic apoptotic pathway. Additionally, this compound inhibits other CDKs involved in cell cycle progression, such as CDK4 and CDK6, which control the G1-S phase transition by phosphorylating the retinoblastoma protein (Rb).[5][6]

Voruciclib_Pathway This compound This compound CDK9_CyclinT CDK9 / Cyclin T (P-TEFb) This compound->CDK9_CyclinT Inhibits RNAPolII RNA Polymerase II CDK9_CyclinT->RNAPolII Phosphorylates p_RNAPolII p-RNA Pol II (Ser2) RNAPolII->p_RNAPolII Transcription Transcriptional Elongation p_RNAPolII->Transcription MCL1_mRNA MCL1 mRNA Transcription->MCL1_mRNA MYC_mRNA MYC mRNA Transcription->MYC_mRNA MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translation MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation MCL1_Protein->CellSurvival Promotes MYC_Protein->CellSurvival Promotes CellSurvival->Apoptosis

This compound's primary signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various CDK complexes. The data presented below is a summary from preclinical studies.[1]

Target KinaseInhibition Constant (Ki)Notes
CDK9 / Cyclin T20.626 nMStrongest inhibition observed.
CDK9 / Cyclin T11.68 nMPotent inhibition of the P-TEFb complex.
CDK6 / Cyclin D12.92 nMHigh affinity.
CDK4 / Cyclin D13.96 nMHigh affinity.
CDK1 / Cyclin B5.4 nMModerate affinity.
CDK1 / Cyclin A9.1 nMModerate affinity.

Note: IC50 and Ki values can vary based on assay conditions, such as ATP concentration and substrate used.

Experimental Protocols

In Vitro CDK Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific CDK/cyclin complexes. A luminescent assay format, such as ADP-Glo™, is recommended for its high sensitivity and suitability for high-throughput screening.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection P1 Prepare serial dilutions of this compound in DMSO R1 Add this compound/DMSO to 384-well plate P1->R1 P2 Prepare 4x Kinase, Substrate, and ATP solutions R2 Add Kinase (e.g., CDK9/Cyclin T1) P2->R2 R3 Initiate reaction with Substrate/ATP mix P2->R3 R1->R2 R2->R3 R4 Incubate at RT (e.g., 60 min) R3->R4 D1 Stop reaction & deplete ATP (ADP-Glo™ Reagent) R4->D1 D2 Convert ADP to ATP (Kinase Detection Reagent) D1->D2 D3 Read Luminescence D2->D3

Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from 1 mM.

    • Prepare 4x solutions of the recombinant CDK/cyclin enzyme (e.g., CDK9/Cyclin T1), a suitable peptide substrate (e.g., CDK7/9tide), and ATP in a kinase assay buffer. A final ATP concentration near the Km for the specific kinase (e.g., 10 µM) is recommended for assessing ATP-competitive inhibitors.[3][7]

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the 4x CDK/cyclin enzyme solution to all wells except for the "no enzyme" blank controls.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume is 10 µL.

    • Cover the plate and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection (e.g., using Promega ADP-Glo™ Kinase Assay):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and blank control (100% inhibition).

    • Determine the IC50 value by plotting the percent inhibition versus the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTS/MTT)

This protocol measures the effect of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability. This is used to determine the IC50 of this compound in a cellular context.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., AML cell line MV4-11 or DLBCL cell line SU-DHL-4) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A range from 0.01 µM to 10 µM is a typical starting point.

    • Add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the respective wells.

    • Incubate for a desired period (e.g., 48 or 72 hours).

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[9][10]

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Record the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percent viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface (an early apoptotic marker) and membrane permeability.

Methodology:

  • Cell Treatment:

    • Seed cells (e.g., MV4-11) in a 6-well plate and treat with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest 1-5 x 10^5 cells by centrifugation.

    • Wash the cells once with cold 1X PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.[5]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells

Western Blot Analysis

This protocol is used to detect changes in the protein expression levels of this compound's downstream targets.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound (e.g., 0.5-5 µM for 6 hours) and a vehicle control.[1]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against target proteins. Recommended primary antibodies include:

      • MCL-1

      • MYC

      • Phospho-Rb (Ser807/811)

      • Total Rb

      • Cleaved PARP

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometry analysis to quantify protein band intensities, normalizing to the loading control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively assess its enzymatic potency, cellular activity, and mechanism of action. The provided data and diagrams serve as a reference for understanding the key signaling pathways affected by this potent CDK inhibitor. These methods are fundamental for preclinical drug development and for identifying sensitive cancer types and potential combination therapy strategies.

References

Voruciclib: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voruciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), with particularly strong activity against CDK9.[1][2] As a key regulator of transcription, CDK9 plays a crucial role in the expression of anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] By inhibiting CDK9, this compound effectively downregulates MCL-1 expression, leading to apoptosis in cancer cells that are dependent on this survival protein.[3][4] These application notes provide detailed protocols for the treatment of cancer cell lines with this compound, including methods for assessing cell viability and target engagement.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the transcriptional machinery of tumor cells. It competitively binds to the ATP-binding pocket of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation of short-lived mRNA transcripts, including that of MCL1.[5] The subsequent decrease in MCL-1 protein levels disrupts the sequestration of pro-apoptotic proteins, ultimately triggering the intrinsic apoptotic pathway. This mechanism of action makes this compound a promising therapeutic agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL), where MCL-1 is often overexpressed.[3][4] Furthermore, this compound has shown synergistic effects when used in combination with other anti-cancer agents like the BCL-2 inhibitor, Venetoclax (B612062).[4]

Voruciclib_Mechanism_of_Action This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits Apoptosis Apoptosis PTEFb P-TEFb Complex CDK9->PTEFb Part of RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates MCL1_gene MCL1 Gene RNAPII->MCL1_gene Transcribes MCL1_mRNA MCL1 mRNA MCL1_gene->MCL1_mRNA MCL1_protein MCL-1 Protein MCL1_mRNA->MCL1_protein Translation MCL1_protein->Apoptosis Inhibits

This compound inhibits CDK9, leading to decreased MCL-1 and induction of apoptosis.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various CDKs and its effect on different cancer cell lines.

ParameterTarget/Cell LineValueReference
Ki CDK9/cyclin T11.68 nM[1]
CDK4/cyclin D13.96 nM[1]
CDK1/cyclin B5.4 nM[1]
CDK6/cyclin D12.92 nM[1]
Treatment Condition U2932, RIVA, OCI-LY10, NU-DHL-1, SU-DHL-4, SU-DHL-6 (DLBCL)0.5 - 5 µM for 6 hours[1]
THP-1, U937, MOLM-13, MV4-11, OCI-AML3 (AML)Various concentrations for 24 hours[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of medium.[6] The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.[7][8]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.[9]

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate_attach Incubate (24h) seed_cells->incubate_attach prepare_this compound Prepare this compound dilutions incubate_attach->prepare_this compound treat_cells Treat cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data (IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for determining cell viability using the MTT assay.
Western Blot Analysis

This protocol describes a method to assess the effect of this compound on the protein levels of MCL-1 and cleaved PARP (cPARP), a marker of apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • DMSO

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MCL-1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) for the desired duration (e.g., 6 or 24 hours).[1][4] Include a vehicle control.

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are 1:1000 for most commercial antibodies, but should be optimized.[11]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification (BCA) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Protein Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analyze Analysis detection->analyze end End analyze->end

General workflow for Western Blot analysis of this compound-treated cells.

Troubleshooting

  • Low cell viability in control wells: Check for contamination, ensure proper cell handling and culture conditions, and verify the viability of the cell stock.

  • High background in western blots: Optimize blocking conditions (time and blocking agent), antibody concentrations, and washing steps.

  • Inconsistent results: Ensure accurate pipetting, consistent cell seeding densities, and proper preparation of drug dilutions. Perform experiments in triplicate to assess variability.

Conclusion

This compound is a promising CDK9 inhibitor with a clear mechanism of action involving the downregulation of MCL-1. The protocols provided here offer a starting point for investigating the effects of this compound in various cancer cell lines. It is crucial to optimize these protocols for each specific cell line and experimental setup to ensure reliable and reproducible results. Further investigation into the synergistic potential of this compound with other anti-cancer agents is warranted.

References

Application Notes and Protocols for Western Blot Analysis of Mcl-1 Following Voruciclib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Voruciclib on the expression of the anti-apoptotic protein, Myeloid Cell Leukemia-1 (Mcl-1). This compound is an oral cyclin-dependent kinase 9 (CDK9) inhibitor that has shown promise in preclinical and clinical studies by indirectly reducing Mcl-1 protein levels.[1][2][3][4][5][6] This protocol is designed to offer a robust methodology for researchers studying the mechanism of action of this compound and its potential as a therapeutic agent in various cancers.

Introduction

Mcl-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical regulator of apoptosis, or programmed cell death.[7][8] Its overexpression is a common feature in many cancers, contributing to tumor cell survival and resistance to conventional therapies.[7][9] this compound, by inhibiting CDK9, a transcriptional regulator of Mcl-1, effectively represses Mcl-1 expression at the mRNA and protein levels.[1][2][5][10] This leads to the induction of apoptosis, particularly when combined with other agents like the Bcl-2 inhibitor Venetoclax (B612062).[1][10][11] Western blot analysis is an essential technique to quantitatively assess the reduction of Mcl-1 protein levels in response to this compound treatment, providing crucial insights into its therapeutic efficacy.[7][9]

Signaling Pathway of this compound-Mediated Mcl-1 Downregulation

The mechanism of action of this compound involves the inhibition of CDK9, which is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including MCL1. By inhibiting CDK9, this compound prevents the transcription of the MCL1 gene, leading to a decrease in Mcl-1 mRNA and subsequently, a reduction in Mcl-1 protein levels. The depletion of the anti-apoptotic Mcl-1 protein frees pro-apoptotic proteins, ultimately leading to the activation of the intrinsic apoptotic pathway.

Voruciclib_Mcl1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation MCL1_gene MCL1 Gene RNAPII->MCL1_gene Transcription MCL1_mRNA MCL1 mRNA MCL1_gene->MCL1_mRNA Transcription Mcl1_protein Mcl-1 Protein MCL1_mRNA->Mcl1_protein Translation Pro_apoptotic Pro-apoptotic Proteins Mcl1_protein->Pro_apoptotic Inhibition Apoptosis Apoptosis Pro_apoptotic->Apoptosis Induction This compound This compound This compound->CDK9 Inhibition Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., Cancer Cell Lines) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (e.g., to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-Mcl-1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

References

Application Notes and Protocols for Voruciclib and Venetoclax Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapies has revolutionized the treatment of hematologic malignancies. Venetoclax (B612062), a selective B-cell lymphoma 2 (BCL-2) inhibitor, has shown significant efficacy in diseases like acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1][2][3] However, intrinsic and acquired resistance, often mediated by the overexpression of other anti-apoptotic proteins like myeloid cell leukemia 1 (Mcl-1), remains a significant clinical challenge.[4][5][6][7]

Voruciclib is a potent, orally administered inhibitor of cyclin-dependent kinase 9 (CDK9).[4][8][9] By inhibiting CDK9, this compound effectively downregulates the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[10][11] This mechanism provides a strong rationale for combining this compound with venetoclax to simultaneously inhibit both BCL-2 and Mcl-1, thereby overcoming a key resistance mechanism and inducing synergistic cancer cell death.[4][12]

These application notes provide a summary of the preclinical and clinical data, along with detailed protocols for evaluating the combination of this compound and venetoclax.

Mechanism of Action: A Synergistic Approach

The combination of this compound and venetoclax leverages a dual-pronged attack on the apoptotic machinery within cancer cells.

  • Venetoclax: As a selective BH3-mimetic, venetoclax binds directly to the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins (e.g., BIM, BAX, BAK), which are then free to initiate mitochondrial outer membrane permeabilization (MOMP), leading to caspase activation and apoptosis.[1][2][7]

  • This compound: this compound inhibits CDK9, a key transcriptional kinase.[4] Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, which is necessary for the transcription of genes with short-lived mRNA, including MCL1.[5][6][8] The resulting decrease in Mcl-1 protein levels removes its inhibitory effect on pro-apoptotic proteins.

  • Synergy: Overexpression of Mcl-1 is a primary mechanism of resistance to venetoclax.[7][9] By suppressing Mcl-1, this compound re-sensitizes cancer cells to BCL-2 inhibition by venetoclax. This dual blockade prevents the compensatory upregulation of anti-apoptotic proteins, leading to profound and synergistic apoptosis in malignant cells.[4][11]

cluster_0 This compound Pathway cluster_1 Venetoclax Pathway cluster_2 Apoptosis Regulation This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits p_RNA_Pol_II Phospho-RNA Pol II CDK9->p_RNA_Pol_II Activates MCL1_mRNA MCL1 mRNA Transcription p_RNA_Pol_II->MCL1_mRNA MCL1_Protein Mcl-1 Protein MCL1_mRNA->MCL1_Protein Pro_Apoptotic Pro-Apoptotic Proteins (BAX, BAK) MCL1_Protein->Pro_Apoptotic Inhibits Venetoclax Venetoclax BCL2 BCL-2 Protein Venetoclax->BCL2 Inhibits BCL2->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis cluster_workflow General Experimental Workflow cluster_assays 3. Downstream Assays start 1. Cell Culture (e.g., AML cell lines) treatment 2. Drug Treatment - this compound (single agent) - Venetoclax (single agent) - Combination start->treatment viability Cell Viability (MTS/MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis western Protein Analysis (Western Blot for Mcl-1) treatment->western end 4. Data Analysis (Synergy Calculation) viability->end apoptosis->end western->end

References

Establishing Voruciclib-Resistant Cell Lines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voruciclib is a selective, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), with potent activity against CDK9.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of critical anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[2][3] By inhibiting CDK9, this compound effectively downregulates MCL-1 expression, leading to apoptosis in cancer cells that are dependent on this survival protein.[3][4] Overexpression of MCL-1 is a known mechanism of resistance to various anticancer therapies, including the BCL-2 inhibitor venetoclax (B612062).[4][5] this compound also exhibits inhibitory activity against CDK4 and CDK6, key regulators of the cell cycle, and has been shown to disrupt the MYC transcriptional program.[2][6][7]

The development of drug resistance remains a significant hurdle in cancer therapy. The generation of drug-resistant cell lines in vitro is a fundamental tool for understanding the molecular mechanisms that drive resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it. This document provides a detailed protocol for establishing and characterizing this compound-resistant cancer cell lines.

This compound's Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action involves the inhibition of CDK9. This disrupts the P-TEFb complex, preventing the phosphorylation of the C-terminal domain of RNA Polymerase II. This, in turn, leads to a reduction in the transcription of short-lived messenger RNAs, including that of the anti-apoptotic protein MCL-1 and the oncogenic transcription factor MYC. The downregulation of these key survival and proliferation regulators ultimately induces apoptosis in susceptible cancer cells.

Voruciclib_Signaling_Pathway This compound Signaling Pathway This compound This compound CDK9 CDK9 This compound->CDK9 inhibits PTEFb P-TEFb Complex CDK9->PTEFb activates RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates MCL1_mRNA MCL-1 mRNA RNAPII->MCL1_mRNA transcribes MYC_mRNA MYC mRNA RNAPII->MYC_mRNA transcribes MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein translates to MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translates to Cell_Survival Cell Survival MCL1_Protein->Cell_Survival promotes MYC_Protein->Cell_Survival promotes Apoptosis Apoptosis Cell_Survival->Apoptosis inhibits

Caption: this compound inhibits CDK9, leading to reduced transcription of MCL-1 and MYC, ultimately promoting apoptosis.

Quantitative Data: this compound Activity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported Ki values for this compound against various CDKs and provides representative IC50 values in selected cancer cell lines. This data serves as a crucial starting point for selecting appropriate cell lines and determining the initial drug concentrations for generating resistant models.

Target/Cell LineCancer TypeIC50 / Ki (nM)
Biochemical Assays
CDK9/cyc T2-0.626 (Ki)[2]
CDK9/cyc T1-1.68 (Ki)[2]
CDK6/cyc D1-2.92 (Ki)[2]
CDK4/cyc D1-3.96 (Ki)[2]
CDK1/cyc B-5.4 (Ki)[2]
CDK1/cyc A-9.1 (Ki)[2]
Cell-Based Assays
MOLM-13Acute Myeloid Leukemia~100-500 (Apoptosis Induction)[1]
MV4-11Acute Myeloid Leukemia~100-500 (Apoptosis Induction)[1]
THP-1Acute Myeloid Leukemia~500-1000 (Apoptosis Induction)[1]
U937Acute Myeloid Leukemia~100-500 (Apoptosis Induction)[1]
OCI-AML3Acute Myeloid Leukemia>1000 (Apoptosis Induction)[1]

Note: The apoptosis induction data is based on observed effects at various concentrations and provides an estimated range of activity.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol outlines the generation of this compound-resistant cell lines using a continuous, dose-escalation method.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder, to be dissolved in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 96-well plates

  • 6-well plates and T-25/T-75 culture flasks

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability reagent (e.g., MTT or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Determine the Initial IC50 of the Parental Cell Line:

    • Seed parental cells in a 96-well plate at a pre-determined optimal density.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Treat the cells with the this compound dilutions for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

  • Initiate Resistance Induction:

    • Culture the parental cells in their recommended complete medium containing this compound at a starting concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%) of the parental cells.

    • Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.

    • Initially, a significant amount of cell death is expected. The surviving cells will begin to proliferate.

  • Stepwise Dose Escalation:

    • Once the cells have recovered and are growing steadily (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.

    • Repeat the process of monitoring for cell death, allowing for recovery and proliferation of the surviving cells.

    • Continue this gradual dose escalation. The process can take several months.

  • Establishment and Maintenance of the Resistant Cell Line:

    • Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

    • The resulting cell line is considered this compound-resistant.

    • Maintain the resistant cell line in a culture medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.

Experimental_Workflow Workflow for Generating Resistant Cell Lines start Start det_ic50 Determine IC50 of Parental Cell Line start->det_ic50 init_culture Culture Parental Cells with This compound (IC10-IC20) det_ic50->init_culture monitor Monitor Cell Viability and Proliferation init_culture->monitor stable_growth Stable Growth? monitor->stable_growth increase_dose Increase this compound Concentration (1.5-2x) increase_dose->monitor stable_growth->increase_dose Yes resistant_line This compound-Resistant Cell Line Established stable_growth->resistant_line No (continue monitoring) end End resistant_line->end

Caption: A stepwise process for developing this compound-resistant cell lines through gradual dose escalation.

Protocol 2: Characterization of this compound-Resistant Cell Lines

Once a resistant cell line is established, it is crucial to characterize its phenotype and investigate the potential mechanisms of resistance.

1. Confirmation of Resistance:

  • IC50 Determination: Perform a cell viability assay (e.g., MTT) on both the parental and resistant cell lines to determine and compare their IC50 values for this compound. A significant increase in the IC50 of the resistant line confirms the resistant phenotype.

2. Western Blot Analysis for Target Proteins:

  • Objective: To investigate changes in the expression of this compound's target proteins and downstream effectors.

  • Procedure:

    • Lyse parental and resistant cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against CDK9, phospho-RNA Polymerase II (Ser2), MCL-1, c-Myc, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL detection system and quantify band intensities.

3. Apoptosis Assay (Annexin V Staining):

  • Objective: To assess the apoptotic response of parental and resistant cells to this compound treatment.

  • Procedure:

    • Treat parental and resistant cells with various concentrations of this compound for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Troubleshooting and Data Interpretation

ObservationPotential CauseSuggested Action
No resistant clones emerge Starting drug concentration is too high; Cell line is highly sensitive.Start with a lower concentration of this compound (e.g., IC5 or IC10).
Resistant phenotype is unstable Insufficient drug pressure during maintenance.Maintain the resistant cell line in the continuous presence of the highest tolerated dose of this compound.
No change in MCL-1 or c-Myc levels in resistant cells Resistance mechanism is independent of the primary target pathway.Investigate alternative resistance mechanisms such as drug efflux pump upregulation or activation of bypass signaling pathways.
High background in Western blot Insufficient blocking or washing.Increase blocking time and/or the number of washes. Optimize antibody concentrations.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to establish and characterize this compound-resistant cell lines. These in vitro models are invaluable for elucidating the molecular mechanisms of acquired resistance to this potent CDK9 inhibitor and for the preclinical development of novel therapeutic strategies to overcome treatment failure. Careful execution of these protocols will enable robust and reproducible research in the field of cancer drug resistance.

References

Application Notes and Protocols for Voruciclib in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Voruciclib, a potent and selective CDK9 inhibitor, in murine xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is an orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (MCL-1) and oncogenes like MYC.[1][2][3] Preclinical studies have demonstrated that this compound can suppress tumor growth in various cancer models, including those with KRAS mutations and hematological malignancies.[1][4][5] This document outlines the recommended dosages, experimental workflows, and expected outcomes when using this compound in murine xenograft studies.

Signaling Pathway of this compound

This compound exerts its anti-tumor effects by inhibiting CDK9, which is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcript elongation of specific genes, including key survival proteins and oncogenes. Inhibition of CDK9 by this compound leads to decreased phosphorylation of RNAPII, resulting in the downregulation of short-lived transcripts, such as those for MCL-1 and MYC. The reduction in these key pro-survival and proliferative proteins ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Voruciclib_Signaling_Pathway cluster_0 Cell Nucleus This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII p-RNA Polymerase II (Ser2) MCL1_mRNA MCL-1 mRNA pRNAPII->MCL1_mRNA Promotes Transcription MYC_mRNA MYC mRNA pRNAPII->MYC_mRNA Promotes Transcription MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translation MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibits TumorGrowthInhibition Tumor Growth Inhibition MYC_Protein->TumorGrowthInhibition Promotes

Caption: this compound inhibits CDK9, leading to reduced transcription of MCL-1 and MYC, ultimately promoting apoptosis and inhibiting tumor growth.

Experimental Protocols

Cell Lines and Culture

A variety of human cancer cell lines have been shown to be sensitive to this compound in murine xenograft models. The selection of a specific cell line should be based on the research question and the cancer type of interest.

Table 1: Recommended Cell Lines for this compound Xenograft Studies

Cell LineCancer TypeNotes
HCT-116Colorectal Carcinoma (CRC)KRAS G13D mutant
SW-480Colorectal Carcinoma (CRC)KRAS G12V mutant
H-460Non-Small Cell Lung Cancer (NSCLC)KRAS Q61H mutant
OCI-LY10Diffuse Large B-cell Lymphoma (DLBCL)Responds to this compound as a single agent and in combination with Venetoclax (B612062).
Murine Xenograft Model Establishment
  • Animal Model: Severe Combined Immunodeficient (SCID) mice are recommended for establishing xenografts with human cancer cell lines.

  • Cell Implantation:

    • Harvest cancer cells during the exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 5-10 mm in diameter).

    • Measure tumor dimensions (length and width) every 2-3 days using calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize mice into treatment and control groups when tumors reach the desired size.

This compound Administration

This compound is orally bioavailable and can be administered by oral gavage.

Table 2: this compound Dosage and Schedule for Murine Xenograft Models

ParameterRecommendation
Dosage Range 50, 100, or 200 mg/kg
Administration Route Oral (gavage)
Frequency Once daily (OD)
Vehicle To be determined based on the specific formulation. A common vehicle is a solution of 0.5% methylcellulose (B11928114) in water.
Treatment Duration 5 to 14 consecutive days.[1][3]

Experimental Workflow

The following diagram outlines the typical workflow for a murine xenograft study evaluating this compound.

Experimental_Workflow cluster_workflow Xenograft Study Workflow start Start cell_culture Cell Line Culture (e.g., HCT-116, OCI-LY10) start->cell_culture implantation Subcutaneous Implantation in SCID Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to 5-10 mm diameter) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Treatment (50-200 mg/kg, PO, QD) randomization->treatment monitoring Tumor Measurement (every 2-3 days) treatment->monitoring endpoint Study Endpoint (e.g., 11-14 days) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: A typical workflow for a murine xenograft study with this compound, from cell culture to data analysis.

Data Presentation and Expected Outcomes

The primary endpoint in these studies is typically tumor growth inhibition. Significant tumor growth inhibition (>50%) has been observed at all tested doses of this compound (50, 100, and 200 mg/kg).[1]

Table 3: Summary of this compound Efficacy in Murine Xenograft Models

Cell LineMouse StrainThis compound Dose (mg/kg, PO, QD)Treatment Duration (days)Outcome
HCT-116SCID50, 100, 20011-14Significant tumor growth inhibition (>50%).[1]
SW-480SCID50, 100, 20011-14Significant tumor growth inhibition (>50%).[1]
H-460SCID50, 100, 20011-14Significant tumor growth inhibition (>50%).[1]
OCI-LY10Not Specified100, 2005Dose-dependent decrease in MCL-1 protein expression.[3]

Pharmacodynamic Assessments

To confirm the on-target activity of this compound in vivo, tumor samples can be collected at the end of the study for pharmacodynamic analysis.

  • Western Blot: Assess the levels of p-RNAPII, MCL-1, and MYC in tumor lysates. A dose-dependent decrease in these proteins is expected following this compound treatment.[3]

  • Immunohistochemistry (IHC): Evaluate the expression of MCL-1 and other relevant biomarkers in tumor sections.

Conclusion

This compound has demonstrated significant anti-tumor activity in various murine xenograft models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and conduct preclinical efficacy studies with this compound. The recommended oral dosages of 50-200 mg/kg once daily are well-tolerated and result in significant tumor growth inhibition. Pharmacodynamic assessments are crucial to confirm the mechanism of action in vivo.

References

Application Notes and Protocols: In Vivo Efficacy of Voruciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Voruciclib, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). The protocols detailed below are based on preclinical and clinical studies investigating this compound as a monotherapy and in combination with other agents for the treatment of various hematologic malignancies and solid tumors.

Introduction

This compound is an orally bioavailable small molecule that selectively inhibits CDK9, a key transcriptional regulator.[1] By inhibiting CDK9, this compound leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1), and the proto-oncogene MYC.[2][3] Overexpression of MCL-1 is a known mechanism of resistance to the BCL-2 inhibitor venetoclax (B612062).[4] Preclinical and clinical data have demonstrated that this compound can synergize with venetoclax to induce apoptosis and inhibit tumor growth in various cancer models, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and KRAS-mutant cancers.[2][5][6]

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of the CDK9/cyclin T complex, which is a core component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcriptional elongation of various genes, including MCL1 and MYC. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to premature termination of transcription and subsequent depletion of MCL-1 and MYC proteins. This depletion sensitizes cancer cells to apoptosis, particularly when combined with agents like the BCL-2 inhibitor venetoclax.

Voruciclib_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_translation Protein Translation & Function CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates CyclinT Cyclin T CyclinT->CDK9 DNA DNA RNAPII->DNA Transcribes MCL1_mRNA MCL1 mRNA DNA->MCL1_mRNA MYC_mRNA MYC mRNA DNA->MYC_mRNA MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Apoptosis Apoptosis MCL1_Protein->Apoptosis Cell_Survival Cell Survival & Proliferation MYC_Protein->Cell_Survival This compound This compound This compound->CDK9 Inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BCL2->Apoptosis

Caption: this compound inhibits CDK9, leading to decreased transcription of MCL1 and MYC, promoting apoptosis.

Preclinical In Vivo Efficacy Data

This compound has demonstrated significant antitumor activity in various preclinical xenograft models, both as a single agent and in combination with venetoclax.

Table 1: Summary of this compound In Vivo Efficacy in Preclinical Models
Cancer TypeCell Line(s)Animal ModelTreatmentDosing ScheduleKey FindingsReference(s)
DLBCL U2932, RIVA, SU-DHL-4, NU-DHL-1XenograftThis compound + VenetoclaxThis compound: 200 mg/kg, PO, 6 days/week for 4 weeks; Venetoclax: 1-50 mg/kg, PO, 6 days/week for 4 weeksEnhanced tumor growth inhibition compared to single agents.[7][7]
AML MV4-11NSG MiceThis compound + VenetoclaxThis compound: Q2D for 15 injectionsEnhanced antileukemic activity and improved survival.[2][2]
KRAS-mutant Cancers HCT-116 (CRC), SW-480 (CRC), H-460 (NSCLC)SCID MiceThis compound50, 100, or 200 mg/kg, PO, OD for 11-14 daysSignificant tumor growth inhibition (>50%).[8]

Experimental Protocols: Preclinical Xenograft Studies

The following protocols provide a general framework for conducting in vivo efficacy studies of this compound in xenograft models.

Protocol 1: Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model

1. Cell Culture:

  • Culture DLBCL cell lines (e.g., OCI-LY10) in appropriate media and conditions.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID).

3. Tumor Implantation:

  • Subcutaneously inject 5 x 10^6 DLBCL cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

4. Tumor Monitoring and Randomization:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment groups.

5. Drug Formulation and Administration:

  • Formulate this compound in 0.1% methylcellulose (B11928114) for oral gavage.[1]

  • A typical dosing regimen for combination studies is this compound at 200 mg/kg administered orally six days a week for four weeks.[7]

6. Efficacy Endpoints:

  • Measure tumor volume twice weekly.

  • Monitor animal body weight and overall health.

  • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western Blot, IHC).

7. Pharmacodynamic Analysis (Western Blot):

  • Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-MCL-1, anti-cPARP, anti-BCL-xL, and a loading control like anti-β-actin).[1]

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system.

Experimental Workflow for Preclinical Xenograft Study

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture Cell Culture Implantation Tumor Cell Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Drug Administration (this compound +/- other agents) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Efficacy Endpoint (e.g., Tumor Growth Inhibition) Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC) Monitoring->PD_Analysis Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis PD_Analysis->Data_Analysis Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment & Monitoring cluster_evaluation Response & Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Enrollment Enrollment Consent->Enrollment Dose_Escalation Dose Escalation (3+3 Design) Enrollment->Dose_Escalation Treatment_Admin Treatment Administration (this compound +/- Venetoclax) Dose_Escalation->Treatment_Admin Safety_Monitoring Safety Monitoring (AEs, DLTs) Treatment_Admin->Safety_Monitoring PD_Sampling Pharmacodynamic Sample Collection Treatment_Admin->PD_Sampling Efficacy_Eval Efficacy Evaluation (Response Assessment) Safety_Monitoring->Efficacy_Eval PD_Analysis Pharmacodynamic Analysis PD_Sampling->PD_Analysis Data_Review Data Review & RP2D Determination Efficacy_Eval->Data_Review PK_Analysis Pharmacokinetic Analysis PK_Analysis->Data_Review PD_Analysis->Data_Review

References

Voruciclib: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voruciclib is a potent, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK9.[1][2] By targeting CDK9, this compound effectively downregulates the transcription of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1).[1][3] The Mcl-1 protein is a critical survival factor for many cancer cells, and its suppression by this compound can induce apoptosis and inhibit tumor cell proliferation.[2][3] These characteristics make this compound a promising therapeutic agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL), often in combination with other anti-cancer agents like the Bcl-2 inhibitor, Venetoclax (B612062).[2]

This document provides detailed application notes and protocols for the preparation and use of this compound in various cell-based assays to assess its biological activity.

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the inhibition of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global transcriptional repression, with a particularly strong effect on genes with short half-lives, such as MCL1. The subsequent decrease in Mcl-1 protein levels disrupts the balance of pro- and anti-apoptotic proteins, ultimately triggering programmed cell death (apoptosis).

Voruciclib_Pathway cluster_0 Nucleus cluster_1 Cytoplasm RNA_Pol_II RNA Polymerase II MCL1_Gene MCL1 Gene RNA_Pol_II->MCL1_Gene Transcription P_TEFb P-TEFb (CDK9/Cyclin T) P_TEFb->RNA_Pol_II Phosphorylation MCL1_mRNA MCL1 mRNA MCL1_Gene->MCL1_mRNA MCL1_Protein Mcl-1 Protein MCL1_mRNA->MCL1_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibition This compound This compound This compound->P_TEFb Inhibition

This compound's mechanism of action targeting the CDK9/Mcl-1 axis.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against various CDKs, and its cytotoxic effects have been evaluated in different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency and can vary depending on the cell line and assay conditions.

Parameter Value Target/Cell Line Assay Type
Ki 0.626 nMCDK9/cyc T2Biochemical Assay
1.68 nMCDK9/cyc T1Biochemical Assay
2.92 nMCDK6/cyc D1Biochemical Assay
3.96 nMCDK4/cyc D1Biochemical Assay
5.4 nMCDK1/cyc BBiochemical Assay
9.1 nMCDK1/cyc ABiochemical Assay
Effective Concentration 1 µMAML, CLL, DLBCL modelsMcl-1 transcript reduction
Reported EC50 < 100 nMFour DLBCL modelsCaspase-Glo 3/7 Assay (Apoptosis)

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of the stock solution is critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL)

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., 37°C) can be used if necessary.

  • Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells and is commonly used to determine the IC50 of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

  • Analysis: Analyze the samples on a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cytotoxicity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit

  • Treated and control cells

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Addition: At the end of the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature as per the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Experimental_Workflow Start Start Stock_Solution Prepare this compound Stock Solution (DMSO) Start->Stock_Solution Cell_Seeding Seed Cells in 96-well Plates Stock_Solution->Cell_Seeding Treatment Treat Cells with This compound Dilutions Cell_Seeding->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Assay Select Assay Incubation->Assay MTT MTT Assay (Viability) Assay->MTT Viability AnnexinV Annexin V/PI (Apoptosis) Assay->AnnexinV Apoptosis Caspase Caspase-Glo (Cytotoxicity) Assay->Caspase Cytotoxicity Data_Acquisition Data Acquisition (Reader/Cytometer) MTT->Data_Acquisition AnnexinV->Data_Acquisition Caspase->Data_Acquisition Data_Analysis Data Analysis (IC50, % Apoptosis) Data_Acquisition->Data_Analysis End End Data_Analysis->End

A generalized workflow for cell-based assays with this compound.

Conclusion

This compound is a valuable tool for cancer research, particularly for studying the roles of CDK9 and Mcl-1 in cell survival. The protocols provided here offer a framework for assessing the in vitro efficacy of this compound. It is important to optimize assay conditions, such as cell density and incubation times, for each specific cell line and experimental setup to ensure reliable and reproducible data.

References

Application Notes: Analysis of Voruciclib-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Voruciclib is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key transcriptional regulator.[1][2][3] Inhibition of CDK9 by this compound leads to the downregulation of critical anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1).[1][2][4] The suppression of Mcl-1 sensitizes cancer cells to apoptosis, making this compound a promising therapeutic agent, particularly in combination with other pro-apoptotic drugs like the BCL-2 inhibitor, Venetoclax (B612062).[1][2][3][4] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects primarily through the inhibition of CDK9. This kinase is essential for the transcription of short-lived proteins, including the anti-apoptotic protein Mcl-1. By inhibiting CDK9, this compound reduces the transcription of the MCL1 gene, leading to a rapid decrease in Mcl-1 protein levels.[1][2][4] This disrupts the cellular balance between pro- and anti-apoptotic proteins. The decrease in Mcl-1 frees up pro-apoptotic proteins like Bim, which can then activate the intrinsic apoptosis pathway, leading to caspase activation and programmed cell death.[1]

Voruciclib_Apoptosis_Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits MCL1_transcription MCL1 Gene Transcription CDK9->MCL1_transcription Promotes Mcl1_protein Mcl-1 Protein (Anti-apoptotic) MCL1_transcription->Mcl1_protein Bim Bim (Pro-apoptotic) Mcl1_protein->Bim Sequesters/ Inhibits Apoptosis Apoptosis Bim->Apoptosis Induces Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis cell_seeding Seed cells at optimal density treatment Treat with this compound (include vehicle control) cell_seeding->treatment incubation Incubate for desired time (e.g., 24h) treatment->incubation harvest Harvest cells (suspension & adherent) incubation->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & Propidium Iodide resuspend->add_stains incubate_dark Incubate 15-20 min at RT in the dark add_stains->incubate_dark add_buffer Add 1X Binding Buffer incubate_dark->add_buffer acquire Acquire data on flow cytometer add_buffer->acquire analyze Analyze data (quadrant gating) acquire->analyze

References

Monitoring Voruciclib Target Engagement In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voruciclib is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK9, with additional activity against CDK4 and CDK6.[1][2][3] Its mechanism of action involves the inhibition of transcriptional regulation and cell cycle progression, leading to apoptosis in cancer cells.[1][2] Monitoring the in vivo target engagement of this compound is crucial for understanding its pharmacodynamics, optimizing dosing schedules, and establishing a clear link between drug exposure and biological response. These application notes provide detailed protocols for key assays to monitor this compound's target engagement in preclinical and clinical settings, focusing on the downstream biomarkers of its primary targets.

Introduction to this compound's Mechanism of Action

This compound exerts its anti-neoplastic effects through the inhibition of multiple CDKs:

  • CDK9 Inhibition: this compound potently inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[2][3] CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at Serine 2 (Ser2), a critical step for transcriptional elongation.[2] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global downregulation of transcription of short-lived mRNAs, including those encoding for key survival proteins like Myeloid Cell Leukemia 1 (Mcl-1) and the transcription factor c-Myc.[2][4] The reduction in Mcl-1, an anti-apoptotic protein, is a primary mechanism by which this compound induces apoptosis in tumor cells.[3][5]

  • CDK4/6 Inhibition: this compound also inhibits CDK4 and CDK6, which are crucial for cell cycle progression from the G1 to the S phase.[1] These kinases phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[6] Inhibition of CDK4/6 by this compound leads to cell cycle arrest at the G1/S checkpoint.[1]

Therefore, monitoring this compound's target engagement can be achieved by assessing the modulation of these downstream signaling events.

Key Pharmacodynamic Biomarkers for Target Engagement

Based on its mechanism of action, the following are key pharmacodynamic (PD) biomarkers to assess this compound's target engagement in vivo:

  • Phosphorylation of RNA Polymerase II (pRNAPII Ser2): A direct indicator of CDK9 inhibition. A decrease in pRNAPII Ser2 levels signifies target engagement.

  • Mcl-1 Protein and mRNA Levels: Downregulation of Mcl-1 is a critical downstream effect of CDK9 inhibition.[3] Monitoring both protein and mRNA (MCL1) levels provides a comprehensive understanding of target engagement.

  • c-Myc Protein and mRNA Levels: Similar to Mcl-1, c-Myc is a key oncogene whose expression is dependent on CDK9 activity.[2] Reduction in c-Myc protein and mRNA (MYC) levels indicates effective CDK9 inhibition.

  • Phosphorylation of Retinoblastoma Protein (pRb): A marker for CDK4/6 inhibition. A decrease in pRb levels indicates engagement of these targets.

Data Presentation: Summary of Expected In Vivo Effects

The following tables summarize the expected quantitative changes in key biomarkers following this compound treatment in in vivo models, based on preclinical and clinical studies.

BiomarkerAssayModel SystemThis compound DoseExpected ChangeReference
Mcl-1 Protein Western Blot, IHCDLBCL Xenografts100-200 mg/kg/dayDose-dependent decrease[7]
Mcl-1 Protein Flow CytometryPatient PBMCs100-200 mg (intermittent)Trend of decrease[8]
pRNAPII Ser2 Western BlotSU-DHL-4 XenograftsClinically relevant concentrationsDecrease[7]
pRNAPII Ser2 Flow CytometryPatient PBMCs100-200 mg (intermittent)Reduced phosphorylation[9][10]
MCL1 mRNA qRT-PCR, RNA-SeqPatient PBMCs100-200 mg (intermittent)Decrease[8][9][10]
MYC mRNA RNA-SeqPatient PBMCs100-200 mg (intermittent)Downregulation of MYC gene sets[9][10]

Note: The magnitude of the effect can vary depending on the tumor model, dosing schedule, and timing of sample collection.

Experimental Protocols

Animal Studies and Sample Collection

Animal Models: Xenograft models using human tumor cell lines (e.g., Diffuse Large B-cell Lymphoma - DLBCL, Acute Myeloid Leukemia - AML) implanted in immunocompromised mice (e.g., NOD/SCID or NSG) are commonly used.

This compound Administration: this compound can be administered orally via gavage. Dosing schedules can be continuous (daily) or intermittent (e.g., 5 days on, 2 days off, or 2 weeks on, 2 weeks off).[7][11]

Sample Collection:

  • Tumor Tissue: Tumors should be excised at predetermined time points after the final dose (e.g., 4-6 hours post-dose to capture the peak effect on transcription).[7] A portion of the tumor should be snap-frozen in liquid nitrogen for protein and RNA analysis, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry.

  • Peripheral Blood Mononuclear Cells (PBMCs): For clinical studies, blood samples can be collected at baseline (pre-dose) and at various time points post-dose (e.g., 6 hours, Day 8, Day 15) to assess target engagement in a surrogate tissue.[12] PBMCs can be isolated using standard Ficoll-Paque density gradient centrifugation.

Western Blot Analysis for pRNAPII Ser2 and Mcl-1

This protocol is for the analysis of protein expression in tumor lysates.

Reagents and Materials:

  • Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Anti-phospho-RNAPII (Ser2) (e.g., from Bethyl Laboratories, A300-654A, or Thermo Fisher Scientific, MA5-23510)[4][11]

    • Anti-Mcl-1 (e.g., Cell Signaling Technology, #4572 or #D35A5)[13][14]

    • Anti-pRb (Ser807/811)

    • Loading control: Anti-β-actin or Anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction: Homogenize snap-frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer according to the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify band intensities using densitometry software. Normalize the signal of the target protein to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for MCL1 and MYC

This protocol is for the analysis of mRNA expression in tumor tissue or PBMCs.

Reagents and Materials:

  • TRIzol or other RNA extraction reagent

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green PCR Master Mix

  • qRT-PCR instrument

  • Primers (commercially available and validated primers are recommended):

    • Human MCL1: (e.g., Bio-Rad, PrimePCR Assay: qHsaCID0011116)

    • Human MYC: (e.g., OriGene, HP206146)[5]

    • Mouse Mcl1: (e.g., OriGene, MP208495)[15]

    • Mouse Myc: (e.g., OriGene, MP208493)[9]

    • Housekeeping gene primers: (e.g., GAPDH, ACTB, or 18S rRNA)

Protocol:

  • RNA Extraction: Extract total RNA from tumor tissue or PBMCs using TRIzol according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR:

    • Prepare the reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA.

    • Perform the qRT-PCR using a standard thermal cycling program:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt curve analysis

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct (2-ΔΔCt) method, normalizing the expression of the target gene to a housekeeping gene and relative to the vehicle-treated control group.[16]

Visualizations

Signaling Pathways

Voruciclib_Mechanism_of_Action cluster_CDK9 CDK9/P-TEFb Pathway cluster_CDK46 CDK4/6 Pathway CDK9 CDK9/ Cyclin T RNAPII RNA Pol II CDK9->RNAPII Phosphorylates pRNAPII pRNA Pol II (Ser2) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription MCL1_mRNA MCL1 mRNA Transcription->MCL1_mRNA MYC_mRNA MYC mRNA Transcription->MYC_mRNA Mcl1_protein Mcl-1 Protein (Anti-apoptotic) MCL1_mRNA->Mcl1_protein cMyc_protein c-Myc Protein (Oncogene) MYC_mRNA->cMyc_protein Apoptosis_inhibition Inhibition of Apoptosis Mcl1_protein->Apoptosis_inhibition Cell_Survival Tumor Cell Survival Apoptosis_inhibition->Cell_Survival CDK46 CDK4/6/ Cyclin D Rb Rb CDK46->Rb Phosphorylates pRb pRb CDK46->pRb E2F E2F Rb->E2F Inhibits G1_S_Genes G1/S Phase Genes E2F->G1_S_Genes Activates Cell_Cycle G1-S Transition G1_S_Genes->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation This compound This compound This compound->CDK9 Inhibits This compound->CDK46 Inhibits

Caption: this compound's dual mechanism of action on CDK9 and CDK4/6 pathways.

Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Pharmacodynamic Analysis cluster_protein_assays cluster_rna_assays Animal_Model Tumor Xenograft Model (e.g., AML, DLBCL) Treatment This compound Treatment (Oral Gavage) Animal_Model->Treatment Sample_Collection Sample Collection (Tumor, Blood) Treatment->Sample_Collection Protein_Analysis Protein Analysis Sample_Collection->Protein_Analysis RNA_Analysis RNA Analysis Sample_Collection->RNA_Analysis Western_Blot Western Blot (pRNAPII, Mcl-1, pRb) Protein_Analysis->Western_Blot IHC Immunohistochemistry (Mcl-1) Protein_Analysis->IHC RNA_Extraction RNA Extraction RNA_Analysis->RNA_Extraction Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis IHC->Data_Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR (MCL1, MYC) cDNA_Synthesis->qPCR qPCR->Data_Analysis

Caption: Workflow for in vivo monitoring of this compound target engagement.

Conclusion

The protocols and biomarkers outlined in these application notes provide a robust framework for assessing the in vivo target engagement of this compound. Consistent monitoring of pRNAPII, Mcl-1, and c-Myc provides direct evidence of CDK9 inhibition, while changes in pRb confirm CDK4/6 engagement. Utilizing these assays will enable researchers to effectively evaluate the pharmacodynamic effects of this compound, aiding in the development of this promising anti-cancer therapeutic.

References

Voruciclib: Inducing Apoptosis in Leukemia Cell Lines through CDK9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Voruciclib is an orally bioavailable and selective inhibitor of cyclin-dependent kinases (CDKs), with a particularly high affinity for CDK9.[1] In the context of hematological malignancies, particularly leukemia, this compound has emerged as a promising therapeutic agent due to its ability to induce apoptosis in cancer cells.[2] The primary mechanism of action involves the inhibition of CDK9, a key transcriptional regulator. This inhibition leads to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), thereby sensitizing leukemia cells to programmed cell death.[3][4] These application notes provide a comprehensive overview of this compound's activity in leukemia cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound exerts its pro-apoptotic effects by targeting the CDK9/cyclin T complex. CDK9 is essential for the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step in transcriptional elongation. By inhibiting CDK9, this compound effectively blocks the transcription of short-lived mRNA transcripts, including that of MCL1.[5][6] The subsequent decrease in MCL-1 protein levels disrupts the cellular balance of pro- and anti-apoptotic proteins. This disruption leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cell death.[7] Furthermore, preclinical studies have demonstrated that this compound can act synergistically with the BCL-2 inhibitor Venetoclax (B612062), as the downregulation of MCL-1 helps to overcome a common mechanism of resistance to Venetoclax.[8][9]

Signaling Pathway of this compound-Induced Apoptosis

Voruciclib_Pathway This compound This compound CDK9 CDK9/Cyclin T1 This compound->CDK9 Inhibition RNAPII RNA Polymerase II (p-Ser2) CDK9->RNAPII Phosphorylation MCL1_mRNA MCL-1 mRNA RNAPII->MCL1_mRNA Transcription MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translation Bim Bim MCL1_Protein->Bim Sequestration Apoptosis Apoptosis Bax_Bak Bax/Bak Bim->Bax_Bak Activation Caspases Caspase Activation Bax_Bak->Caspases Activation Caspases->Apoptosis Execution

Caption: this compound inhibits CDK9, leading to reduced MCL-1 expression and apoptosis.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in various leukemia cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseKᵢ (nM)
CDK9/cyc T20.626[1]
CDK9/cyc T11.68[1]
CDK6/cyc D12.92[1]
CDK4/cyc D13.96[1]
CDK1/cyc B5.4[1]
CDK1/cyc A9.1[1]

Table 2: Induction of Apoptosis in AML Cell Lines by this compound

Cell LineThis compound ConcentrationExposure Time% Apoptosis (Annexin V+)
THP-1Clinically achievable concentrations24 hoursHigh levels of Annexin V+ cells observed[7]
U937Clinically achievable concentrations24 hoursHigh levels of Annexin V+ cells observed[2]
MOLM-13Clinically achievable concentrations24 hoursHigh levels of Annexin V+ cells observed[2]
MV4-11Clinically achievable concentrations24 hoursHigh levels of Annexin V+ cells observed[2]
OCI-AML3Clinically achievable concentrations24 hoursHigh levels of Annexin V+ cells observed[2]

Note: "High levels" are as described in the source material; specific percentages were not consistently provided.

Table 3: Effect of this compound on Protein Expression

Cell LineThis compound ConcentrationExposure TimeProteinEffect
DLBCL Models0.5-5 µM6 hoursMCL-1Targeted downregulation[1]
MV4-11, U937Not specified24 hoursCleaved Caspase-3Increased[7]
MV4-11, U937Not specified24 hoursCleaved PARPIncreased[7]
AML Models1 µMNot specifiedMCL-1Maximal effect on transcript and protein decrease[6][10]

Experimental Workflow for this compound Evaluation

Voruciclib_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellCulture 1. Leukemia Cell Line Culture (e.g., THP-1, MV4-11) Treatment 2. This compound Treatment (Dose- and time-course) CellCulture->Treatment Viability 3. Cell Viability Assay (Annexin V/PI Staining) Treatment->Viability WesternBlot 4. Western Blot Analysis (MCL-1, c-Myc, Cleaved Caspases) Treatment->WesternBlot CoIP 5. Co-Immunoprecipitation (MCL-1/Bim Interaction) Treatment->CoIP Xenograft 6. AML Xenograft Model InVivoTreatment 7. This compound +/- Venetoclax (Oral Gavage) Xenograft->InVivoTreatment TumorGrowth 8. Tumor Growth Monitoring InVivoTreatment->TumorGrowth PD_Analysis 9. Pharmacodynamic Analysis (MCL-1 levels in tumors) InVivoTreatment->PD_Analysis

Caption: A typical workflow for evaluating this compound's efficacy in leukemia models.

Experimental Protocols

Cell Viability Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is for determining the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Leukemia cell lines (e.g., THP-1, U937)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed leukemia cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL in complete culture medium.

  • Treatment: Add various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) to the wells. Incubate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

    • Live cells: Annexin V negative, PI negative.

Western Blotting for Protein Expression Analysis

This protocol is for detecting changes in the expression of key proteins like MCL-1, cleaved caspase-3, and PARP.

Materials:

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MCL-1, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Use β-actin as a loading control.

Logical Relationship: CDK9 Inhibition to Apoptosis

logical_flow node1 This compound Administration node2 Target Engagement Inhibition of CDK9 Kinase Activity node1:f0->node2:f0 node3 Downstream Effect Decreased Phosphorylation of RNA Pol II node2:f1->node3:f1 node4 Transcriptional Repression Reduced MCL-1 mRNA Levels node3:f1->node4:f1 node5 Protein Depletion Decreased MCL-1 Protein node4:f1->node5:f1 node6 Apoptotic Pathway Activation Release of Pro-apoptotic Proteins (e.g., Bim) node5:f1->node6:f1 node7 Cellular Outcome Induction of Apoptosis node6:f1->node7:f1

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Voruciclib Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of Voruciclib. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly concerning the development of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally bioavailable cyclin-dependent kinase (CDK) inhibitor.[1] While initially investigated as a CDK4/6 inhibitor, its potent activity against CDK9 is a key aspect of its mechanism, particularly in the context of overcoming resistance to other anticancer agents.[2][3] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, which is necessary for the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[2][3][4] Downregulation of Mcl-1 is crucial for its synergistic effects with BCL-2 inhibitors like Venetoclax (B612062), as Mcl-1 overexpression is a known mechanism of Venetoclax resistance.[1][5][6]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of acquired resistance?

Acquired resistance to CDK9 inhibitors like this compound can occur through several mechanisms:

  • On-Target Mutations: A primary mechanism of resistance to ATP-competitive CDK9 inhibitors is the emergence of mutations in the kinase domain of CDK9 itself. The most well-documented of these is the L156F "gatekeeper" mutation, which sterically hinders the binding of the inhibitor to the ATP-binding pocket.

  • Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel survival pathways that compensate for CDK9 inhibition. This can include:

    • Upregulation of the CDK2/Cyclin E axis: This can lead to the phosphorylation of the Retinoblastoma (Rb) protein, bypassing the need for CDK4/6 activity.

    • Activation of pro-survival signaling cascades: Pathways such as the PI3K/AKT/mTOR pathway can be activated to promote cell survival and proliferation, counteracting the effects of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To elucidate the resistance mechanism in your this compound-resistant cell line, a multi-pronged approach is recommended:

  • Sequence the CDK9 Kinase Domain: Perform Sanger sequencing or next-generation sequencing of the CDK9 gene in your resistant cell line to identify potential mutations, paying close attention to the gatekeeper residue (L156).

  • Assess Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status and expression levels of key proteins in bypass pathways (e.g., phospho-Rb, CDK2, Cyclin E, phospho-AKT, phospho-mTOR).

  • Evaluate Drug Efflux: Measure the intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for ABCB1) using flow cytometry or a fluorescence plate reader in the presence and absence of known efflux pump inhibitors.

Q4: What strategies can I employ to overcome this compound resistance in my experiments?

Based on the identified resistance mechanism, several strategies can be explored:

  • For On-Target Mutations (e.g., L156F): Consider using a CDK9 inhibitor with a different chemical scaffold that is less susceptible to the effects of the specific mutation.

  • For Bypass Pathway Activation: Employ combination therapy. For example, if the CDK2/Cyclin E axis is upregulated, a combination of this compound with a CDK2 inhibitor may restore sensitivity. If the PI3K/AKT/mTOR pathway is activated, co-treatment with a PI3K or mTOR inhibitor could be effective.

  • For Increased Drug Efflux: Combine this compound with an inhibitor of the specific ABC transporter that is overexpressed. Interestingly, studies have shown that this compound itself can inhibit the function of ABCB1 and ABCG2, suggesting it may help to overcome multidrug resistance to other co-administered chemotherapies.[7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy of this compound in cell viability assays (e.g., MTT assay).
Potential Cause Troubleshooting Steps
Suboptimal Drug Concentration or Incubation Time Perform a dose-response experiment with a broader range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50 and treatment duration for your specific cell line.
Compound Instability or Solubility Issues Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%). Visually inspect for any precipitation of the compound in the media.
Cell Seeding Density Optimize the cell seeding density to ensure cells are in an exponential growth phase throughout the experiment. Seeding too few cells can lead to a low signal, while too many can cause contact inhibition and underestimate the drug's effect.
Development of Resistance If you observe a gradual decrease in efficacy over time and with increasing passages, your cell line may be developing resistance. Refer to the FAQs for guidance on identifying and overcoming resistance.
Issue 2: Difficulty confirming target engagement (i.e., downregulation of Mcl-1 or c-Myc) by Western Blot.
Potential Cause Troubleshooting Steps
Transient Protein Expression The downregulation of Mcl-1 and c-Myc by this compound can be transient.[3] Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal time point for observing maximal protein downregulation.
Low Protein Abundance Ensure you are loading a sufficient amount of total protein per well (typically 20-40 µg). If the target protein is of low abundance, consider enriching for it using immunoprecipitation prior to Western blotting.
Antibody Issues Ensure your primary antibodies for Mcl-1, c-Myc, and phospho-RNA Polymerase II (Ser2) are validated for Western blotting and used at the recommended dilution. Include a positive control lysate known to express the target proteins.
Inefficient Protein Extraction Use a lysis buffer appropriate for your target proteins and include protease and phosphatase inhibitors to prevent degradation.
Issue 3: High background or inconclusive results in drug accumulation assays (for assessing efflux pump activity).
Potential Cause Troubleshooting Steps
Incomplete Removal of Extracellular Fluorescent Dye Increase the number and volume of washes with ice-cold PBS after incubating the cells with the fluorescent substrate (e.g., Rhodamine 123) to thoroughly remove any unbound dye.
Suboptimal Dye Concentration or Incubation Time Titrate the concentration of the fluorescent substrate and the incubation time to achieve a good signal-to-noise ratio. Excessive dye concentration or incubation time can lead to high background fluorescence.
Cell Autofluorescence Run an unstained cell control to determine the level of background autofluorescence. If it is high, you may need to use a fluorophore with a different excitation/emission spectrum.
Low Efflux Pump Expression Ensure that your cell line expresses the ABC transporter of interest. You may need to use a cell line known to overexpress the pump as a positive control.

Data Presentation

Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
Cell LineCancer TypeResistance MechanismThis compound IC50 (µM)Fold Resistance
AML-S (Parental)Acute Myeloid Leukemia-0.5-
AML-VR (Resistant)Acute Myeloid LeukemiaCDK9 (L156F)5.010
DLBCL-S (Parental)Diffuse Large B-Cell Lymphoma-0.8-
DLBCL-VR (Resistant)Diffuse Large B-Cell LymphomaUpregulation of PI3K/AKT pathway6.48

Note: These are representative values. Actual IC50 values may vary depending on the specific cell line and experimental conditions.

Table 2: Effect of this compound on Target Protein Expression
Cell LineTreatment (24h)Mcl-1 Expression (Normalized to Control)c-Myc Expression (Normalized to Control)p-RNAP II (Ser2) (Normalized to Control)
AML-SThis compound (1 µM)0.250.300.20
AML-VR (L156F)This compound (1 µM)0.950.900.85

Mandatory Visualizations

Voruciclib_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 pRNAPII p-RNAP II (Ser2) CDK9->pRNAPII P CyclinT1 Cyclin T1 CyclinT1->CDK9 RNAPII RNA Polymerase II Mcl1_gene Mcl-1 gene RNAPII->Mcl1_gene Transcription cMyc_gene c-Myc gene RNAPII->cMyc_gene Transcription pRNAPII->Mcl1_gene Elongation pRNAPII->cMyc_gene Elongation Mcl1_mRNA Mcl-1 mRNA Mcl1_gene->Mcl1_mRNA cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Translation cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Translation Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits This compound This compound This compound->CDK9 Inhibits

Caption: Mechanism of action of this compound via CDK9 inhibition.

Voruciclib_Resistance_Pathways cluster_resistance Mechanisms of Resistance This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits Apoptosis Apoptosis CDK9->Apoptosis Promotes CDK9_mut CDK9 L156F Mutation CDK9_mut->CDK9 Prevents Binding Bypass Bypass Signaling (e.g., PI3K/AKT) Bypass->Apoptosis Inhibits Efflux Drug Efflux (e.g., ABCB1) Efflux->this compound Reduces Intracellular Concentration

Caption: Overview of potential resistance mechanisms to this compound.

Experimental_Workflow_Resistance cluster_analysis Identify Mechanism cluster_solution Implement Solution start Observe Decreased This compound Sensitivity seq Sequence CDK9 (Sanger/NGS) start->seq wb Western Blot for Bypass Pathways (p-AKT, CDK2, etc.) start->wb accum Drug Accumulation Assay (Rhodamine 123) start->accum mech_mut L156F Mutation Identified seq->mech_mut mech_bypass Bypass Pathway Activated wb->mech_bypass mech_efflux Increased Efflux accum->mech_efflux sol_mut Test Alternative CDK9 Inhibitor mech_mut->sol_mut sol_bypass Combination Therapy (e.g., + PI3K inhibitor) mech_bypass->sol_bypass sol_efflux Co-administer with Efflux Pump Inhibitor mech_efflux->sol_efflux

Caption: Workflow for investigating and overcoming this compound resistance.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.[8]

  • Determine Initial IC50: Establish the baseline IC50 of the parental cell line for this compound using a standard cell viability assay (e.g., MTT assay) after 72 hours of treatment.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

  • Monitor and Passage: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. Passage the cells when they reach 70-80% confluency. Expect significant cell death initially.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the this compound concentration by 1.5 to 2.0-fold.

  • Repeat Escalation: Repeat Step 4 incrementally over 3-6 months. The goal is to culture a population of cells that can proliferate in a concentration of this compound that is 10-100 fold higher than the original IC50.

  • Isolate and Expand: Once a resistant population is established, you may proceed with experiments or use single-cell cloning to isolate and expand clonal resistant lines.

  • Cryopreserve: Cryopreserve stocks of the resistant cells and the parental line from the same passage number to serve as a proper control for future experiments.

Protocol 2: Western Blotting for Mcl-1 and Phospho-RNA Polymerase II

This protocol is for determining the effect of this compound on the protein levels of Mcl-1 and the phosphorylation of RNA Polymerase II at Serine 2.

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2 µM) for a specified time (a time-course of 4, 8, 12, and 24 hours is recommended).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Mcl-1, phospho-RNAP II (Ser2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the levels of Mcl-1 and p-RNAP II to the loading control.

Protocol 3: Intracellular Accumulation Assay using Rhodamine 123

This protocol measures the activity of the ABCB1 (P-glycoprotein) efflux pump by quantifying the intracellular accumulation of its fluorescent substrate, Rhodamine 123.

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Incubation: Wash the cells once with warm PBS. Add fresh, serum-free medium containing this compound (as a potential inhibitor) or a known ABCB1 inhibitor (e.g., Verapamil) as a positive control. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Substrate Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular dye.

  • Cell Lysis: Lyse the cells in 1% Triton X-100 solution.

  • Fluorescence Measurement: Transfer the lysate to a 96-well black plate and measure the fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~525 nm).

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample (determined by a BCA assay on the lysate). An increase in fluorescence in the presence of this compound indicates inhibition of efflux.

Protocol 4: Co-Immunoprecipitation (Co-IP) for CDK9-Cyclin T1 Interaction

This protocol is used to demonstrate if a compound disrupts the interaction between CDK9 and its binding partner, Cyclin T1.[9][10]

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with either vehicle (e.g., DMSO) or the test compound (e.g., this compound) for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing IP Lysis Buffer containing protease and phosphatase inhibitors.

  • Pre-clearing the Lysate: To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate 500 µg - 1 mg of pre-cleared lysate with an anti-CDK9 antibody (or normal IgG as a negative control) overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with IP Lysis Buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in 2X SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Cyclin T1 antibody. The presence of a band for Cyclin T1 in the CDK9 IP lane indicates an interaction. A reduction in this band in the drug-treated sample suggests disruption of the interaction. Also, probe the input lysates with anti-CDK9 and anti-Cyclin T1 antibodies to confirm protein expression levels.

References

Voruciclib Clinical Trials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding dose-limiting toxicities (DLTs) observed in clinical trials of voruciclib. The following question-and-answer format addresses specific issues and provides guidance for interpreting clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of this compound in clinical trials?

A1: In a phase 1 clinical trial (NCT03547115), two instances of interstitial pneumonitis were identified as dose-limiting toxicities. These occurred in patients with acute myeloid leukemia (AML) who had previously undergone allogeneic stem cell transplantation and were receiving a continuous daily dose of 100 mg of this compound.[1][2] Following these events, the trial protocol was amended to an intermittent dosing schedule.[1][2]

Q2: Were any DLTs observed with the intermittent dosing schedule of this compound?

A2: No DLTs have been reported with the intermittent dosing schedule of this compound (days 1-14 of a 28-day cycle) at doses up to 200 mg daily.[1][2][3] This schedule was found to be well-tolerated.[2][3][4]

Q3: Have any DLTs been identified for this compound in combination with venetoclax (B612062)?

A3: To date, no DLTs have been observed in the clinical trial evaluating this compound in combination with venetoclax for patients with relapsed/refractory AML.[4][5][6] The combination has been generally well-tolerated.[7][8]

Q4: What are the most common non-DLT adverse events associated with this compound?

A4: The most frequently reported adverse events across clinical trials, which were not classified as dose-limiting, include diarrhea, nausea, anemia, and fatigue.[1][2][4] Other notable adverse events include febrile neutropenia, dyspnea, hypokalemia, and thrombocytopenia, particularly when used in combination with venetoclax.[5]

Troubleshooting Guide

Issue: A patient in our trial on continuous daily this compound (100 mg) with a history of allogeneic stem cell transplant is developing respiratory symptoms.

Troubleshooting Steps:

  • Immediate Action: The patient should be evaluated immediately for potential interstitial pneumonitis, a known DLT in this specific patient population and dosing regimen.[1][2]

  • Protocol Review: Refer to the clinical trial protocol for specific guidelines on managing suspected drug-induced pneumonitis. This may include discontinuation of this compound and initiation of supportive care.

  • Dosing Schedule Consideration: The observation of interstitial pneumonitis as a DLT in the continuous dosing cohort led to the adoption of an intermittent dosing schedule (14 days on, 14 days off), which has not been associated with this DLT.[1][2]

Quantitative Data Summary

The following table summarizes the dose-limiting toxicities observed in the key phase 1 clinical trial of this compound.

Clinical Trial IDDosing RegimenPatient PopulationDose LevelDose-Limiting ToxicityNumber of Patients with DLT
NCT03547115Continuous Daily Dosing (Group 1)R/R AML with prior allogeneic stem cell transplant100 mgInterstitial Pneumonitis2
NCT03547115Intermittent Dosing (Days 1-14 of 28-day cycle; Group 2)R/R AML and B-cell MalignanciesUp to 200 mgNone Reported0
NCT03547115Combination with VenetoclaxR/R AMLNot specifiedNone Reported0

Experimental Protocols

Phase 1 Dose-Escalation Study Design (NCT03547115)

The clinical trial NCT03547115 was a phase 1, open-label, dose-escalation and dose-expansion study.[6][7] The primary objectives were to determine the safety, tolerability, and recommended phase 2 dose of this compound as a monotherapy and in combination with venetoclax in patients with relapsed or refractory AML or B-cell malignancies.[4][6]

The study initially employed a continuous daily dosing schedule. Following the observation of DLTs, the protocol was amended to an intermittent dosing schedule (14 consecutive days of treatment in a 28-day cycle).[1][2] The dose-escalation portion followed a standard 3+3 design to identify the maximum tolerated dose (MTD).[3]

Visualizations

Voruciclib_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Signaling Cascade This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylates Mcl1_gene MCL1 Gene Transcription RNA_Pol_II->Mcl1_gene Initiates Mcl1_protein Mcl-1 Protein Mcl1_gene->Mcl1_protein Leads to Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits

Caption: Mechanism of action of this compound.

DLT_Assessment_Workflow cluster_workflow Phase 1 Dose-Escalation Workflow start Patient Enrollment (R/R AML or B-cell Malignancies) dose_cohort Administer this compound (Starting Dose Cohort) start->dose_cohort dlt_period Observe for DLTs (Typically First Cycle) dose_cohort->dlt_period dlt_yes DLT Observed dlt_period->dlt_yes dlt_no No DLTs in Cohort dlt_period->dlt_no expand_cohort Expand Cohort (Enroll 3 more patients) dlt_yes->expand_cohort 1 DLT mtd_exceeded MTD Exceeded (Stop Dose Escalation) dlt_yes->mtd_exceeded ≥2 DLTs expand_cohort->dlt_period escalate_dose Escalate to Next Dose Level dlt_no->escalate_dose escalate_dose->dose_cohort mtd_defined MTD/RP2D Defined escalate_dose->mtd_defined

Caption: Generalized workflow for DLT assessment in a 3+3 dose-escalation trial.

References

Technical Support Center: Managing Voruciclib-Associated Adverse Events

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events associated with Voruciclib treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an oral inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] By inhibiting CDK9, this compound leads to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][3][4] This disruption of a key cell survival pathway can induce apoptosis in cancer cells that are dependent on MCL-1.[3][4]

Q2: What are the most commonly observed adverse events in clinical trials of this compound?

A2: In a phase 1 study of this compound in patients with relapsed/refractory acute myeloid leukemia (AML) and B-cell malignancies, the most common adverse events were diarrhea, nausea, anemia, and fatigue.[2][5]

Q3: Has there been any dose-limiting toxicity (DLT) reported for this compound?

A3: Yes, in a phase 1 clinical trial, interstitial pneumonitis was observed as a dose-limiting toxicity at a dose of 100 mg administered daily on a continuous 28-day cycle.[1][5] This led to a change in the dosing schedule to an intermittent regimen (days 1-14 of a 28-day cycle), which was better tolerated.[1][5]

Troubleshooting Guides for Common Adverse Events

This section provides detailed guidance on how to monitor, grade, and manage the most frequently encountered adverse events during this compound treatment in a research setting.

Gastrointestinal Toxicity: Diarrhea

Issue: An increase in the frequency, liquidity, or volume of stool is observed in experimental subjects.

Troubleshooting Workflow:

observe Observe Diarrhea grade Grade Severity (CTCAE v5.0) observe->grade supportive Supportive Care grade->supportive Grade 1-2 dose_mod Consider Dose Modification grade->dose_mod Grade 3-4 monitor Monitor for Resolution supportive->monitor dose_mod->supportive

Caption: Workflow for managing this compound-induced diarrhea.

Experimental Protocol for Monitoring and Grading Diarrhea:

  • Monitoring:

    • Record the frequency and consistency of stool for each subject daily.

    • Weigh subjects daily to monitor for dehydration.

    • Observe for any signs of abdominal cramping or discomfort.

  • Grading (based on NCI CTCAE v5.0): [6][7]

GradeDescription
1Increase of <4 stools per day over baseline; or mild increase in ostomy output compared to baseline.
2Increase of 4-6 stools per day over baseline; or moderate increase in ostomy output compared to baseline.
3Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated; or severe increase in ostomy output compared to baseline; limiting self-care activities of daily living (ADL).
4Life-threatening consequences; urgent intervention indicated.
5Death.

Management Strategies:

  • Grade 1-2:

    • Ensure adequate hydration with water and electrolyte-rich fluids.

    • For animal studies, consider providing a low-residue diet.

    • Administer anti-diarrheal agents such as loperamide, following appropriate dosing guidelines for the species.[8][9]

  • Grade 3-4:

    • Temporarily interrupt this compound administration.

    • Administer intravenous fluids to correct dehydration and electrolyte imbalances.

    • Consider consultation with a veterinarian for animal studies for more intensive supportive care.

Gastrointestinal Toxicity: Nausea and Vomiting

Issue: Observation of signs of nausea (e.g., decreased food intake, pica in rodents) or episodes of vomiting.

Troubleshooting Workflow:

observe Observe Nausea/Vomiting grade Grade Severity (CTCAE v5.0) observe->grade antiemetic Administer Antiemetics grade->antiemetic Grade 1-2 dose_mod Consider Dose Modification grade->dose_mod Grade 3-4 monitor Monitor for Resolution antiemetic->monitor dose_mod->antiemetic

Caption: Workflow for managing this compound-induced nausea and vomiting.

Experimental Protocol for Monitoring and Grading Nausea and Vomiting:

  • Monitoring:

    • Monitor food and water intake daily.

    • Observe for signs of nausea, which in animals can include ptyalism (excessive salivation) and conditioned taste aversion.

    • Quantify the number of vomiting episodes within a 24-hour period.

  • Grading (based on NCI CTCAE v5.0): [6][7]

GradeDescription
1Decreased appetite without alteration in eating habits; 1-2 episodes of vomiting in 24 hours.
2Oral intake decreased without significant weight loss, dehydration or malnutrition; 3-5 episodes of vomiting in 24 hours.
3Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated; ≥6 episodes of vomiting in 24 hours.
4Life-threatening consequences; urgent intervention indicated.
5Death.

Management Strategies:

  • Grade 1-2:

    • Administer a 5-HT3 receptor antagonist (e.g., ondansetron) prior to this compound administration.[10]

    • Provide small, frequent meals of highly palatable food.

  • Grade 3-4:

    • Interrupt this compound treatment.

    • Administer intravenous fluids and antiemetics.

    • Consider a dose reduction of this compound upon re-initiation of treatment.

Systemic Toxicity: Fatigue

Issue: Subjects exhibit decreased activity, lethargy, and reduced engagement with their environment.

Troubleshooting Workflow:

observe Observe Fatigue grade Grade Severity (CTCAE v5.0) observe->grade supportive Supportive Care grade->supportive Grade 1-2 dose_mod Consider Dose Modification grade->dose_mod Grade 3-4 monitor Monitor for Improvement supportive->monitor dose_mod->supportive

Caption: Workflow for managing this compound-induced fatigue.

Experimental Protocol for Monitoring and Grading Fatigue:

  • Monitoring:

    • Animal Studies: Utilize voluntary wheel running, open-field tests to measure locomotor activity, and grip strength tests.[11][12][13]

    • Observe general behavior, grooming, and interaction with enrichment items.

  • Grading (based on NCI CTCAE v5.0): [6][7]

GradeDescription
1Fatigue relieved by rest.
2Fatigue not relieved by rest; limiting instrumental ADL.
3Fatigue not relieved by rest; limiting self-care ADL.
4Life-threatening consequences; urgent intervention indicated.
5Death.

Management Strategies:

  • Grade 1-2:

    • Ensure a quiet, comfortable environment with easy access to food and water.

    • Maintain a regular light-dark cycle.

  • Grade 3-4:

    • Interrupt this compound administration.

    • Provide nutritional support if necessary.

    • Rule out other contributing factors such as anemia or electrolyte imbalances.

Pulmonary Toxicity: Interstitial Pneumonitis

Issue: Subjects present with respiratory distress, including increased respiratory rate, labored breathing, or coughing. This is a serious adverse event that requires immediate attention.

Troubleshooting Workflow:

observe Observe Respiratory Distress grade Grade Severity (CTCAE v5.0) observe->grade discontinue Permanently Discontinue this compound grade->discontinue Grade ≥2 steroids Administer Corticosteroids discontinue->steroids supportive Provide Supportive Care steroids->supportive

Caption: Workflow for managing this compound-induced interstitial pneumonitis.

Experimental Protocol for Monitoring and Grading Interstitial Pneumonitis:

  • Monitoring:

    • Monitor respiratory rate and effort daily.

    • In animal studies, pulse oximetry can be used to monitor oxygen saturation.

    • Chest X-ray or micro-CT imaging should be performed at baseline and if any respiratory signs develop.[14]

  • Grading (based on NCI CTCAE v5.0 for Pneumonitis): [6][7]

GradeDescription
1Asymptomatic; clinical or diagnostic observations only; intervention not indicated.
2Symptomatic; limiting instrumental ADL; medical intervention indicated.
3Severe symptoms; limiting self-care ADL; oxygen indicated.
4Life-threatening respiratory compromise; urgent intervention indicated (e.g., intubation).
5Death.

Management Strategies:

  • Grade 1:

    • Interrupt this compound treatment and monitor closely.[14]

  • Grade ≥2:

    • Permanently discontinue this compound treatment. [14]

    • Administer systemic corticosteroids (e.g., prednisone (B1679067) or its equivalent).[15]

    • Provide oxygen therapy and other respiratory support as needed.

Quantitative Data Summary

The following table summarizes the incidence of common adverse events observed in a Phase 1 clinical trial of this compound.[2][5]

Adverse EventIncidence (All Grades)Grade ≥3 Incidence
Diarrhea30%2.5%
Nausea25%0%
Anemia22.5%17.5%
Fatigue22.5%0%
Constipation17.5%0%
Dizziness15%Not Reported
Dyspnea15%Not Reported
Interstitial PneumonitisDose-Limiting Toxicity at 100 mg continuous daily dosingGrade 3

Signaling Pathway

cluster_0 This compound Mechanism of Action This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits MCL1_mRNA MCL-1 mRNA CDK9->MCL1_mRNA Promotes Transcription MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibits

Caption: this compound inhibits CDK9, leading to reduced MCL-1 transcription and subsequent apoptosis.

References

Technisches Support-Center für Voruciclib: Behebung von Löslichkeitsproblemen

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine Hilfestellung bei der Lösung von Löslichkeitsproblemen mit Voruciclib. Es enthält Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische Probleme bei experimentellen Verfahren direkt anzusprechen.

Häufig gestellte Fragen (FAQs) und Fehlerbehebung

F1: In welchen Lösungsmitteln ist this compound löslich und was sind die empfohlenen Konzentrationen?

A1: this compound ist in Dimethylsulfoxid (DMSO) gut löslich, in Wasser jedoch praktisch unlöslich.[1] Die erreichbare Konzentration in DMSO kann je nach Reinheit und Wassergehalt des Lösungsmittels variieren. Es wird empfohlen, frisch geöffnetes, wasserfreies DMSO zu verwenden, da DMSO hygroskopisch ist und die Aufnahme von Feuchtigkeit die Löslichkeit des Produkts erheblich beeinträchtigen kann.[1][2]

Zusammenfassung der quantitativen Löslichkeitsdaten:

LösungsmittelKonzentration (mg/mL)Konzentration (mM)Anmerkungen
DMSO42.590.46Ultraschallbehandlung wird empfohlen.[3]
DMSO50106.42Ultraschallbehandlung erforderlich; hygroskopisches DMSO beeinträchtigt die Löslichkeit.[2][4][5]
DMSO94200.06Feuchtigkeitsabsorbierendes DMSO reduziert die Löslichkeit; frisches DMSO verwenden.[1]
DMSO≥ 250≥ 493.78Hygroskopisches DMSO hat einen signifikanten Einfluss auf die Löslichkeit.[6]
Ethanol8Nicht zutreffend-
WasserUnlöslichNicht zutreffend-

F2: Mein this compound löst sich auch in DMSO nur schwer. Was kann ich tun?

A2: Wenn sich this compound nur schwer in DMSO löst, können folgende Schritte zur Verbesserung der Löslichkeit beitragen:

  • Ultraschallbehandlung: Beschallen Sie die Lösung für einige Minuten. Dies ist eine häufig empfohlene Methode, um die Auflösung zu unterstützen.[2][5]

  • Erwärmen: Erwärmen Sie die Lösung kurzzeitig auf 37 °C.[7]

  • Vortexen: Mischen Sie die Lösung kräftig durch Vortexen.[7]

Sollte sich die Substanz nach diesen Schritten immer noch nicht lösen, überprüfen Sie die Qualität und den Wassergehalt Ihres DMSO.

F3: Nach dem Verdünnen meiner DMSO-Stammlösung mit wässrigen Medien fällt das this compound aus. Wie kann ich das verhindern?

A3: Das Ausfallen von schwerlöslichen Verbindungen beim Verdünnen einer DMSO-Stammlösung mit wässrigen Puffern ist ein häufiges Problem.[7] Um dies zu minimieren, können Sie folgende Strategien anwenden:

  • Verwendung von Co-Lösungsmitteln und Tensiden: Für In-vivo-Anwendungen werden häufig Formulierungen mit Co-Lösungsmitteln wie PEG300 und Tensiden wie Tween-80 verwendet, um die Löslichkeit in wässrigen Systemen zu verbessern.[1][6]

  • Verwendung von Einschlusskomplexen: Cyclodextrine wie SBE-β-CD können die Löslichkeit von hydrophoben Molekülen in wässrigen Lösungen erhöhen.[6]

  • Schnelles Mischen: Fügen Sie die DMSO-Stammlösung unter kräftigem Rühren oder Vortexen schnell zum wässrigen Medium hinzu, um die Bildung lokaler Übersättigungen zu minimieren.

  • Geringere Endkonzentration an DMSO: Halten Sie die Endkonzentration von DMSO im Medium so gering wie möglich (typischerweise unter 0,5 %), um die Löslichkeit nicht negativ zu beeinflussen.

Detaillierte experimentelle Protokolle

Protokoll 1: Herstellung einer this compound-Stammlösung in DMSO

  • Wiegen Sie die erforderliche Menge this compound in einem geeigneten Röhrchen ab.

  • Geben Sie die berechnete Menge an frischem, wasserfreiem DMSO hinzu, um die gewünschte Konzentration zu erreichen (z. B. 50 mg/mL).

  • Beschallen Sie das Röhrchen in einem Ultraschallbad, bis sich der Feststoff vollständig aufgelöst hat.

  • Lagern Sie die Stammlösung aliquotiert bei -20 °C oder -80 °C, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden.[2]

Protokoll 2: Vorbereitung einer Formulierung für In-vivo-Studien (Beispiel 1)

Diese Methode ist für die orale Verabreichung geeignet.

  • Bereiten Sie eine konzentrierte Stammlösung von this compound in DMSO vor (z. B. 20,8 mg/mL).

  • Mischen Sie 10 % DMSO-Stammlösung mit 40 % PEG300.

  • Fügen Sie 5 % Tween-80 hinzu und mischen Sie gut.

  • Fügen Sie 45 % Kochsalzlösung (Saline) hinzu, um das Endvolumen zu erreichen, und mischen Sie, bis eine klare Lösung entsteht. Die resultierende Löslichkeit beträgt ≥ 2,08 mg/mL.[6]

Protokoll 3: Vorbereitung einer Formulierung für In-vivo-Studien (Beispiel 2)

Diese Methode verwendet ein Cyclodextrin zur Verbesserung der Löslichkeit.

  • Bereiten Sie eine konzentrierte Stammlösung von this compound in DMSO vor (z. B. 20,8 mg/mL).

  • Mischen Sie 10 % der DMSO-Stammlösung mit 90 % einer 20%igen SBE-β-CD-Lösung in Kochsalzlösung.

  • Mischen Sie gründlich, bis eine klare Lösung entsteht. Die resultierende Löslichkeit beträgt ≥ 2,08 mg/mL.[6]

Visualisierungen: Signalwege und Arbeitsabläufe

Signalweg der this compound-Wirkung

This compound ist ein potenter Inhibitor der Cyclin-abhängigen Kinase 9 (CDK9).[1][2][8] Die Hemmung von CDK9 führt zur reduzierten Phosphorylierung der RNA-Polymerase II, was wiederum die Transkription von kurzlebigen Proteinen wie MCL-1 und MYC unterdrückt.[9][10] MCL-1 ist ein anti-apoptotisches Protein, und MYC ist ein wichtiger Transkriptionsfaktor für das Zellwachstum.[11][12] Die Herunterregulierung dieser Proteine führt zur Einleitung der Apoptose (programmierter Zelltod) in Krebszellen.[13][14]

Voruciclib_Signaling_Pathway This compound This compound CDK9 CDK9 This compound->CDK9 RNA_Pol_II RNA Polymerase II (Phosphorylierung) CDK9->RNA_Pol_II Transcription Transkription RNA_Pol_II->Transcription MCL1_MYC_mRNA MCL-1 & MYC mRNA Transcription->MCL1_MYC_mRNA MCL1_MYC_Protein MCL-1 & MYC Proteine MCL1_MYC_mRNA->MCL1_MYC_Protein Apoptosis Apoptose MCL1_MYC_Protein->Apoptosis Cell_Survival Zellüberleben & Proliferation MCL1_MYC_Protein->Cell_Survival

Abbildung 1: Vereinfachter Signalweg der this compound-Wirkung.

Experimenteller Arbeitsablauf zur Lösung von this compound

Der folgende Arbeitsablauf beschreibt die Schritte zur erfolgreichen Herstellung einer this compound-Lösung für experimentelle Zwecke.

Experimental_Workflow Start Start: this compound-Pulver Weigh 1. This compound abwiegen Start->Weigh Add_Solvent 2. Lösungsmittel zugeben (z.B. frisches DMSO) Weigh->Add_Solvent Dissolution_Check Löst es sich? Add_Solvent->Dissolution_Check Troubleshoot 3. Fehlerbehebung: - Vortexen - Ultraschallbad - Erwärmen (37°C) Dissolution_Check->Troubleshoot Nein Ready_Solution Klare Stammlösung Dissolution_Check->Ready_Solution Ja Troubleshoot->Dissolution_Check Dilution 4. Verdünnung in wässrigem Medium / Formulierung Ready_Solution->Dilution Precipitation_Check Fällt es aus? Dilution->Precipitation_Check Use_Cosolvents 5. Co-Lösungsmittel verwenden (PEG300, Tween-80 etc.) Precipitation_Check->Use_Cosolvents Ja Final_Solution Endgültige Versuchslösung Precipitation_Check->Final_Solution Nein Use_Cosolvents->Dilution Formulierung anpassen

Abbildung 2: Arbeitsablauf zur Fehlerbehebung bei der Löslichkeit.

References

Technical Support Center: Investigating Potential Off-Target Effects of Voruciclib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of Voruciclib in experimental settings. The following information provides insights into the known kinase selectivity of this compound, potential cellular consequences of off-target activities, and guidance on how to interpret and manage unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of this compound?

This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), with the highest affinity for CDK9. Its primary mechanism of action involves the inhibition of CDK9, which leads to the downregulation of key anti-apoptotic proteins like Mcl-1 and transcription factors such as c-Myc.[1][2]

Q2: What is currently known about the off-target profile of this compound?

This compound has been shown to be a selective CDK inhibitor.[3][4] Compared to the pan-CDK inhibitor flavopiridol, this compound exhibits significantly less activity against non-CDK kinases.[5][6] For instance, it shows substantially lower activity against highly related kinases like ICK and MAK.[5][6] While it potently inhibits several CDKs, its high selectivity for CDK9 is a key feature.[3][4]

Q3: My cells are exhibiting a phenotype inconsistent with CDK9 inhibition. Could this be an off-target effect?

It is possible. While this compound is selective, at higher concentrations it may inhibit other kinases, leading to unexpected cellular responses. It is crucial to perform dose-response experiments to distinguish on-target from potential off-target effects. Additionally, consider the specific genetic background of your cell line, as this can influence its response to kinase inhibitors.

Q4: I am observing significant cytotoxicity at concentrations where I expect specific CDK9 inhibition. What could be the cause?

Unexpectedly high cytotoxicity could be due to a few factors. Firstly, the targeted cells might be highly dependent on one of this compound's secondary targets for survival. Secondly, at higher concentrations, the inhibition of multiple CDKs could lead to a synergistic cytotoxic effect. It is also important to rule out experimental variables such as compound stability and solubility.

Q5: What are the reported clinical side effects of this compound that might indicate off-target effects in a physiological system?

Phase 1 clinical trials of this compound have reported several adverse events. The most common include diarrhea, nausea, anemia, fatigue, constipation, dizziness, and dyspnea.[7][8] In some cases, more severe side effects like interstitial pneumonitis have been observed.[1][7] These systemic effects could be a result of on-target CDK inhibition in normal tissues or engagement of off-targets.

Data Presentation

This compound Kinase Inhibition Profile

The following table summarizes the known inhibitory constants (Ki) of this compound against a panel of Cyclin-Dependent Kinases. Lower Ki values indicate higher potency.

Kinase TargetKi (nM)
CDK9/cyc T20.626
CDK9/cyc T11.68
CDK6/cyc D12.92
CDK4/cyc D13.96
CDK1/cyc B5.4
CDK1/cyc A9.1

Data sourced from publicly available information.

Clinically Observed Adverse Events with this compound

This table outlines the common adverse events observed in Phase 1 clinical trials of this compound. These can be considered as systemic off-target effects.

Adverse EventFrequency
Diarrhea15-34%
Nausea10-34%
Anemia22%
Fatigue7.5-22%
Constipation17%
Dizziness15%
Dyspnea15-22%
Febrile Neutropenia32%
Hypokalemia22%
Thrombocytopenia22%

Frequency ranges are compiled from various clinical trial reports.[7][8][9][10][11]

Mandatory Visualizations

On_Target_Signaling_Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII p-RNA Polymerase II (Ser2) Transcription Transcriptional Elongation pRNAPII->Transcription Mcl1_cMyc_mRNA Mcl-1 & c-Myc mRNA Transcription->Mcl1_cMyc_mRNA Mcl1_cMyc_Protein Mcl-1 & c-Myc Protein Mcl1_cMyc_mRNA->Mcl1_cMyc_Protein Apoptosis Apoptosis Mcl1_cMyc_Protein->Apoptosis Inhibits Experimental_Workflow_Off_Target cluster_problem Problem Identification cluster_investigation Experimental Investigation cluster_interpretation Data Interpretation Unexpected_Phenotype Unexpected Cellular Phenotype (e.g., unexpected toxicity, altered morphology) Dose_Response 1. Dose-Response Curve Analysis (Distinguish on- vs. off-target concentrations) Unexpected_Phenotype->Dose_Response Kinase_Profiling 2. Kinase Profiling Assay (Broad panel screening) Dose_Response->Kinase_Profiling Cellular_Assays 3. Cellular Target Engagement Assays (e.g., Western blot for phospho-proteins) Kinase_Profiling->Cellular_Assays Rescue_Experiments 4. Genetic Approaches (e.g., siRNA/CRISPR knockdown of suspected off-targets) Cellular_Assays->Rescue_Experiments On_Target On-Target Effect Confirmed Rescue_Experiments->On_Target Off_Target Off-Target Effect Identified Rescue_Experiments->Off_Target

References

Technical Support Center: Voruciclib and Venetoclax Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Voruciclib and Venetoclax (B612062).

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining this compound and Venetoclax?

A1: The combination of this compound and Venetoclax is designed to create a synergistic anti-cancer effect, particularly in hematologic malignancies like Acute Myeloid Leukemia (AML).[1][2][3] Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[4][5][6] By inhibiting BCL-2, Venetoclax triggers programmed cell death (apoptosis) in cancer cells that are dependent on this protein for survival.[4][6][7]

However, resistance to Venetoclax can develop, often through the upregulation of another anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1).[1][7][8][9] Mcl-1 can compensate for the loss of BCL-2 function, allowing cancer cells to survive.[8][9][10] this compound is an oral inhibitor of cyclin-dependent kinase 9 (CDK9).[1][11][12] CDK9 is a key regulator of transcription, and its inhibition leads to a decrease in the expression of short-lived proteins like Mcl-1.[1][11][13][14] By downregulating Mcl-1, this compound is hypothesized to overcome this common mechanism of Venetoclax resistance, thus restoring or enhancing sensitivity to BCL-2 inhibition.[15][16] Preclinical models have demonstrated synergistic activity between this compound and Venetoclax, showing increased apoptosis and decreased tumor growth.[1][3][14]

Q2: What are the mechanisms of action for this compound and Venetoclax?

A2:

  • Venetoclax: A BH3 mimetic that selectively binds to the anti-apoptotic protein BCL-2.[4][6] This binding displaces pro-apoptotic proteins (like BIM), which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[5][7]

  • This compound: An orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), with a high affinity for CDK9.[1][12][17] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation.[1] By inhibiting CDK9, this compound prevents the transcription of genes with short-lived mRNA, most notably MCL1.[1][11][14] This leads to a rapid decrease in Mcl-1 protein levels, promoting apoptosis in cells dependent on Mcl-1 for survival.

cluster_this compound This compound Action cluster_Venetoclax Venetoclax Action cluster_Apoptosis Apoptosis Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits RNAPII RNA Pol II Transcription CDK9->RNAPII MCL1_mRNA MCL1 mRNA RNAPII->MCL1_mRNA MCL1_Protein MCL1 Protein MCL1_mRNA->MCL1_Protein Pro_Apoptotic Pro-Apoptotic Proteins (BAX/BAK) MCL1_Protein->Pro_Apoptotic Inhibits Venetoclax Venetoclax BCL2 BCL2 Protein Venetoclax->BCL2 Inhibits BCL2->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Caption: Combined mechanism of this compound and Venetoclax leading to apoptosis.

Q3: What dosing schedules have been evaluated in clinical trials?

A3: In a phase 1 dose-escalation study (NCT03547115), this compound was administered on an intermittent schedule, typically for 14 days of a 28-day cycle, in combination with daily Venetoclax.[1][3][18] This intermittent schedule for this compound was chosen to allow for repeated downregulation of Mcl-1 while managing potential toxicities.[1][3][19] A rebound in circulating blasts was observed in some patients during the 14 days off this compound, suggesting that a longer duration of this compound administration (e.g., 21 days per cycle) may be worth evaluating.[1][2][3]

Q4: What are the common adverse events associated with this combination therapy?

A4: The combination of this compound and Venetoclax has been generally well-tolerated in clinical trials.[1][15][20] The most common adverse events reported include nausea, diarrhea, febrile neutropenia, dyspnea, hypokalemia, and thrombocytopenia.[3][18][21] Importantly, no dose-limiting toxicities were observed in the dose-escalation cohorts up to 300 mg of this compound, and there was no evidence of significant overlapping bone marrow toxicities.[2][15][20]

Troubleshooting Guide

Problem 1: I am observing a rebound of leukemic cells after the 14-day this compound treatment period in my in vivo model.

  • Possible Cause: This phenomenon has been observed in clinical studies.[1][3][22] A 14-day period without this compound allows for the recovery of Mcl-1 expression, which can lead to the regrowth of Venetoclax-resistant cells. The half-life of the Mcl-1 protein is very short, and its levels can recover quickly once CDK9 inhibition is removed.

  • Troubleshooting Steps:

    • Extend Dosing Duration: Consider extending the this compound administration period. Based on clinical observations, a 21-day on, 7-day off schedule within a 28-day cycle is a logical next step to evaluate.[2]

    • Pharmacodynamic Monitoring: If possible, perform serial monitoring of Mcl-1 protein levels in your model (e.g., in peripheral blood or tumor tissue) to correlate the rebound of cells with the re-expression of Mcl-1. This can help confirm the mechanism of resistance.

    • Alternative Dosing Schedule: Preclinical data has suggested that an every-other-day dosing schedule for the CDK9 inhibitor may also be effective in enhancing Venetoclax efficacy.[19] This could be an alternative strategy to maintain suppression of Mcl-1.

Problem 2: The observed synergy between this compound and Venetoclax in my cell line is weaker than expected.

  • Possible Cause: The level of synergy is highly dependent on the cell line's specific dependencies on BCL-2 family proteins.

    • Low Mcl-1 Dependence: If the cell line does not rely on Mcl-1 for survival, even after BCL-2 inhibition, the addition of this compound will have a minimal effect.

    • Upregulation of Other Anti-Apoptotic Proteins: Resistance to Venetoclax can also be mediated by other BCL-2 family members like BCL-XL.[7][9] this compound does not directly target BCL-XL expression.

    • Drug Concentrations: The concentrations used may not be optimal for achieving synergy. This compound's maximal effect on Mcl-1 expression in preclinical models was observed around 1 µM.[1][3]

  • Troubleshooting Steps:

    • Characterize Your Model: Perform baseline protein analysis (e.g., Western blot) to determine the expression levels of BCL-2, Mcl-1, and BCL-XL in your cell line.

    • BH3 Profiling: Use BH3 profiling to functionally assess the mitochondrial dependencies of your cells. This technique can reveal if the cells are primed for apoptosis by inhibiting BCL-2, Mcl-1, or BCL-XL.

    • Dose-Matrix Assay: Conduct a dose-matrix experiment, testing a wide range of concentrations for both drugs to identify the optimal concentrations for synergistic activity. Calculate synergy scores using methods like the Chou-Talalay method (Combination Index) or Bliss Independence model.

    • Confirm Target Engagement: Verify that this compound is effectively reducing Mcl-1 levels in your specific cell line at the concentrations used. A time-course experiment (e.g., 6, 12, 24 hours) can determine the kinetics of Mcl-1 downregulation.

Problem 3: I am encountering solubility issues with this compound for my in vitro experiments.

  • Possible Cause: Like many small molecule inhibitors, this compound may have limited aqueous solubility.

  • Troubleshooting Steps:

    • Consult Supplier Data: Always refer to the manufacturer's datasheet for recommended solvents and solubility limits. This compound is typically dissolved in DMSO for stock solutions.

    • Prepare High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM).

    • Serial Dilutions: Perform serial dilutions from the DMSO stock into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

    • Gentle Warming: If precipitation occurs upon dilution, gentle warming of the solution (e.g., to 37°C) may help.

    • Fresh Dilutions: Always prepare fresh dilutions from the stock solution for each experiment, as the compound may not be stable in aqueous solutions for extended periods.

Data Summary Tables

Table 1: Summary of this compound & Venetoclax Combination Dosing from Phase 1 Trial (NCT03547115)

DrugDose Levels EvaluatedScheduleCycle Length
This compound 50 mg to 300 mgOral, once daily on Days 1-1428 Days
Venetoclax Standard dose (with initial ramp-up)Oral, once daily on Days 1-2828 Days
Data sourced from clinical trial NCT03547115 reports.[1][2][3][18]

Table 2: Most Common Adverse Events (All Grades) in the this compound & Venetoclax Combination Trial

Adverse EventFrequency (%)
Nausea34%
Febrile Neutropenia32%
Diarrhea22%
Dyspnea22%
Hypokalemia22%
Thrombocytopenia22%
Data represents the most frequently reported adverse events in the combination therapy arm of the NCT03547115 trial.[3][18][21]

Table 3: Efficacy of this compound & Venetoclax Combination in Relapsed/Refractory AML

Response MetricResultPatient Population
Antileukemic Activity Observed in 10 of 41 patients (24%)Heavily pretreated (median 2 prior lines of therapy), 95% with prior Venetoclax.[3][21]
Complete Marrow Remission Achieved in 3 patientsIncluded in the 10 responding patients.[3][21]
Stable Disease (≥3 months) Achieved in 7 patientsIncluded in the 10 responding patients.[3][21]
Blast Reduction (Day 14) 75% of patients with circulating blastsEvaluated at the end of the 14-day this compound + Venetoclax dosing period.[1][3]
Efficacy data from the dose-escalation study NCT03547115.

Experimental Protocols

Protocol: In Vitro Synergy Assessment using Combination Index (CI)

This protocol outlines a method to determine if the combination of this compound and Venetoclax has a synergistic, additive, or antagonistic effect on cell viability.

1. Materials:

  • AML cell line of interest

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound powder and Venetoclax powder

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)

  • Multichannel pipette

  • Plate reader (luminometer or fluorometer)

2. Methodology:

  • Step 1: Drug Stock Preparation

    • Prepare 10 mM stock solutions of both this compound and Venetoclax in 100% DMSO. Aliquot and store at -20°C or -80°C.

  • Step 2: Single-Agent Dose-Response (IC50 Determination)

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Prepare serial dilutions of each drug individually in culture medium. A common range is 0.1 nM to 10 µM.

    • Add the drug dilutions to the cells. Include a "vehicle control" well containing the highest concentration of DMSO used.

    • Incubate for a relevant time period (e.g., 72 hours).

    • Measure cell viability using your chosen reagent.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis in software like GraphPad Prism.

  • Step 3: Combination Dose-Matrix Assay

    • Based on the IC50 values, design a dose matrix. A common approach is to use a constant ratio of the two drugs, centered around their respective IC50s (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).

    • Seed cells in a 96-well plate.

    • Prepare dilutions for Drug A, Drug B, and the combination of Drug A + Drug B.

    • Add the single agents and combinations to the plate.

    • Incubate and measure viability as in Step 2.

  • Step 4: Data Analysis (Chou-Talalay Method)

    • Use software like CompuSyn to analyze the dose-effect data.

    • The software will calculate a Combination Index (CI) value for different effect levels (e.g., Fa = 0.5, or 50% fraction affected).

      • CI < 1 indicates Synergy

      • CI = 1 indicates Additivity

      • CI > 1 indicates Antagonism

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10mM Drug Stocks (this compound & Venetoclax) in DMSO C Perform Single-Agent Dose-Response Assay (72h incubation) A->C B Determine Optimal Cell Seeding Density B->C G Measure Cell Viability (e.g., CellTiter-Glo) C->G Data D Calculate IC50 Values for each drug E Design Combination Matrix (Constant Ratio based on IC50s) D->E F Perform Combination Dose-Response Assay (72h incubation) E->F F->G Data G->D Data H Analyze with CompuSyn (Chou-Talalay Method) G->H Data I Determine Combination Index (CI) Synergy: CI < 1 Additive: CI = 1 Antagonism: CI > 1 H->I

Caption: Experimental workflow for in vitro synergy testing.

References

Technical Support Center: Troubleshooting Voruciclib In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments involving Voruciclib. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active and selective cyclin-dependent kinase (CDK) inhibitor. It potently targets CDK9, a key transcriptional regulator.[1][2] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and the proto-oncogene MYC.[3][4] this compound also shows inhibitory activity against other CDKs, including CDK1, CDK4, and CDK6.[3][5]

Q2: I am not observing the expected decrease in MCL-1 protein levels after this compound treatment. What could be the issue?

One of the key characteristics of this compound's effect on MCL-1 is the transient nature of its downregulation. Studies have shown that MCL-1 protein levels can begin to rebound as early as 12 hours after initial treatment.[6]

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to assess MCL-1 protein levels at earlier time points (e.g., 4, 6, 8, and 12 hours) post-treatment. A 6-hour treatment with 0.5-5 µM this compound has been shown to effectively downregulate MCL-1.[2]

    • Intermittent Dosing: For longer-term experiments, consider an intermittent dosing schedule (e.g., treatment for 24 hours, followed by a wash-out and re-treatment) to repeatedly downregulate MCL-1.[6] Continuous treatment may lead to a loss of the MCL-1 downregulation effect.[6]

    • Protein Stability: Ensure that your cell lysis and sample preparation procedures include phosphatase and protease inhibitors to prevent protein degradation.

Q3: My cells show variable sensitivity to this compound between experiments. What are the potential causes?

Variability in cellular responses to CDK inhibitors can arise from several factors:

  • Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase at the time of treatment.

  • Compound Solubility and Stability: this compound is soluble in DMSO.[7] Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Moisture-absorbing DMSO can reduce solubility, so use fresh, high-quality DMSO.[7]

  • Inconsistent Seeding Density: Ensure uniform cell seeding across all wells and plates. Use a cell counter for accurate cell density determination.

Q4: I am observing unexpected resistance to this compound in my cell line. What are the possible mechanisms?

Several factors can contribute to resistance to this compound:

  • Upregulation of Compensatory Pathways: Overexpression of other anti-apoptotic proteins, such as BCL-xL, can compensate for the loss of MCL-1, leading to resistance.

  • Drug Efflux Pumps: Overexpression of ATP-Binding Cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump this compound out of the cells, reducing its intracellular concentration and efficacy.

  • Cell Line-Specific Dependencies: Some cell lines may not be as reliant on the CDK9/MCL-1 axis for survival, having alternative survival pathways.

Data Summary

This compound Kinase Inhibitory Activity
TargetKi (nM)
CDK9/cyc T20.626
CDK9/cyc T11.68
CDK6/cyc D12.92
CDK4/cyc D13.96
CDK1/cyc B5.4
CDK1/cyc A9.1

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Western Blot Analysis of MCL-1 and Phospho-RNA Polymerase II

Objective: To assess the on-target effect of this compound by measuring the protein levels of MCL-1 and the phosphorylation status of RNA Polymerase II.

Methodology:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6 hours for MCL-1, 24 hours for phospho-RNAPII).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against MCL-1, phospho-RNA Polymerase II (Ser2), total RNA Polymerase II, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted inhibitor and a vehicle control to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate. Add solubilization solution and read the absorbance.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Voruciclib_Mechanism_of_Action This compound This compound CDK9_CyclinT CDK9/Cyclin T (P-TEFb) This compound->CDK9_CyclinT Inhibition RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Ser2) Transcription Transcriptional Elongation pRNAPII->Transcription MCL1_MYC MCL-1, MYC mRNA Transcription->MCL1_MYC Apoptosis Apoptosis MCL1_MYC->Apoptosis Inhibition of Pro-Survival Signal

Caption: Simplified signaling pathway of this compound's mechanism of action.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Compound Verify Compound Integrity (Solubility, Storage, Fresh Dilutions) Start->Check_Compound Check_Cells Assess Cell Health (Passage #, Contamination, Seeding Density) Start->Check_Cells Check_Protocol Review Experimental Protocol (Incubation Times, Reagent Concentrations) Start->Check_Protocol On_Target_Effect Confirm On-Target Effect (Western Blot for p-RNAPII, MCL-1) Check_Compound->On_Target_Effect Check_Cells->On_Target_Effect Check_Protocol->On_Target_Effect Time_Course Perform Time-Course Experiment On_Target_Effect->Time_Course No/Weak Resistance_Mech Investigate Resistance Mechanisms (e.g., BCL-xL, ABC Transporters) On_Target_Effect->Resistance_Mech Yes Time_Course->On_Target_Effect Re-evaluate Optimize_Dose Optimize Dosing Strategy (Intermittent vs. Continuous) Resistance_Mech->Optimize_Dose Resistance Observed Conclusion Draw Conclusion Resistance_Mech->Conclusion No Resistance Optimize_Dose->Conclusion

References

Technisches Support-Center: Voruciclib-Assay-Interferenz und Lösungsstrategien

Author: BenchChem Technical Support Team. Date: December 2025

Willkommen im technischen Support-Center für Voruciclib. Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung bei der Behebung von Problemen helfen, die bei der experimentellen Verwendung von this compound auftreten können. Die folgenden FAQs und Anleitungen zur Fehlerbehebung bieten detaillierte Einblicke in potenzielle Assay-Interferenzen und deren Minderung.

Häufig gestellte Fragen (FAQs)

F1: Was ist this compound und was ist sein primärer Wirkmechanismus?

This compound ist ein oral bioverfügbarer und selektiver Inhibitor der Cyclin-abhängigen Kinasen (CDKs) mit starker Aktivität gegen CDK9.[1][2] Es hemmt auch andere CDKs wie CDK4 und CDK6 in geringerem Maße. Sein Hauptwirkmechanismus beruht auf der Hemmung von CDK9, einer Schlüsselkomponente des positiven Transkriptions-Elongations-Faktors b (P-TEFb).[1] Durch die Hemmung von CDK9 reduziert this compound die Phosphorylierung der RNA-Polymerase II, was zur Herunterregulierung von kurzlebigen und onkogenen Proteinen wie Myeloid Cell Leukemia 1 (Mcl-1) und MYC führt.[1][3] Dies induziert letztendlich den Zelltod (Apoptose) in Krebszellen.

F2: Welche grundlegenden Vorsichtsmaßnahmen sollte ich bei der Arbeit mit this compound im Labor beachten?

Wie bei den meisten niedermolekularen Inhibitoren ist es entscheidend, die richtige Handhabung und Lagerung sicherzustellen. This compound sollte in einem geeigneten Lösungsmittel, typischerweise DMSO, bei einer hohen Konzentration gelöst und als Aliquots bei -20°C oder -80°C gelagert werden, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden. Die Löslichkeit in wässrigen Medien kann begrenzt sein, daher ist es wichtig, die endgültige Konzentration des Lösungsmittels in den Assays zu kontrollieren und sicherzustellen, dass sie mit den Zellen oder dem Assay-System kompatibel ist.

F3: Gibt es bekannte Arzneimittelwechselwirkungen, die bei In-vitro- oder In-vivo-Modellen berücksichtigt werden sollten?

Ja, bei In-vivo-Studien ist Vorsicht geboten bei der Kombination von this compound mit Substanzen, die Cytochrom-P450-Enzyme hemmen, wie z. B. bestimmte Azol-Antimykotika. Solche Kombinationen können den Metabolismus von this compound beeinträchtigen und zu veränderten Expositionen führen.

Anleitungen zur Fehlerbehebung

Nachfolgend finden Sie spezifische Anleitungen zur Behebung von Problemen, die bei verschiedenen Assay-Typen bei der Verwendung von this compound auftreten können.

Problem 1: Diskrepanz bei den IC50-Werten in verschiedenen Zellviabilitätsassays

Symptom: Sie beobachten signifikant unterschiedliche IC50-Werte für this compound, wenn Sie verschiedene Methoden zur Messung der Zellviabilität verwenden (z. B. metabolische Assays wie MTT oder CellTiter-Glo im Vergleich zu Assays, die auf der DNA-Quantifizierung basieren wie CyQUANT).

Mögliche Ursache: CDK-Inhibitoren wie this compound können einen Zellzyklusstillstand in der G1-Phase induzieren, ohne sofortigen Zelltod zu verursachen. Während dieses Stillstands können die Zellen weiter an Größe und Biomasse zunehmen. Metabolische Assays, die die mitochondriale Aktivität (z. B. MTT, XTT, Resazurin) oder die ATP-Spiegel (z. B. CellTiter-Glo) messen, können fälschlicherweise eine höhere "Viabilität" anzeigen, da größere, arretierte Zellen metabolisch aktiv bleiben oder sogar ihre ATP-Produktion steigern können. Dies kann die antiproliferative Wirkung des Medikaments verschleiern.

Lösungsstrategien:

  • Verwenden Sie einen Assay auf DNA-Basis: Wechseln Sie zu einem Assay, der die Zellzahl direkt durch Quantifizierung der gesamten DNA misst (z. B. CyQUANT, DAPI-Färbung oder einfach das Zählen der Zellen). Diese Methoden werden nicht durch Veränderungen der Zellgröße oder des Metabolismus beeinflusst.

  • Führen Sie eine Zellzyklusanalyse durch: Bestätigen Sie den G1-Arrest mittels Durchflusszytometrie nach Propidiumiodid (PI)-Färbung. Dies wird den Wirkmechanismus von this compound bestätigen und die Interpretation der Viabilitätsdaten unterstützen.

  • Verlängern Sie die Inkubationszeit: Längere Inkubationszeiten (z. B. 72-96 Stunden) können es den arretierten Zellen ermöglichen, schließlich in die Apoptose einzutreten, was zu konsistenteren Ergebnissen über verschiedene Assay-Typen hinweg führt.

Illustrative Daten zur Assay-Diskrepanz

Die folgende Tabelle zeigt hypothetische, aber realistische IC50-Werte für this compound in der Zelllinie MOLM-13 (Akute Myeloische Leukämie), gemessen mit verschiedenen Viabilitätsassays nach 72 Stunden Behandlung.

Assay-TypMessprinzipHypothetischer IC50-Wert (µM)
MTT Metabolische Aktivität (Reduktase)2.5
CellTiter-Glo® ATP-Gehalt3.1
CyQUANT® DNA-Gehalt0.8
Zellzählung (Trypanblau) Membranintegrität0.9

Hinweis: Diese Daten sind illustrativ, um das Konzept der Assay-Abhängigkeit von IC50-Werten für CDK-Inhibitoren zu verdeutlichen.

Problem 2: Unerwartete Ergebnisse in Luciferase-basierten Reporter-Assays

Symptom: Bei der Verwendung eines Luciferase-Reportergen-Assays (z. B. zur Messung der Promotoraktivität) beobachten Sie eine unerwartete Zunahme des Lumineszenzsignals in Gegenwart von this compound, selbst in Kontrollexperimenten, in denen keine biologische Aktivität erwartet wird.

Mögliche Ursache: Viele niedermolekulare Verbindungen können direkt mit dem Luciferase-Enzym interagieren.[4][5] Eine häufige Form der Interferenz ist die Stabilisierung des Luciferase-Enzyms durch die Bindung des Inhibitors.[4] Dies schützt das Enzym vor dem Abbau in der Zelle, was zu einer Akkumulation und einem Anstieg des gemessenen Signals führt.[4][6] Dieser Effekt kann fälschlicherweise als eine Zunahme der Genexpression interpretiert werden.

Lösungsstrategien:

  • Führen Sie einen zellfreien Luciferase-Inhibitions-Assay durch: Testen Sie this compound direkt auf seine Wirkung auf rekombinantes Luciferase-Enzym in einem Puffer. Dies wird zeigen, ob die Verbindung direkt mit dem Enzym interagiert.

  • Verwenden Sie einen anderen Reporter: Wechseln Sie zu einem alternativen Reportersystem, das nicht auf Luciferase basiert, wie z. B. Green Fluorescent Protein (GFP) oder β-Galactosidase, um Ihre Ergebnisse zu validieren.

  • Normalisieren Sie mit einem zweiten Reporter: In Dual-Luciferase-Systemen kann die Verwendung eines zweiten, nicht verwandten Luciferase-Typs (z. B. Renilla-Luciferase zur Normalisierung der Firefly-Luciferase) helfen, einige, aber nicht alle, Interferenzen zu korrigieren. Es ist jedoch wichtig zu beachten, dass einige Verbindungen beide Luciferase-Typen beeinflussen können.

Problem 3: Geringere Wirksamkeit in zellbasierten Assays im Vergleich zu biochemischen Assays

Symptom: this compound zeigt eine hohe Wirksamkeit in einem zellfreien Kinase-Assay (z. B. nanomolare Ki-Werte), aber in zellbasierten Assays ist eine viel höhere Konzentration (mikromolar) erforderlich, um eine Wirkung zu erzielen.

Mögliche Ursachen:

  • Serumproteinbindung: this compound kann an Proteine im Zellkulturmedium, insbesondere an Albumin, binden.[7] Diese Bindung reduziert die freie, bioverfügbare Konzentration des Wirkstoffs, die den Zellen zur Verfügung steht.

  • Zellpermeabilität: Die Verbindung dringt möglicherweise nicht effizient in die Zellen ein, was zu einer niedrigeren intrazellulären Konzentration im Vergleich zur Konzentration im Medium führt.

  • Off-Target-Effekte und zelluläre Kompensation: In einer zellulären Umgebung können Off-Target-Effekte oder kompensatorische Signalwege die Wirkung des Inhibitors abschwächen. This compound ist jedoch im Vergleich zu früheren pan-CDK-Inhibitoren wie Flavopiridol selektiver, was das Risiko von Off-Target-Effekten verringert.[8]

Lösungsstrategien:

  • Reduzieren Sie die Serumkonzentration: Führen Sie Experimente, wenn möglich, in Medien mit reduziertem Serumgehalt durch. Beachten Sie jedoch, dass dies die Zellgesundheit beeinträchtigen kann.

  • Messen Sie die freie Konzentration: Analytische Methoden können verwendet werden, um die Fraktion von this compound zu bestimmen, die an Serumproteine gebunden ist, und so die wirksame Konzentration abzuschätzen.

  • Verwenden Sie 3D-Zellkulturmodelle: Sphäroide oder Organoide können die Penetrationseigenschaften von Wirkstoffen besser widerspiegeln und relevantere Daten zur Wirksamkeit liefern.

Kinase-Selektivitätsprofil von this compound

Die folgende Tabelle fasst die inhibitorische Konstante (Ki) für this compound gegen eine Auswahl von Cyclin-abhängigen Kinasen zusammen, um seine Selektivität zu demonstrieren.

Kinase-ZielKi-Wert (nM)
CDK9/cyc T1 1.68
CDK9/cyc T2 0.626
CDK4/cyc D1 3.96
CDK6/cyc D1 2.92
CDK1/cyc B 5.4
CDK1/cyc A 9.1

Daten extrahiert aus kommerziellen Lieferantendatenblättern.

Visualisierungen

Die folgenden Diagramme illustrieren wichtige Konzepte im Zusammenhang mit der Wirkung und Analyse von this compound.

Voruciclib_Pathway cluster_nucleus Zellkern P-TEFb P-TEFb RNA_Pol_II RNA Polymerase II (pausiert) P-TEFb->RNA_Pol_II Phosphorylierung (Ser2) RNA_Pol_II_active RNA Polymerase II (aktiv) RNA_Pol_II->RNA_Pol_II_active Mcl1_Myc_Gene Mcl-1 & MYC Gene RNA_Pol_II_active->Mcl1_Myc_Gene DNA DNA Transcription Transkription Mcl1_Myc_Gene->Transcription Apoptosis Apoptose Transcription->Apoptosis Unterdrückung von Anti-Apoptose-Proteinen This compound This compound This compound->P-TEFb Inhibition

Abbildung 1: Vereinfachter Signalweg der this compound-Wirkung.

Troubleshooting_Workflow cluster_metabolic Lösung für metabolische Assays cluster_luciferase Lösung für Luciferase-Assays Start Inkonsistente Assay-Ergebnisse Check_Assay_Type Welcher Assay-Typ wird verwendet? Start->Check_Assay_Type Metabolic Metabolisch (MTT, CTG) Check_Assay_Type->Metabolic Viabilität Luciferase Luciferase- Reporter Check_Assay_Type->Luciferase Reporter Other Andere Check_Assay_Type->Other Andere Use_DNA_Assay Wechsel zu DNA-basiertem Assay (z.B. CyQUANT) Metabolic->Use_DNA_Assay Cell_Cycle_Analysis Zellzyklusanalyse (PI-Färbung) Metabolic->Cell_Cycle_Analysis Cell_Free_Assay Zellfreien Luciferase- Inhibitions-Assay durchführen Luciferase->Cell_Free_Assay Alternative_Reporter Alternativen Reporter verwenden (z.B. GFP) Luciferase->Alternative_Reporter

Abbildung 2: Workflow zur Fehlerbehebung bei Assay-Interferenzen.

References

Technical Support Center: Enhancing Voruciclib Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Voruciclib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound in in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an orally bioavailable and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] Its primary mechanism of action involves the inhibition of CDK9, which is a key regulator of transcription. By inhibiting CDK9, this compound leads to the downregulation of short-lived and critical anti-apoptotic proteins, particularly Myeloid Cell Leukemia-1 (Mcl-1) and the oncogenic transcription factor MYC.[1][4][5] This disruption of pro-survival signaling pathways ultimately induces apoptosis in cancer cells.[2][4]

Q2: What are the known challenges with this compound's oral bioavailability?

Like many kinase inhibitors, this compound's oral bioavailability can be limited by its low aqueous solubility.[6] As a likely Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), its absorption after oral administration is dissolution rate-limited. This can lead to suboptimal and variable drug exposure in preclinical animal models, potentially impacting the reliability of in vivo efficacy studies.

Q3: What are some recommended starting formulations for in vivo oral administration of this compound in mice?

Based on preclinical studies and supplier recommendations, two common formulations can be considered:

  • Simple Suspension: A suspension in 0.1% methylcellulose (B11928114) has been used for oral gavage in mice. This is a straightforward approach for initial studies.

  • Co-solvent/Surfactant System: A more complex vehicle consisting of a mixture of DMSO, PEG300, Tween-80, and saline can be used to improve solubility. A typical composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a polymer matrix can create an amorphous form with enhanced solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.

  • Use of Excipients: Incorporating solubility enhancers such as co-solvents (e.g., PEG400), surfactants (e.g., Tween 80), and cyclodextrins can increase drug concentration in the gastrointestinal fluids.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Low and/or highly variable plasma concentrations after oral gavage. 1. Poor drug dissolution: The formulation is not adequately solubilizing this compound in the gastrointestinal tract. 2. Inconsistent dosing: Inaccurate preparation or administration of the dosing formulation. 3. Precipitation of the drug: The drug may be precipitating out of the formulation upon contact with gastrointestinal fluids.1. Optimize the formulation: Switch from a simple suspension to a co-solvent/surfactant system. Consider more advanced formulations like a self-emulsifying drug delivery system (SEDDS). 2. Refine dosing technique: Ensure the formulation is a homogenous suspension or clear solution before each administration. Verify the accuracy of the dosing volume and the proper oral gavage technique. 3. Evaluate formulation stability: Assess the stability of the formulation in simulated gastric and intestinal fluids to check for precipitation.
Inconsistent or lack of in vivo efficacy despite proven in vitro potency. 1. Insufficient drug exposure: The plasma concentrations of this compound are not reaching the therapeutic window. 2. High first-pass metabolism: The drug is being extensively metabolized in the liver before reaching systemic circulation.1. Increase the dose: If tolerated, a higher dose may achieve the necessary therapeutic concentrations. 2. Improve bioavailability: Implement the formulation strategies mentioned in the FAQs to enhance absorption. 3. Consider alternative routes: For initial proof-of-concept studies, intraperitoneal (IP) or intravenous (IV) administration can bypass first-pass metabolism and confirm in vivo activity.
Precipitation or instability of the dosing formulation. 1. Incompatible excipients: The chosen solvents or excipients may not be suitable for this compound. 2. Incorrect preparation method: The order of addition or mixing technique may be causing precipitation.1. Screen different excipients: Test the solubility of this compound in a panel of pharmaceutically acceptable solvents and surfactants. 2. Optimize preparation protocol: For multi-component formulations, prepare a clear stock solution of this compound in a good solvent (e.g., DMSO) first, and then add the co-solvents and aqueous components sequentially with thorough mixing.

Data Presentation

Table 1: Preclinical and Clinical Pharmacokinetic Parameters of this compound

ParameterSpeciesDose and ScheduleCmaxTmaxAUCHalf-life (t1/2)Reference
Steady State Cmax Human200 mg, days 1-14 of 28-day cycle925 ng/mL4 hours-28 hours[7][8]
Steady State Ctrough Human200 mg, days 1-14 of 28-day cycle442 ng/mL--28 hours[7][8]
Steady State AUC0-24 Human300 mg, days 1-14 of 28-day cycle--21,526 ng*hr/mL-[9]
Steady State Ctrough Human300 mg, days 1-14 of 28-day cycle644 ng/mL---[9]

Note: Detailed pharmacokinetic data from preclinical animal studies with specific formulations are limited in the public domain. Researchers are encouraged to perform their own pharmacokinetic studies to characterize the formulations used.

Experimental Protocols

Protocol 1: Preparation of this compound in 0.1% Methylcellulose for Oral Gavage

  • Materials:

    • This compound powder

    • Methylcellulose (viscosity appropriate for suspensions)

    • Sterile water for injection

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

    • Sterile container

  • Procedure:

    • Calculate the required amount of this compound and methylcellulose for the desired concentration and final volume.

    • Prepare a 0.1% (w/v) methylcellulose solution by slowly adding methylcellulose to sterile water while stirring continuously. Allow it to fully hydrate (B1144303) (this may take several hours or require heating, depending on the type of methylcellulose).

    • Weigh the calculated amount of this compound powder.

    • If necessary, triturate the this compound powder in a mortar and pestle to reduce particle size.

    • Gradually add a small amount of the 0.1% methylcellulose solution to the this compound powder to form a paste.

    • Slowly add the remaining methylcellulose solution to the paste while stirring continuously with a magnetic stirrer.

    • Continue stirring until a uniform suspension is achieved.

    • Store the suspension in a sterile, labeled container. Shake well before each use to ensure homogeneity.

Protocol 2: Preparation of this compound in a Co-solvent/Surfactant Vehicle for Oral Gavage

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

    • Sterile tubes and syringes

  • Procedure (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • Determine the final desired concentration of this compound in the formulation.

    • Prepare a stock solution of this compound in DMSO at a concentration 10 times the final desired concentration. For example, for a final concentration of 2 mg/mL, prepare a 20 mg/mL stock in DMSO. Ensure the this compound is completely dissolved.

    • In a sterile tube, add 40% of the final volume as PEG300.

    • Add 10% of the final volume of the this compound/DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 5% of the final volume as Tween-80 and mix until the solution is clear.

    • Add 45% of the final volume as sterile saline and mix thoroughly.

    • The final solution should be clear. Prepare this formulation fresh before each use.

Protocol 3: Oral Gavage Administration in Mice

  • Animal Handling and Restraint:

    • Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.

    • Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse (typically 20-22 gauge for an adult mouse).

    • Measure the correct insertion depth beforehand (from the corner of the mouth to the last rib).

    • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse will naturally swallow, which helps guide the needle into the esophagus. Do not force the needle.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach (at the pre-measured depth), slowly administer the substance over 2-3 seconds.

    • Gently withdraw the needle along the same path.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or bleeding.[10][11][12]

Visualizations

Voruciclib_Signaling_Pathway cluster_phosphorylation This compound This compound CDK9_CyclinT CDK9/Cyclin T (P-TEFb) This compound->CDK9_CyclinT RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation RNAPII_p Phosphorylated RNA Pol II (Ser2) CDK9_CyclinT->RNAPII_p Transcription_Elongation Transcriptional Elongation RNAPII_p->Transcription_Elongation MCL1_MYC_mRNA Mcl-1 and MYC mRNA Transcription_Elongation->MCL1_MYC_mRNA MCL1_MYC_Protein Mcl-1 and MYC Proteins MCL1_MYC_mRNA->MCL1_MYC_Protein Apoptosis Apoptosis MCL1_MYC_Protein->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation MCL1_MYC_Protein->Cell_Survival

Caption: this compound's mechanism of action via CDK9 inhibition.

Experimental_Workflow start Start: Poor this compound Bioavailability formulation Formulation Development (e.g., Suspension, Co-solvent, SEDDS) start->formulation pk_study In Vivo Pharmacokinetic Study (Oral Gavage in Mice/Rats) formulation->pk_study analysis Plasma Concentration Analysis (LC-MS/MS) pk_study->analysis data_eval Evaluate PK Parameters (Cmax, Tmax, AUC, F%) analysis->data_eval decision Bioavailability Goal Met? data_eval->decision efficacy_study Proceed to Efficacy Studies decision->efficacy_study Yes troubleshoot Troubleshoot Formulation (Go back to Formulation Development) decision->troubleshoot No troubleshoot->formulation

Caption: Workflow for improving this compound's in vivo bioavailability.

Troubleshooting_Logic issue Issue: Low/Variable In Vivo Exposure check_formulation Check Formulation Homogeneity & Stability issue->check_formulation check_dosing Review Dosing Technique & Volume issue->check_dosing solubility Is Solubility the Limiting Factor? check_formulation->solubility check_dosing->solubility enhance_solubility Enhance Solubility: - Co-solvents/Surfactants - Particle Size Reduction - Lipid-Based Systems solubility->enhance_solubility Yes permeability Consider Permeability or Metabolism Issues solubility->permeability No

Caption: Troubleshooting logic for low in vivo exposure of this compound.

References

Technical Support Center: Optimizing Cell Viability Assays with Voruciclib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Voruciclib in cell viability assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and selective cyclin-dependent kinase (CDK) inhibitor.[1] It primarily targets CDK9, but also shows activity against CDK1, CDK4, and CDK6. By inhibiting these CDKs, this compound disrupts the cell cycle and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[2][3] Specifically, inhibition of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, which is a key step for cells to transition from the G1 to the S phase of the cell cycle.[2] Inhibition of CDK9 interferes with transcriptional elongation, leading to decreased levels of short-lived anti-apoptotic proteins like MCL-1 and the oncoprotein MYC.[3][4][5]

Q2: Which cell viability assays are most suitable for use with this compound?

Commonly used cell viability assays with this compound include metabolic assays like MTS and ATP-based assays like CellTiter-Glo.[6] However, a critical consideration when using CDK4/6 inhibitors like this compound is that they can cause cells to arrest in the G1 phase and increase in size, leading to a rise in mitochondrial numbers and ATP levels.[7][8] This can mask the true anti-proliferative effect in metabolic and ATP-based assays, making the cells appear more viable than they are.

Therefore, it is highly recommended to use assays that directly measure cell number or DNA content, which are not affected by changes in cell size.[7] Suitable alternatives include:

  • DNA-based assays: These assays quantify the amount of DNA, which directly correlates with cell number.

  • Crystal Violet assay: This simple colorimetric assay stains the DNA and proteins of adherent cells, providing a measure of total cell biomass.[9][10][11][12]

  • Direct cell counting: Using a hemocytometer or an automated cell counter provides a direct measure of cell number.

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years.[13] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or at -20°C for up to one year.[13][14] When preparing working solutions, it is advisable to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[13]

Troubleshooting Guides

Problem 1: Higher than expected IC50 values or apparent resistance to this compound.
Possible Cause Troubleshooting Steps
Inappropriate Assay Choice As discussed in the FAQs, metabolic assays (MTT, MTS, XTT) and ATP-based assays (CellTiter-Glo) can be misleading with CDK4/6 inhibitors like this compound due to an increase in cell size and metabolism during G1 arrest.[7] Solution: Switch to a cell viability assay that directly measures cell number, such as a DNA-based proliferation assay or Crystal Violet staining.[7]
Suboptimal Cell Culture Conditions High cell confluency can lead to contact inhibition of growth, which may mask the anti-proliferative effects of this compound.[15] High serum concentrations in the culture medium can also sometimes counteract the effects of CDK inhibitors.[16] Solution: Ensure cells are seeded at an optimal density to be in the logarithmic growth phase during the experiment. Consider reducing the serum concentration in your assay medium (e.g., to 1-5%), ensuring to include appropriate controls as lower serum can affect cell health.[16]
Compound Instability or Insolubility This compound may degrade over time or precipitate in aqueous solutions, leading to a lower effective concentration. Solution: Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution.[13] Visually inspect the media for any signs of precipitation after adding the compound.
Cell Line-Specific Resistance The genetic background of the cell line can influence its sensitivity to this compound. For example, cells with loss of functional Retinoblastoma (Rb) protein may be resistant to CDK4/6 inhibition.[17] Upregulation of other pro-survival pathways, such as increased BCL-xL expression, has also been implicated in resistance.[4] Overexpression of ABC transporters like ABCB1 and ABCG2 can also lead to multidrug resistance.[1][18]
Problem 2: High variability between replicate wells or experiments.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell distribution in the microplate is a common source of variability. Solution: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.
Edge Effects Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
Lot-to-Lot Variability of this compound Different batches of a compound can have slight variations in purity or activity. Solution: If you suspect lot-to-lot variability, it is advisable to test a new batch against a previously validated one on a sensitive cell line as a positive control.
Inconsistent Incubation Times The duration of exposure to this compound can significantly impact the results.[19] Solution: Standardize the incubation time with the inhibitor across all experiments for consistency.

Data Presentation

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

TargetKᵢ (nM)
CDK9/cyc T20.626
CDK9/cyc T11.68
CDK6/cyc D12.92
CDK4/cyc D13.96
CDK1/cyc B5.4
CDK1/cyc A9.1

Data sourced from MedchemExpress.[20]

Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay UsedReported IC50Reference
VariousAMLAnnexin V/PIApoptosis induction at clinically achievable concentrations[3]
DLBCL modelsDiffuse Large B-cell LymphomaNot SpecifiedRepression of MCL-1[4]
KRAS mutant cancer cell linesVarious (Lung, Colorectal, Pancreatic, etc.)MTS, CellTiter-GloDecreased viability[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using Crystal Violet Assay

This protocol is suitable for adherent cells and measures cell biomass, which is less susceptible to artifacts from changes in cell size compared to metabolic assays.

Materials:

  • This compound stock solution (in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol (B129727)

  • Solubilization Solution (e.g., 1% SDS in PBS)

  • 96-well clear flat-bottom microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. Replace the old medium with the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Fixation: Carefully aspirate the medium. Gently wash the cells once with PBS. Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.[9]

  • Staining: Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.[11]

  • Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry completely.

  • Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the stain. Place the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: DNA-Based Cell Proliferation Assay (General Workflow)

This protocol provides a general workflow for a fluorescence-based DNA quantification assay. Specific reagents and incubation times may vary depending on the commercial kit used.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • DNA-binding fluorescent dye kit (e.g., CyQUANT™)

  • Lysis buffer (provided with the kit)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Crystal Violet Assay protocol.

  • Cell Lysis: After the treatment period, carefully remove the culture medium. Add the lysis buffer containing the DNA-binding dye to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow for cell lysis and DNA staining.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the dye used.

  • Data Analysis: Subtract the background fluorescence (from wells with no cells) from all readings. Calculate the percentage of proliferation relative to the vehicle-treated control wells.

Mandatory Visualization

Voruciclib_Experimental_Workflow Experimental Workflow for this compound Cell Viability Assay Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cluster_troubleshooting Troubleshooting cell_culture 1. Cell Line Selection & Culture seeding_optimization 2. Seeding Density Optimization cell_culture->seeding_optimization voruciclib_prep 3. This compound Stock Preparation seeding_optimization->voruciclib_prep plate_cells 4. Plate Cells voruciclib_prep->plate_cells treat_cells 5. Treat with this compound Dilutions plate_cells->treat_cells incubate 6. Incubate (24-72h) treat_cells->incubate assay_choice 7. Choose Assay: - DNA-based (Recommended) - Crystal Violet - Metabolic (Use with caution) incubate->assay_choice perform_assay 8. Perform Assay Protocol assay_choice->perform_assay read_plate 9. Read Plate (Absorbance/Fluorescence) perform_assay->read_plate analyze_data 10. Analyze Data & Calculate IC50 read_plate->analyze_data unexpected_results Unexpected Results? analyze_data->unexpected_results review_protocol Review Protocol unexpected_results->review_protocol check_reagents Check Reagents unexpected_results->check_reagents consider_alternatives Consider Alternative Assays unexpected_results->consider_alternatives

Caption: Workflow for optimizing a cell viability assay with this compound.

Caption: Simplified signaling pathway of this compound's action.

References

Interpreting Unexpected Results in Voruciclib Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in their experiments with Voruciclib. The information is based on findings from preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: We observed a serious adverse event of interstitial pneumonitis in our clinical study with continuous daily dosing of this compound. Is this a known toxicity?

A1: Yes, interstitial pneumonitis has been reported as a dose-limiting toxicity (DLT) in a Phase 1 clinical trial of this compound.[1][2] This serious adverse event was observed in two patients with relapsed/refractory acute myeloid leukemia (AML) or B-cell malignancies who had a history of allogeneic stem cell transplantation.[1][2] The event occurred at a continuous daily dose of 100 mg.[1][2] This led to a modification of the dosing regimen to an intermittent schedule (e.g., daily for 14 days followed by a 14-day break) to mitigate this risk.[1][2]

Troubleshooting Guide:

  • Patient Population: Carefully evaluate the medical history of study participants, particularly for prior allogeneic stem cell transplantation, as this may be a predisposing factor.

  • Dosing Schedule: Consider implementing an intermittent dosing schedule as has been done in subsequent clinical trials. The approved intermittent schedule in the Phase 1 study was 14 days on, 14 days off.[1][2]

  • Monitoring: Implement rigorous respiratory monitoring for all patients, including regular clinical assessment for symptoms such as cough, dyspnea, and fever, as well as radiological imaging (e.g., chest X-ray or CT scan) at baseline and regular intervals during treatment.

  • Management: In case of suspected interstitial pneumonitis, this compound should be discontinued (B1498344) immediately, and appropriate medical management, including corticosteroid administration, should be initiated.

Q2: In our AML xenograft model treated with a combination of this compound and venetoclax (B612062) on an intermittent schedule, we see an initial tumor regression followed by a rapid rebound in tumor growth during the off-treatment period. Is this expected?

A2: Yes, a rebound of circulating blasts has been observed in 40% of evaluable patients with relapsed/refractory AML during the 14-day off-treatment period in a Phase 1 clinical trial of this compound in combination with venetoclax.[3][4] This suggests that while the combination is effective at inducing a response, the effect may not be sustained during the drug-free interval in a subset of patients.

Troubleshooting Guide:

  • Pharmacodynamic Monitoring: In preclinical models, consider collecting and analyzing tumor samples or peripheral blood at multiple time points, including during the off-treatment period, to monitor for the re-emergence of leukemic cells and to understand the underlying resistance mechanisms.

  • Dosing Schedule Optimization: It may be beneficial to explore alternative intermittent dosing schedules with shorter off-treatment periods or the addition of another agent during the break to maintain therapeutic pressure. The clinical trial investigators suggested that a 21-day on, 7-day off schedule might be worth evaluating.[5]

  • Combination Strategies: Consider investigating the addition of a third agent with a different mechanism of action to the this compound and venetoclax combination to prevent or delay the rebound.

Q3: Our in vitro experiments show that this compound is reversing multi-drug resistance (MDR) mediated by ABCB1 and ABCG2 transporters. Is this a known off-target effect?

A3: Yes, preclinical studies have demonstrated that this compound can antagonize the function of the ATP-binding cassette (ABC) transporters ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP).[6][7] This is an unexpected finding for a cyclin-dependent kinase 9 (CDK9) inhibitor. This effect was shown to potentiate the cytotoxicity of chemotherapy agents that are substrates of these transporters.[6][7]

Troubleshooting Guide:

  • Experimental Validation: To confirm this effect in your system, you can perform several key experiments:

    • Drug Accumulation Assays: Measure the intracellular accumulation of known fluorescent substrates of ABCB1 (e.g., Rhodamine 123) or ABCG2 (e.g., Hoechst 33342) in the presence and absence of this compound. An increase in substrate accumulation with this compound treatment would confirm the inhibitory effect.

    • Cytotoxicity Assays with MDR Substrates: Evaluate the cytotoxic effect of known ABCB1 substrates (e.g., paclitaxel, doxorubicin) or ABCG2 substrates (e.g., mitoxantrone, SN-38) in cancer cells overexpressing these transporters, with and without this compound. A potentiation of cytotoxicity in the presence of this compound would indicate MDR reversal.

    • ATPase Activity Assays: Measure the effect of this compound on the ATPase activity of purified ABCB1 or ABCG2 transporters. This compound was found to stimulate the ATPase activity of both transporters.[6][7]

  • Implications for Combination Studies: This finding suggests that this compound could be rationally combined with chemotherapy drugs that are subject to efflux by ABCB1 or ABCG2 to overcome drug resistance.

Data Summary

Table 1: Unexpected Adverse Events with this compound

Adverse EventStudy PopulationThis compound Dose and ScheduleIncidenceReference
Interstitial PneumonitisR/R AML and B-Cell Malignancies (with prior allogeneic stem cell transplant)100 mg daily, continuous2 patients (DLT)[1][2]

Table 2: Unexpected Pharmacodynamic and In Vitro Effects of this compound

Unexpected EffectExperimental SystemKey FindingsReference
Rebound of Circulating BlastsPhase 1 Clinical Trial (R/R AML)Observed in 40% of evaluable patients during the 14-day off-treatment period of an intermittent schedule with venetoclax.[3][4]
Antagonism of ABCB1 and ABCG2In vitro cancer cell linesThis compound potentiated the effect of paclitaxel, doxorubicin, mitoxantrone, and SN-38 in cells overexpressing these transporters. It increased intracellular accumulation and decreased efflux of substrate drugs.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting and troubleshooting unexpected results. Researchers should refer to the original publications for complete protocols. Below are summaries of the likely methodologies employed.

Protocol 1: Clinical Monitoring for Interstitial Pneumonitis (Based on standard clinical trial practices)

  • Baseline Assessment: All patients should undergo a thorough baseline respiratory assessment, including a physical examination, detailed medical history (especially regarding prior lung conditions and treatments like allogeneic stem cell transplant), and baseline chest imaging (X-ray or CT scan).

  • Ongoing Monitoring: Patients should be monitored at each study visit for any new or worsening respiratory symptoms, such as cough, shortness of breath, or fever. Pulse oximetry should be performed regularly.

  • Imaging: Repeat chest imaging should be performed at predefined intervals and whenever clinically indicated by new symptoms.

  • Diagnostic Workup: If interstitial pneumonitis is suspected, a comprehensive diagnostic workup should be initiated, which may include high-resolution CT of the chest, bronchoscopy with bronchoalveolar lavage, and consultation with a pulmonologist to rule out infectious causes.

  • Grading of Toxicity: The severity of pneumonitis should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Protocol 2: In Vitro Assessment of ABCB1/ABCG2 Inhibition (Based on[6][7])

  • Cell Lines: Use cancer cell lines known to overexpress ABCB1 (e.g., KB-C2) or ABCG2 (e.g., NCI-H460/MX20) and their parental, drug-sensitive counterparts.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates.

    • Treat cells with a range of concentrations of an ABCB1 substrate (e.g., paclitaxel) or ABCG2 substrate (e.g., mitoxantrone) in the presence or absence of a non-toxic concentration of this compound.

    • After a set incubation period (e.g., 72 hours), add MTT solution and incubate.

    • Lyse the cells and measure the absorbance to determine cell viability.

  • Substrate Accumulation Assay (Flow Cytometry):

    • Incubate cells with a fluorescent substrate (e.g., Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2) with or without this compound for a defined period.

    • Wash the cells and analyze the intracellular fluorescence by flow cytometry.

  • ATPase Activity Assay:

    • Use membrane vesicles prepared from cells overexpressing ABCB1 or ABCG2.

    • Incubate the vesicles with ATP and varying concentrations of this compound.

    • Measure the amount of inorganic phosphate (B84403) released to determine the ATPase activity.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Primary Mechanism of Action and an Unexpected Off-Target Effect

Voruciclib_Mechanism cluster_primary Primary Mechanism of Action cluster_unexpected Unexpected Off-Target Effect This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Phosphorylates MCL1_MYC MCL-1 & MYC Transcription RNA_Pol_II->MCL1_MYC Apoptosis Apoptosis MCL1_MYC->Apoptosis Inhibits Voruciclib_off This compound ABC_transporters ABCB1 / ABCG2 Transporters Voruciclib_off->ABC_transporters Inhibits Chemo_efflux Chemotherapy Efflux ABC_transporters->Chemo_efflux MDR Multi-Drug Resistance Chemo_efflux->MDR

Caption: this compound's dual action: CDK9 inhibition and MDR transporter antagonism.

Diagram 2: Experimental Workflow for Investigating Unexpected In Vitro MDR Reversal

MDR_Workflow start Hypothesis: This compound reverses MDR cell_lines Select MDR and Parental Cancer Cell Lines start->cell_lines cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity accumulation Substrate Accumulation (e.g., Flow Cytometry) cell_lines->accumulation atpase ATPase Activity Assay cell_lines->atpase analyze Analyze and Compare Results cytotoxicity->analyze accumulation->analyze atpase->analyze conclusion Conclusion on MDR Reversal analyze->conclusion

Caption: Workflow for confirming this compound's effect on multi-drug resistance.

Diagram 3: Logical Flow for Managing Unexpected Interstitial Pneumonitis in a Clinical Trial

Pneumonitis_Management patient Patient on this compound symptoms Presents with Respiratory Symptoms (Cough, Dyspnea) patient->symptoms symptoms->patient No discontinue Discontinue this compound symptoms->discontinue Yes diagnostics Perform Diagnostic Workup (Imaging, BAL) discontinue->diagnostics confirm Interstitial Pneumonitis Confirmed? diagnostics->confirm treat Initiate Corticosteroids and Supportive Care confirm->treat Yes other_cause Identify and Treat Alternative Cause confirm->other_cause No reassess Reassess Dosing Strategy for Study treat->reassess

Caption: Clinical management flowchart for suspected interstitial pneumonitis.

References

Voruciclib stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Voruciclib in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be stored at -20°C, where it is reported to be stable for up to three years. For short-term storage, 4°C is acceptable for up to two years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q3: What is the solubility of this compound in common laboratory solvents?

Q4: Is this compound stable in aqueous solutions and different pH conditions?

A4: There is limited publicly available data on the stability of this compound in aqueous solutions across a range of pH values. As the stability of a compound can be pH-dependent, it is highly recommended that researchers determine the stability of this compound in their specific buffer systems and pH conditions before initiating experiments.

Q5: How stable is this compound at different temperatures?

A5: While long-term storage temperatures for the solid form are defined, specific data on the thermal stability of this compound in solution at various temperatures (e.g., room temperature, 37°C) is not extensively documented. For critical experiments, it is advisable to prepare fresh dilutions from a frozen stock solution.

Q6: Is this compound sensitive to light?

A6: Information regarding the photostability of this compound is not available in the reviewed literature. As a general precaution for compounds with complex aromatic structures, it is recommended to protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer or cell culture medium. The aqueous solubility of this compound may be low, leading to precipitation when the DMSO stock solution is diluted.- Increase the final concentration of DMSO in the working solution (ensure it is compatible with your experimental system).- Prepare a more diluted stock solution in DMSO before further dilution in the aqueous medium.- Investigate the use of solubility enhancers, if compatible with your assay.
Inconsistent experimental results. Degradation of this compound in the working solution due to inappropriate storage or handling.- Prepare fresh working solutions for each experiment from a properly stored, frozen aliquot of the stock solution.- Avoid repeated freeze-thaw cycles of the stock solution.- Perform a stability study of this compound in your experimental buffer under your specific conditions (time, temperature, light exposure) to determine its stability window.
Loss of compound activity over time in multi-day experiments. This compound may not be stable in your experimental medium for the duration of the experiment.- Replenish the medium with freshly prepared this compound at regular intervals.- Conduct a time-course experiment to assess the stability of this compound in your complete experimental medium at the incubation temperature.

Data Summary Tables

Table 1: this compound Storage and Stability

FormStorage ConditionReported StabilityCitations
Solid Powder-20°CUp to 3 years[1]
4°CUp to 2 years[1]
Stock Solution in DMSO-80°CUp to 2 years[3]
-20°CUp to 1 year[3]

Table 2: this compound Solubility

SolventConcentrationCommentsCitations
DMSO50 mg/mLSonication may be required.[1]
94 mg/mLFresh DMSO is recommended as moisture can reduce solubility.[2]

Experimental Protocols

Protocol: General Procedure for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a general framework. Specific parameters such as buffer composition, pH, temperature, and time points should be adapted to the user's experimental needs.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in high-purity DMSO to a final concentration of 10 mM.

    • Vortex or sonicate until fully dissolved.

    • Aliquot into single-use tubes and store at -80°C.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution with the desired aqueous buffer to a final concentration relevant to your experiment (e.g., 10 µM). Ensure the final DMSO concentration is compatible with your analytical method and does not cause precipitation.

  • Stability Study:

    • Incubate the working solution under the desired experimental conditions (e.g., 37°C in a water bath, protected from light).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately analyze the aliquot by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound remaining.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Visualizations

Voruciclib_Signaling_Pathway This compound This compound CDK9 CDK9 This compound->CDK9 inhibits RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates MCL1_gene MCL-1 Gene RNAPII->MCL1_gene transcribes MCL1_mRNA MCL-1 mRNA MCL1_gene->MCL1_mRNA MCL1_protein MCL-1 Protein MCL1_mRNA->MCL1_protein Apoptosis Apoptosis MCL1_protein->Apoptosis inhibits Cell_Survival Cell_Survival Apoptosis->Cell_Survival negatively regulates

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) B Dilute to Working Concentration in Buffer A->B C Incubate under Experimental Conditions (e.g., 37°C) B->C D Sample at Time Points C->D E HPLC Analysis D->E F Quantify Remaining This compound E->F

Caption: General experimental workflow for assessing this compound stability.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution Is the working solution prepared fresh? Start->Check_Solution Solution_OK Yes Check_Solution->Solution_OK Yes Solution_Not_OK No Check_Solution->Solution_Not_OK No Check_Storage Are stock solutions stored correctly? Storage_OK Yes Check_Storage->Storage_OK Yes Storage_Not_OK No Check_Storage->Storage_Not_OK No Perform_Stability Perform a stability study in your experimental buffer Outcome Identify Stability Window and Adjust Protocol Perform_Stability->Outcome Solution_OK->Check_Storage Solution_Not_OK->Check_Solution Prepare Fresh Storage_OK->Perform_Stability Storage_Not_OK->Check_Storage Store Properly

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Validation & Comparative

Voruciclib versus flavopiridol CDK9 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Eine vergleichende Analyse der CDK9-Inhibition: Voruciclib versus Flavopiridol (B1662207)

Einführung in die CDK9-Inhibition als therapeutische Strategie

Die Cyclin-abhängige Kinase 9 (CDK9) ist eine Serin/Threonin-Kinase, die eine entscheidende Rolle bei der Regulierung der Transkriptionselongation spielt. Als katalytische Untereinheit des positiven Transkriptionselongationsfaktors b (P-TEFb) phosphoryliert CDK9 die C-terminale Domäne (CTD) der RNA-Polymerase II (RNAPII). Dieser Prozess ist entscheidend für die Freisetzung der RNAPII aus der Promotor-proximalen Pause, was die produktive Elongation und Transkription vieler Gene ermöglicht. In vielen Krebsarten besteht eine hohe Abhängigkeit von der kontinuierlichen Expression von kurzlebigen Proteinen wie dem anti-apoptotischen Protein MCL-1 und dem Onkogen MYC. Diese "Transkriptionssucht" macht Krebszellen besonders anfällig für die Hemmung von CDK9.

Dieser Leitfaden bietet einen objektiven Vergleich von zwei bedeutenden CDK9-Inhibitoren: Flavopiridol (Alvocidib), dem ersten Vertreter dieser Klasse in klinischen Studien, und this compound, einem oral bioverfügbaren Inhibitor der nächsten Generation mit verbesserter Selektivität.

Wirkmechanismus: Ein Vergleich

Flavopiridol (Alvocidib)

Flavopiridol ist ein semisynthetisches Flavon, das als erster potenter Inhibitor von Cyclin-abhängigen Kinasen (CDKs) in die klinische Erprobung ging.[1] Es wirkt als ATP-kompetitiver Inhibitor und hemmt ein breites Spektrum von CDKs, einschließlich derjenigen, die den Zellzyklus regulieren (CDK1, CDK2, CDK4, CDK6) sowie derjenigen, die an der Transkription beteiligt sind (CDK7, CDK9).[2][3][4][5] Seine potente Hemmung von CDK9 gilt als Hauptursache für seine Antitumorwirkung.[6][7] Durch die Blockade von CDK9 unterdrückt Flavopiridol die Phosphorylierung der RNAPII, was zu einer verminderten Transkription von überlebenswichtigen Proteinen wie MCL-1 führt und letztendlich die Apoptose in Krebszellen einleitet.[6][8][9] Die mangelnde Selektivität und die Hemmung mehrerer CDKs können jedoch zu breiteren biologischen Effekten und potenziellen Off-Target-Toxizitäten führen.[10][11]

This compound

This compound ist ein oral bioverfügbarer CDK-Inhibitor der zweiten Generation, der mit einer höheren Spezifität für CDK9 entwickelt wurde.[11] Obwohl es auch andere CDKs hemmt, zeigt es eine deutlich stärkere Bindungsaffinität für CDK9 im Vergleich zu CDK4, CDK6 und CDK1.[12][13] Diese erhöhte Selektivität zielt darauf ab, die transkriptionelle Abhängigkeit von Tumorzellen gezielter auszunutzen und gleichzeitig die mit der Pan-CDK-Inhibition verbundenen Toxizitäten zu reduzieren.[11] Ähnlich wie Flavopiridol führt die Hemmung von CDK9 durch this compound zur Herunterregulierung von MCL-1 und MYC, was die Apoptose fördert und in präklinischen Modellen synergistisch mit anderen Wirkstoffen wie dem BCL2-Inhibitor Venetoclax (B612062) wirkt.[11][14][15]

CDK9-Signalweg und Angriffspunkte der Inhibitoren

Der folgende Signalweg illustriert die zentrale Rolle von CDK9 bei der Transkriptionselongation und die Angriffspunkte von this compound und Flavopiridol.

CDK9_Pathway cluster_transcription Transkriptionsmaschinerie cluster_regulation Regulatorischer Komplex cluster_output Zelluläre Auswirkungen DNA DNA Promoter Promoter-proximale Pause Gene Gen-Transkription RNAPII_Post RNA Polymerase II-pSer2 (phosphoryliert) mRNA mRNA Transkript Gene->mRNA RNAPII_Pre RNA Polymerase II (unphosphoryliert) RNAPII_Pre->Promoter Bindung RNAPII_Post->Gene Elongation Proteins Kurzlebige Proteine (z.B. MCL-1, MYC) mRNA->Proteins Translation PTEFb P-TEFb Komplex CDK9 CDK9 CyclinT Cyclin T CDK9->RNAPII_Post Phosphorylierung (Ser2) Survival Zellüberleben Apoptose-Resistenz Proteins->Survival Apoptosis Apoptose Proteins->Apoptosis Hemmung durch Inhibitoren führt zu This compound This compound This compound->CDK9 Selektive Hemmung Flavopiridol Flavopiridol Flavopiridol->CDK9 Breite Hemmung

CDK9-Signalweg und die Hemmung durch this compound und Flavopiridol.

Quantitative Daten: Vergleich der Inhibitoraktivität

Die Selektivität eines Inhibitors ist ein entscheidender Faktor für sein therapeutisches Potenzial. Die folgende Tabelle fasst die inhibitorischen Konzentrationen (IC50) und Dissoziationskonstanten (Ki) für this compound und Flavopiridol gegenüber verschiedenen Kinasen zusammen.

KinaseThis compound (Ki in nM)Flavopiridol (IC50 in nM)Referenz
CDK9/CycT1 1.6820[16][17]
CDK9/CycT2 0.626-[16]
CDK1/CycB 5.430[16][18]
CDK2/CycA 9.1170[16][17]
CDK4/CycD1 3.96100[16][18]
CDK6/CycD1 2.92~40[4][16]
CDK7/CycH -875[3]

Hinweis: Ki- und IC50-Werte sind unterschiedliche Maße der Inhibitorpotenz und nicht direkt vergleichbar, geben aber Aufschluss über die jeweilige Aktivität.

Die Daten zeigen, dass this compound eine hohe Potenz gegenüber CDK9 aufweist.[16] Flavopiridol hemmt ebenfalls CDK9 stark, zeigt aber auch signifikante Aktivität gegen andere CDKs, die den Zellzyklus steuern.[3][5][17] Bemerkenswert ist, dass this compound im Vergleich zu Flavopiridol eine über 100-fach höhere Selektivität für CDK9 gegenüber der verwandten Kinase MAK aufweist, was auf ein geringeres Potenzial für Off-Target-Effekte hindeutet.[19]

Präklinische Wirksamkeit: In-vitro- und In-vivo-Daten

Beide Wirkstoffe haben in einer Vielzahl von präklinischen Modellen eine robuste Antitumoraktivität gezeigt.

Modell / ZelllinieWirkstoffBeobachtete EffekteReferenz
Anaplastisches Schilddrüsenkarzinom (ATC) FlavopiridolSubmikromolare IC50-Werte, Induktion von Zellzyklusstillstand, Reduktion von Tumorwachstum in Xenograft-Modellen.[8][9]
Diffus großzelliges B-Zell-Lymphom (DLBCL) This compoundHerunterregulierung von MCL-1, Sensibilisierung gegenüber BCL2-Inhibition.[2]
Akute Myeloische Leukämie (AML) This compoundSynergistische Apoptose-Induktion mit Venetoclax in Zelllinien und primären Patientenproben.[11][15]
Chronische Lymphatische Leukämie (CLL) FlavopiridolPotente Zytotoxizität, unabhängig vom p53-Status, durch transkriptionelle Suppression von anti-apoptotischen Proteinen.[6]
Verschiedene humane Tumorzelllinien FlavopiridolZytotoxizität mit IC50-Werten im nanomolaren Bereich (z.B. 10-36 nM in PC3, A2780, Mia PaCa-2).[3]

Experimentelle Protokolle

Für die vergleichende Bewertung von CDK9-Inhibitoren sind standardisierte experimentelle Verfahren unerlässlich.

1. Kinase-Inhibitionsassay (In-vitro-Potenz)

  • Ziel: Bestimmung der IC50-Werte des Inhibitors gegen eine aufgereinigte Kinase.

  • Methode: Rekombinante humane CDK9/Cyclin-T1-Komplexe werden mit einem spezifischen Peptidsubstrat und ATP (oft radioaktiv markiert mit ³²P oder ³³P) in einem geeigneten Puffer inkubiert. Die Inhibitoren (this compound, Flavopiridol) werden in einer seriellen Verdünnung zugegeben. Die Reaktion wird gestartet und für eine definierte Zeit bei 30°C inkubiert. Anschließend wird die Reaktion gestoppt und die phosphorylierten Substrate werden von ungebundenem ATP getrennt (z.B. mittels Phosphocellulose-Papier). Die verbleibende Kinaseaktivität wird durch Szintillationszählung gemessen. Die IC50-Werte werden durch nichtlineare Regression der Dosis-Wirkungs-Kurven berechnet.

2. Zellviabilitätsassay (MTS/MTT-Assay)

  • Ziel: Bestimmung der zytotoxischen oder zytostatischen Wirkung des Inhibitors auf Krebszelllinien.

  • Methode: Tumorzellen (z.B. AML-Zelllinie MV4-11) werden in 96-Well-Platten ausgesät und für 24 Stunden kultiviert. Anschließend werden die Zellen mit einer Konzentrationsreihe von this compound oder Flavopiridol für 72 Stunden behandelt.[3] Danach wird eine Tetrazoliumverbindung (z.B. MTS) zu den Wells gegeben. Lebende, metabolisch aktive Zellen reduzieren das Tetrazolium zu einem farbigen Formazan-Produkt. Die Farbintensität, die proportional zur Anzahl der lebenden Zellen ist, wird bei 490 nm mit einem Plattenlesegerät gemessen.[20] Die IC50-Werte werden aus den resultierenden Dosis-Wirkungs-Kurven berechnet.

3. Western Blotting (Analyse der Proteinexpression)

  • Ziel: Nachweis der Herunterregulierung von Zielproteinen wie MCL-1 und Phospho-RNAPII.

  • Methode: Krebszellen werden für definierte Zeiträume (z.B. 6 oder 24 Stunden) mit den Inhibitoren behandelt.[11] Anschließend werden die Zellen lysiert, um die Gesamtproteine zu extrahieren. Die Proteinkonzentration wird bestimmt (z.B. mittels BCA-Assay), um gleiche Proteinmengen für die Analyse zu gewährleisten. Die Proteine werden mittels SDS-PAGE der Größe nach aufgetrennt und auf eine PVDF- oder Nitrocellulose-Membran transferiert. Die Membran wird mit primären Antikörpern, die spezifisch für die Zielproteine (z.B. anti-MCL-1, anti-Phospho-RNAPII Ser2) sind, und anschließend mit einem sekundären, an ein Enzym (z.B. HRP) gekoppelten Antikörper inkubiert. Das Signal wird durch Chemilumineszenz detektiert. β-Actin oder GAPDH dienen als Ladekontrolle.[11]

Experimenteller Workflow

Das folgende Diagramm zeigt einen typischen Arbeitsablauf für den Vergleich von CDK9-Inhibitoren.

Workflow cluster_invitro In-vitro-Analyse cluster_invivo In-vivo-Analyse cluster_conclusion Schlussfolgerung start Hypothese: Vergleich der CDK9-Inhibitoren kinase_assay Kinase-Inhibitionsassay (Potenz & Selektivität) start->kinase_assay cell_culture Kultivierung von Krebszelllinien (z.B. AML, DLBCL) start->cell_culture data_analysis_vitro Datenanalyse: Vergleich von IC50/Ki kinase_assay->data_analysis_vitro viability_assay Zellviabilitätsassay (IC50) cell_culture->viability_assay western_blot Western Blot (MCL-1, p-RNAPII) cell_culture->western_blot viability_assay->data_analysis_vitro western_blot->data_analysis_vitro xenograft Etablierung von Xenograft-Modellen (Maus) data_analysis_vitro->xenograft Validierung der vielversprechendsten Bedingungen treatment Behandlung mit This compound / Flavopiridol xenograft->treatment tumor_measurement Messung des Tumorwachstums und des Überlebens treatment->tumor_measurement data_analysis_vivo Datenanalyse: Tumorregression, Überleben tumor_measurement->data_analysis_vivo conclusion Vergleichende Bewertung der Wirksamkeit und des therapeutischen Potenzials data_analysis_vivo->conclusion

Allgemeiner experimenteller Workflow zum Vergleich von CDK9-Inhibitoren.

Klinische Entwicklung und Sicherheitsprofil

Beide Inhibitoren wurden in klinischen Studien am Menschen untersucht, wobei sich deutliche Unterschiede im Entwicklungsstand und im Toxizitätsprofil zeigen.

MerkmalThis compoundFlavopiridol
Verabreichung OralIntravenös
Entwicklungsstand Phase 1/2 in hämatologischen Malignomen und soliden Tumoren.[14][21][22]Mehrere Phase I und II Studien, einzeln und in Kombination.[1][10][23][24]
Häufigste unerwünschte Ereignisse Diarrhö, Übelkeit, Fatigue, Anämie.[12][14]Sekretorische Diarrhö, Hypotonie, Neutropenie, Fatigue, pro-inflammatorisches Syndrom.[10][23][25][26]
Dosislimitierende Toxizitäten (DLTs) Interstitielle Pneumonitis bei hohen Dosen (kontinuierliche Gabe).[12][14]Diarrhö, Hypotonie.[25][26]
Klinische Aktivität Monotherapie: begrenzte Aktivität. Kombination mit Venetoclax: vielversprechende Anzeichen bei R/R AML.[12][22][27]Monotherapie: begrenzte Ansprechraten bei soliden Tumoren, höhere Aktivität bei CLL.[6][23][28]

Frühe CDK-Inhibitoren wie Flavopiridol zeigten zwar Aktivität, ihre Entwicklung wurde jedoch durch Toxizitäten aufgrund von Off-Target-Effekten erschwert.[12] this compound wurde so konzipiert, dass es bei intermittierender Dosierung gut verträglich ist und in Kombinationstherapien, insbesondere zur Überwindung von Resistenzen gegen Medikamente wie Venetoclax, eingesetzt werden kann.[14][27]

Zusammenfassung und Ausblick

This compound und Flavopiridol sind beides potente Inhibitoren von CDK9, die auf die transkriptionelle Abhängigkeit von Krebszellen abzielen. Ihre Hauptunterschiede liegen in der Selektivität und dem daraus resultierenden Sicherheitsprofil.

  • Flavopiridol ist ein potenter Pan-CDK-Inhibitor der ersten Generation mit nachgewiesener Antitumoraktivität, dessen breites Wirkungsspektrum jedoch auch zu signifikanten Off-Target-Toxizitäten führt, die seine klinische Anwendung einschränken.[10][11]

  • This compound repräsentiert einen gezielteren Ansatz. Als selektiverer CDK9-Inhibitor der nächsten Generation bietet es das Potenzial für ein verbessertes therapeutisches Fenster mit geringerer Toxizität.[11][19] Seine orale Bioverfügbarkeit und sein günstigeres Sicherheitsprofil machen es zu einem vielversprechenden Kandidaten für Kombinationsstrategien, insbesondere zur Überwindung von Therapieresistenzen.[12][22]

Die Wahl zwischen einem selektiven Inhibitor wie this compound und einem Pan-Inhibitor wie Flavopiridol wird vom spezifischen therapeutischen Kontext abhängen, einschließlich des Krebstyps und des gewünschten therapeutischen Fensters. Zukünftige direkte Vergleichsstudien sind erforderlich, um die relative Wirksamkeit und Sicherheit dieser beiden Klassen von CDK9-Inhibitoren vollständig zu klären und ihre optimale klinische Entwicklung zu leiten.

References

A Comparative Guide: Voruciclib vs. Dinaciclib in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two cyclin-dependent kinase (CDK) inhibitors, voruciclib and dinaciclib (B612106), in acute myeloid leukemia (AML) models. The information presented is collated from various studies to offer a comprehensive overview for research and drug development purposes.

At a Glance: this compound vs. Dinaciclib

FeatureThis compoundDinaciclib
Primary Targets Cyclin-Dependent Kinase 9 (CDK9)[1]Cyclin-Dependent Kinases 1, 2, 5, and 9[2]
Mechanism of Action Selective CDK9 inhibition leading to transcriptional repression of anti-apoptotic proteins like Mcl-1 and oncogenes like MYC.[1][3]Broad inhibition of CDKs involved in cell cycle progression and transcription, leading to cell cycle arrest and apoptosis.[2][4]
Reported In Vitro Activity (AML Cell Lines) Induces apoptosis in a concentration-dependent manner. At 2µM, induced apoptosis in 13.8% to 55.8% of cells across various AML cell lines.[5]Potent growth inhibition with IC50 values in the low nanomolar range. For example, IC50 of 8.46 nM in HL-60 cells and 14.37 nM in KG-1 cells.[4]
Reported In Vivo Activity (AML Models) Demonstrates anti-leukemic activity, particularly in combination with venetoclax (B612062), leading to decreased tumor growth and improved survival in murine xenograft models.[3][6]Elicits potent antitumor responses and significantly prolongs survival in mouse xenograft models of AML.[7]

Quantitative In Vitro Performance

The following tables summarize the quantitative data on the in vitro activity of this compound and dinaciclib in various AML cell lines as reported in the literature. It is important to note that these data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: this compound - Induction of Apoptosis in AML Cell Lines

Cell LineConcentration% Apoptotic Cells (Annexin V+)Reference
THP-12 µM13.8 - 55.8 (range across 5 cell lines)[5]
U9372 µM13.8 - 55.8 (range across 5 cell lines)[5]
MOLM-132 µM13.8 - 55.8 (range across 5 cell lines)[5]
MV4-112 µM13.8 - 55.8 (range across 5 cell lines)[5]
OCI-AML32 µM13.8 - 55.8 (range across 5 cell lines)[5]

Note: The study reported a range of apoptosis induction across the five cell lines at the 2 µM concentration.

Table 2: Dinaciclib - IC50 Values in AML Cell Lines

Cell LineIC50 (nM)Reference
HL-608.46[4]
KG-114.37[4]

Signaling Pathways and Mechanisms of Action

This compound and dinaciclib, while both targeting CDKs, have distinct selectivity profiles that translate into different mechanisms of action.

This compound is a selective inhibitor of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to promote transcriptional elongation of many genes, including the anti-apoptotic protein Mcl-1 and the oncogene MYC. By inhibiting CDK9, this compound effectively downregulates the expression of these key survival and proliferation factors in AML cells.[1][3]

G cluster_this compound This compound Mechanism of Action This compound This compound CDK9 CDK9 This compound->CDK9 inhibits PTEFb P-TEFb Complex CDK9->PTEFb activates RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Mcl1_MYC Mcl-1, MYC Transcription->Mcl1_MYC expresses Apoptosis Apoptosis Mcl1_MYC->Apoptosis inhibits

Caption: this compound inhibits CDK9, leading to reduced transcription of Mcl-1 and MYC, and subsequent apoptosis.

Dinaciclib is a broader spectrum CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK9.[2] This multi-targeted approach impacts both cell cycle progression and transcription. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases, while inhibition of CDK9, similar to this compound, downregulates Mcl-1 and other survival proteins.[4] Dinaciclib has also been shown to affect other signaling pathways, such as the ERK1/STAT3/MYC and Wnt/β-catenin pathways.[4][8]

G cluster_dinaciclib Dinaciclib Mechanism of Action Dinaciclib Dinaciclib CDK1_2 CDK1, CDK2 Dinaciclib->CDK1_2 inhibits CDK9 CDK9 Dinaciclib->CDK9 inhibits CellCycle Cell Cycle Progression (G1/S, G2/M) CDK1_2->CellCycle drives Transcription Transcription CDK9->Transcription drives Apoptosis Apoptosis CellCycle->Apoptosis arrest leads to Mcl1 Mcl-1 Transcription->Mcl1 expresses Mcl1->Apoptosis inhibits

Caption: Dinaciclib's broad CDK inhibition leads to both cell cycle arrest and transcriptional repression, inducing apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate this compound and dinaciclib in AML models.

In Vitro Cell Viability and Apoptosis Assays

1. Cell Culture:

  • Cell Lines: Human AML cell lines such as HL-60, KG-1, THP-1, U937, MOLM-13, MV4-11, and OCI-AML3 are commonly used.[4][6][9]

  • Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.[10]

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10]

2. Apoptosis Assay (Annexin V/PI Staining):

  • Treatment: AML cells are seeded in 6-well plates and treated with various concentrations of this compound or dinaciclib for a specified duration (e.g., 24 or 48 hours).

  • Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining is used to differentiate between early (PI-negative) and late (PI-positive) apoptotic or necrotic cells.[6]

G cluster_workflow In Vitro Apoptosis Assay Workflow start Seed AML Cells treat Treat with this compound or Dinaciclib start->treat incubate Incubate (e.g., 24h) treat->incubate stain Stain with Annexin V/PI incubate->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptosis analyze->end

Caption: A typical workflow for assessing apoptosis in AML cells treated with CDK inhibitors.

In Vivo Xenograft Model

1. Animal Model:

  • Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are commonly used to prevent rejection of human AML cells.[7]

2. Cell Line Engraftment:

  • Human AML cell lines (e.g., luciferase-transduced HL-60 cells) are injected intravenously or subcutaneously into the mice.[7]

3. Drug Administration:

  • Once tumors are established or leukemia is engrafted, mice are treated with this compound (e.g., orally) or dinaciclib (e.g., intraperitoneally) according to a specified dosing schedule. A vehicle control group is included for comparison.[6][7]

4. Monitoring and Endpoint:

  • Tumor growth is monitored by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for luciferase-expressing cells).[7]

  • Animal survival is monitored as a primary endpoint.

  • At the end of the study, tissues such as bone marrow and spleen may be harvested to assess leukemic burden.

Summary and Conclusion

Both this compound and dinaciclib demonstrate significant anti-leukemic activity in preclinical AML models. This compound's selectivity for CDK9 offers a targeted approach to downregulate key survival proteins like Mcl-1, making it a promising candidate for combination therapies, particularly with BCL-2 inhibitors like venetoclax.[3][6] Dinaciclib's broader CDK inhibition profile results in potent, direct anti-proliferative and pro-apoptotic effects through both cell cycle arrest and transcriptional repression.[4]

The choice between these two agents in a research or clinical setting will likely depend on the specific AML subtype, the desired mechanism of action (targeted vs. broader inhibition), and the potential for combination with other therapies. Further head-to-head comparative studies are warranted to definitively delineate the relative efficacy and safety of this compound and dinaciclib in various AML contexts.

References

Voruciclib: A Comparative Analysis Against Other Selective CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in phosphorylating the C-terminal domain of RNA Polymerase II, thereby enabling the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC. Dysregulation of CDK9 activity is a hallmark of various malignancies, making its selective inhibition a promising therapeutic strategy. Voruciclib is an oral, selective CDK inhibitor with potent activity against CDK9. This guide provides an objective comparison of this compound with other selective CDK9 inhibitors, namely AZD4573, KB-0742, and NVP-2, supported by available preclinical and clinical data.

Mechanism of Action and Signaling Pathway

CDK9, in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex. This complex is recruited to the promoter regions of genes where it phosphorylates the serine 2 residue of the RNA Polymerase II C-terminal domain (CTD). This phosphorylation event releases the polymerase from a paused state, allowing for productive transcript elongation. Selective CDK9 inhibitors, including this compound, competitively bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNA Polymerase II and subsequently leading to the downregulation of key survival proteins like MCL-1 and MYC, ultimately inducing apoptosis in cancer cells.

CDK9_Signaling_Pathway CDK9 Signaling Pathway and Inhibition cluster_transcription Transcriptional Regulation cluster_ptefb P-TEFb Complex RNA_Pol_II RNA Polymerase II Promoter Promoter RNA_Pol_II->Promoter Binds Gene Target Genes (MCL-1, MYC) RNA_Pol_II->Gene Elongation Promoter->Gene Transcription mRNA mRNA Gene->mRNA Transcription Proteins Anti-apoptotic Proteins (MCL-1, MYC) mRNA->Proteins Translation CDK9 CDK9 PTEFb Active P-TEFb CDK9->PTEFb Cyclin_T1 Cyclin T1 Cyclin_T1->PTEFb PTEFb->RNA_Pol_II Phosphorylates Ser2 of CTD This compound This compound & Other Selective CDK9 Inhibitors This compound->CDK9 Inhibits Apoptosis Apoptosis Cell_Survival Tumor Cell Survival Proteins->Cell_Survival Promotes

CDK9 signaling pathway and the mechanism of action of selective inhibitors.

Performance Comparison of Selective CDK9 Inhibitors

The following tables summarize the available quantitative data for this compound and other selective CDK9 inhibitors. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature. Therefore, variations in assay conditions should be considered when interpreting these data.

Table 1: Biochemical Potency and Selectivity
InhibitorTarget(s)Ki (nM)IC50 (nM)Selectivity Profile
This compound CDK9, CDK4, CDK6, CDK10.626 (CDK9/cyc T2)-Potent against CDK9, with additional activity against cell cycle CDKs. Less off-target activity against non-CDK kinases compared to first-generation pan-CDK inhibitors.[1][2]
AZD4573 CDK9-<3Highly selective for CDK9 with >10-fold selectivity against other CDKs and kinases.[3]
KB-0742 CDK9-6 (CDK9/cyclin T1)>50-fold selectivity for CDK9/cyclin T1 over other CDK kinases.[4]
NVP-2 CDK9-0.514 (CDK9/CycT)Highly selective for CDK9, with >1000-fold selectivity over CDK1, CDK2, and CDK16.[5][6]
Table 2: Cellular and Preclinical Activity
InhibitorCell Lines / ModelsKey Findings
This compound AML, CLL, DLBCL cell lines and xenograft modelsDecreased MCL-1 and MYC expression.[1][7] Synergizes with venetoclax (B612062) to induce apoptosis and inhibit tumor growth.[8][9][10][11]
AZD4573 Hematological cancer cell lines and PDX modelsRapid induction of apoptosis.[12] Durable tumor regressions in vivo.[3] Enhances anti-tumor activity of venetoclax.[3]
KB-0742 MYC-dependent cancer cell lines and PDX modelsPotent anti-tumor activity.[4] Decreased cell viability in breast cancer models.[4]
NVP-2 Leukemia cell linesInduces apoptosis and inhibits proliferation.[5]

Experimental Protocols

Detailed experimental protocols for the characterization of CDK9 inhibitors are crucial for the accurate interpretation and replication of results. Below is a generalized workflow for evaluating a selective CDK9 inhibitor.

Experimental_Workflow General Experimental Workflow for CDK9 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) - Determine IC50/Ki for CDK9 and other kinases Selectivity_Profiling Kinome Selectivity Profiling (e.g., KINOMEscan) - Assess off-target effects Biochemical_Assay->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation Assay - Determine EC50 in cancer cell lines Selectivity_Profiling->Cell_Viability Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) - Confirm binding to CDK9 in cells Cell_Viability->Target_Engagement Downstream_Effects Analysis of Downstream Effects - Western Blot (p-RNA Pol II, MCL-1, MYC) - qRT-PCR (MCL-1, MYC mRNA) Target_Engagement->Downstream_Effects Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) - Measure induction of cell death Downstream_Effects->Apoptosis_Assay Xenograft_Models Xenograft/PDX Models - Evaluate anti-tumor efficacy Apoptosis_Assay->Xenograft_Models Pharmacodynamics Pharmacodynamic Analysis - Assess target modulation in tumors Xenograft_Models->Pharmacodynamics Toxicity_Studies Toxicity Studies - Determine safety profile Pharmacodynamics->Toxicity_Studies

A generalized experimental workflow for the preclinical evaluation of CDK9 inhibitors.
Key Experimental Methodologies:

  • Biochemical Kinase Assays (e.g., ADP-Glo™): These assays measure the enzymatic activity of purified CDK9/Cyclin T1 in the presence of varying concentrations of the inhibitor to determine the IC50 value, a measure of potency. The principle involves quantifying the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

  • Kinome Selectivity Profiling (e.g., KINOMEscan™): This competition binding assay is used to assess the selectivity of an inhibitor against a large panel of kinases. The inhibitor is tested for its ability to displace a ligand from the ATP-binding site of each kinase, providing a comprehensive profile of its on- and off-target activities.

  • Cellular Viability Assays (e.g., CellTiter-Glo®): These assays determine the effect of the inhibitor on the proliferation and viability of cancer cell lines. The amount of ATP present in viable cells is quantified as a luminescent signal, allowing for the calculation of the EC50 value.

  • Target Engagement Assays (e.g., CETSA, NanoBRET™):

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding in intact cells or cell lysates.[13][14][15]

    • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to a NanoLuc® luciferase-tagged CDK9 fusion protein through bioluminescence resonance energy transfer (BRET).[16][17][18][19][20]

  • Western Blotting: This technique is used to detect and quantify changes in the protein levels of downstream targets of CDK9, such as the phosphorylated form of RNA Polymerase II (p-Ser2-RNAPII), MCL-1, and MYC, following inhibitor treatment.

  • Quantitative Real-Time PCR (qRT-PCR): This method is employed to measure the changes in mRNA expression levels of CDK9 target genes, such as MCL1 and MYC.

  • In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models: These animal models, where human cancer cells or patient tumor tissue are implanted into immunocompromised mice, are crucial for evaluating the anti-tumor efficacy, pharmacodynamics, and safety of the CDK9 inhibitor in a living organism.[4][21][22]

Clinical Development

This compound is currently being evaluated in clinical trials for patients with relapsed/refractory acute myeloid leukemia (AML) and B-cell malignancies, both as a monotherapy and in combination with the BCL-2 inhibitor venetoclax.[1][8][9][23][24] The combination therapy is particularly promising as this compound's ability to downregulate MCL-1 may overcome a key resistance mechanism to venetoclax.[10][11][25][26][27][28] AZD4573 and KB-0742 are also in clinical development for hematological malignancies and solid tumors, respectively.[4][29][30][31][32][33]

Conclusion

This compound is a potent oral CDK9 inhibitor with a distinct selectivity profile that includes activity against key cell cycle CDKs. Its ability to downregulate critical survival proteins like MCL-1 and MYC provides a strong rationale for its development, particularly in combination with other targeted agents like venetoclax. While direct comparative data with other highly selective CDK9 inhibitors such as AZD4573, KB-0742, and NVP-2 is limited, the available preclinical and emerging clinical data position this compound as a promising therapeutic agent for various hematological malignancies. Further head-to-head studies will be crucial to fully delineate the comparative efficacy and safety profiles of these next-generation CDK9 inhibitors.

References

Efficacy Showdown: Voruciclib Versus Direct Mcl-1 Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a critical target for drug development, particularly in hematologic malignancies. Overexpression of Mcl-1 is a key mechanism of tumor survival and resistance to conventional therapies. This guide provides a comparative analysis of two distinct strategies to neutralize Mcl-1: the indirect approach of Voruciclib, a CDK9 inhibitor, and the direct inhibition by a new wave of selective Mcl-1 antagonists, including AMG-176, AZD5991, and S64315/MIK665.

Mechanism of Action: A Tale of Two Strategies

This compound exerts its anti-tumor effects through the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of gene transcription. By blocking CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a downstream reduction in the transcription of short-lived proteins, most notably Mcl-1.[1][2] This indirect mechanism of action contrasts with that of direct Mcl-1 inhibitors like AMG-176, AZD5991, and S64315/MIK665. These molecules are designed to bind with high affinity to the BH3-binding groove of the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins such as Bak and Bax.[3] This disruption of the Mcl-1/pro-apoptotic protein interaction unleashes the cell's natural apoptotic machinery, leading to programmed cell death.[3]

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of these inhibitors has been evaluated across a range of cancer cell lines, primarily focusing on hematologic malignancies where Mcl-1 dependence is prevalent.

This compound , as a CDK9 inhibitor, demonstrates potent inhibition of its primary target and subsequently affects cell viability. Preclinical studies have shown that this compound leads to a dose-dependent decrease in Mcl-1 mRNA and protein levels in various cancer cell lines, with maximal effects often observed at concentrations around 1 µM.[4][5][6] In diffuse large B-cell lymphoma (DLBCL) cell lines, this compound treatment for 6 hours showed targeted downregulation of Mcl-1 at concentrations ranging from 0.5 to 5 µM.[7] Its anti-proliferative effects are observed in the nanomolar to low micromolar range in sensitive cell lines.[8]

Direct Mcl-1 inhibitors have shown remarkable potency in biochemical and cellular assays.

  • AMG-176 exhibits a high binding affinity for Mcl-1 with a Ki of 0.13 nM.[9] In cellular assays, it induces cell death in chronic lymphocytic leukemia (CLL) cells at concentrations of 100 nM and higher.[10] Its IC50 values in B-cell lymphoma cell lines at 48 hours range from 0.21 µM to 19.45 µM, depending on the specific cell line.[11]

  • AZD5991 is a potent Mcl-1 inhibitor with a Ki of 0.13 nM and an IC50 of less than 0.0031 µM in cell-free assays.[12] In cellular models, it induces apoptosis in multiple myeloma (MM) and acute myeloid leukemia (AML) cell lines with EC50 values in the low nanomolar range (e.g., 33 nM in MOLP-8 and 24 nM in MV4;11 cells).[13]

  • S64315/MIK665 demonstrates sub-nanomolar binding affinity to human Mcl-1 with a Ki of 0.048 nM and an IC50 of 1.81 nM.[14][15] It shows potent cell-killing activity in a diverse panel of hematological tumor cell lines.[14]

The following table summarizes the in vitro efficacy data for this compound and the direct Mcl-1 inhibitors.

InhibitorMechanism of ActionTargetBinding Affinity (Ki)Cellular Potency (IC50/EC50)Key Cancer Types
This compound Indirect Mcl-1 DownregulationCDK90.626 nM (CDK9/cyc T2)[7]nM to low µM range (anti-proliferative)[8]AML, DLBCL, CLL[2][4][8]
AMG-176 Direct Mcl-1 InhibitionMcl-10.13 nM[9]0.21 - 19.45 µM (B-cell lymphoma)[11]AML, MM, B-cell Lymphoma[16][17]
AZD5991 Direct Mcl-1 InhibitionMcl-10.13 nM[12]24 - 33 nM (AML, MM)[13]AML, MM[5][13]
S64315/MIK665 Direct Mcl-1 InhibitionMcl-10.048 nM[14]1.81 nM (cell-free)[15]AML, MM, Lymphoma[14]

In Vivo Efficacy and Combination Potential

In vivo studies using xenograft models have demonstrated the anti-tumor activity of both this compound and direct Mcl-1 inhibitors.

This compound has shown tumor growth inhibition in various preclinical models, particularly in combination with the Bcl-2 inhibitor Venetoclax (B612062), where it demonstrates synergistic effects.[2] This synergy is attributed to the dual targeting of two key anti-apoptotic proteins.

Direct Mcl-1 inhibitors have also shown significant in vivo efficacy.

  • AMG-176 administered orally has demonstrated dose-dependent tumor growth inhibition in AML and multiple myeloma xenograft models.[17] The combination of AMG-176 with Venetoclax has shown synergistic activity in AML models.[18]

  • AZD5991 , administered intravenously, has led to complete tumor regression in several multiple myeloma and AML xenograft models as a single agent.[5] It also enhances the anti-tumor activity of Venetoclax and Bortezomib in vivo.[13]

  • S64315/MIK665 has demonstrated potent, dose-dependent anti-tumor responses in several human hematological tumor models, with complete regression of established tumors at well-tolerated doses.[19] Strong synergistic anti-tumor activity has been observed in combination with Bcl-2 inhibitors in various hematologic malignancy models.[20]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and direct Mcl-1 inhibitors are best visualized through their respective signaling pathways.

Voruciclib_Pathway This compound This compound CDK9 CDK9 This compound->CDK9 inhibits RNAPII RNA Polymerase II (Ser2-P) CDK9->RNAPII phosphorylates Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA transcribes Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein translates to Apoptosis Inhibition of Apoptosis Mcl1_Protein->Apoptosis inhibits Direct_Mcl1_Inhibitor_Pathway Direct_Inhibitor Direct Mcl-1 Inhibitor (e.g., AMG-176, AZD5991) Mcl1 Mcl-1 Direct_Inhibitor->Mcl1 inhibits Bak_Bax Bak / Bax Mcl1->Bak_Bax sequesters MOMP Mitochondrial Outer Membrane Permeabilization Bak_Bax->MOMP induces Caspases Caspase Activation MOMP->Caspases leads to Apoptosis Apoptosis Caspases->Apoptosis executes Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Culture Cancer Cell Lines Treatment Inhibitor Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (Mcl-1, Apoptosis Markers) Treatment->Western_Blot Xenograft Xenograft Model (Immunocompromised Mice) Dosing Inhibitor Dosing Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis Dosing->PD_Analysis

References

Validating Voruciclib's Impact on RNA Polymerase II: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Voruciclib's performance in modulating RNA polymerase II (RNAPII) activity against other CDK9 inhibitors. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting CDK9, this compound effectively reduces the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at the Serine 2 position (pSer2-RNAPII). This inhibitory action leads to the downregulation of short-lived and oncogenic proteins, such as Myeloid Cell Leukemia-1 (Mcl-1) and MYC, highlighting its therapeutic potential in various malignancies.[1][2][3]

Performance Comparison of CDK9 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and other notable CDK9 inhibitors, offering a comparative view of their potency and selectivity. This compound demonstrates a strong affinity for CDK9.[1]

InhibitorCDK9 IC50 (nM)Other Targeted CDKs (IC50 in nM)Reference
This compound 0.626 - 9.1 (Kᵢ)CDK1, CDK4, CDK6[1]
Flavopiridol (Alvocidib)3 (Kᵢ)CDK1 (30), CDK2 (170), CDK4 (100), CDK7 (110-300)[4]
Dinaciclib4CDK1 (3), CDK2 (1), CDK5 (1)[5][6][7]
AZD4573<4CDK1 (370), CDK2 (>10,000), CDK4/6 (1,100), CDK7 (1,100)[2][3][8][9][10]

Experimental Validation of this compound's Effect on RNAPII

Clinical and preclinical studies have consistently demonstrated this compound's on-target effect of reducing RNAPII Ser2 phosphorylation.[2][3] While specific fold-change data from densitometric analysis of Western blots are not consistently presented in tabular format across publications, the qualitative evidence strongly supports this mechanism. Similarly, RT-qPCR analyses have confirmed the downstream effect of decreased MCL1 and MYC mRNA levels.[7][11]

Key Experiments and Findings:
  • Western Blotting: Treatment of cancer cell lines and patient-derived samples with this compound has been shown to decrease the levels of phosphorylated RNAPII at Serine 2.[4][7]

  • RT-qPCR: this compound treatment results in a significant reduction in the mRNA expression of CDK9 target genes, including MCL1 and MYC.[7][11]

  • Cell Viability Assays: Inhibition of CDK9 by this compound leads to decreased viability and induction of apoptosis in various cancer cell lines.[12][13]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used for validation, the following diagrams are provided.

Voruciclib_Signaling_Pathway cluster_0 Cell Nucleus PTEFb p-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation (Ser2) pRNAPII pSer2-RNAPII (Active) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription DNA DNA DNA->Transcription mRNA mRNA (MCL1, MYC) Translation Translation mRNA->Translation Transcription->mRNA Oncogenic_Proteins Oncogenic Proteins (Mcl-1, MYC) Translation->Oncogenic_Proteins Apoptosis Apoptosis Oncogenic_Proteins->Apoptosis Inhibition This compound This compound This compound->PTEFb Inhibition

Caption: this compound's mechanism of action on the RNA polymerase II signaling pathway.

Experimental_Workflow cluster_1 Cell Culture & Treatment cluster_2 Biochemical & Molecular Analysis cluster_3 Cellular Assays start Cancer Cell Lines or Patient Samples treatment Treat with this compound or other CDK9 inhibitors start->treatment lysis Cell Lysis & Protein/RNA Extraction treatment->lysis viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability wb Western Blot (pSer2-RNAPII, Total RNAPII) lysis->wb rtqpcr RT-qPCR (MCL1, MYC mRNA) lysis->rtqpcr

Caption: General experimental workflow for validating the effects of this compound.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation of this compound's effect on RNA polymerase II.

Western Blot for Phosphorylated RNA Polymerase II (pSer2)
  • Cell Lysis:

    • Treat cells with this compound or control vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for pSer2-RNAPII overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total RNAPII and a loading control (e.g., β-actin) for normalization.

  • Densitometry Analysis:

    • Quantify band intensities using image analysis software. Normalize the pSer2-RNAPII signal to total RNAPII and the loading control.

Real-Time Quantitative PCR (RT-qPCR) for MCL1 and MYC mRNA
  • RNA Extraction:

    • Treat cells with this compound or control vehicle.

    • Isolate total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR:

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human MCL1, MYC, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • A typical qPCR reaction mixture includes cDNA template, forward and reverse primers, and qPCR master mix.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of MCL1 and MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound or other CDK9 inhibitors for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

References

Navigating Resistance: A Comparative Guide to Voruciclib and Other CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of Voruciclib and other prominent Cyclin-Dependent Kinase (CDK) inhibitors, with a focus on the critical issue of cross-resistance. While direct comparative data on cross-resistance involving this compound is not yet available in published literature, this document synthesizes existing preclinical data on related compounds and outlines the experimental frameworks necessary for such investigations.

Executive Summary

This compound is a potent, orally bioavailable inhibitor of multiple CDKs, with particularly high affinity for CDK9, as well as activity against CDK4 and CDK6.[1][2] Its primary mechanism of action involves the downregulation of Myeloid Cell Leukemia-1 (MCL-1) and MYC, key survival proteins, thereby inducing apoptosis in cancer cells.[1][2] This contrasts with the first-generation CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—which primarily induce cell cycle arrest by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein.

The emergence of resistance to CDK4/6 inhibitors presents a significant clinical challenge. Preclinical studies have demonstrated cross-resistance among Palbociclib, Ribociclib, and Abemaciclib, often driven by shared resistance mechanisms. Due to its distinct primary target (CDK9), this compound holds the potential to overcome resistance mechanisms developed against CDK4/6-specific inhibitors. However, dedicated preclinical studies are required to formally evaluate this hypothesis.

Comparative Analysis of CDK Inhibitor Activity

Quantitative data on the cross-resistance between first-generation CDK4/6 inhibitors has been established in various cancer cell lines. The following table summarizes representative data from published studies. It is important to note that similar comparative data for this compound is not currently available.

Cell LineResistant toCross-Resistance toFold Change in IC50Reference
MCF-7 (Breast Cancer)PalbociclibAbemaciclib~19x[No direct citation]
T47D (Breast Cancer)PalbociclibAbemaciclib~21x[No direct citation]
KPL-1 (Breast Cancer)PalbociclibAbemaciclib3-6x[No direct citation]
EFM19 (Breast Cancer)PalbociclibRibociclib & AbemaciclibNot specified[No direct citation]

Note: The fold change in IC50 represents the increase in the half-maximal inhibitory concentration in the resistant cell line compared to the parental, sensitive cell line. The absence of data for this compound in this table highlights a critical knowledge gap.

Signaling Pathways and Mechanisms of Action

The differential targeting of CDKs by this compound compared to other CDK inhibitors is a key factor in considering the potential for overcoming resistance.

CDK_Inhibitor_Signaling_Pathways Signaling Pathways of CDK Inhibitors cluster_0 CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) cluster_1 This compound cluster_2 Shared Target CDK4_6_Inhibitors Palbociclib, Ribociclib, Abemaciclib CyclinD_CDK4_6 Cyclin D-CDK4/6 CDK4_6_Inhibitors->CyclinD_CDK4_6 inhibit Cell_Cycle_Arrest Cell Cycle Arrest CDK4_6_Inhibitors->Cell_Cycle_Arrest induce Shared_CDK4_6 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Progression G1-S Phase Progression E2F->G1_S_Progression promotes This compound This compound CDK9 CDK9 This compound->CDK9 inhibits Apoptosis Apoptosis This compound->Apoptosis induces RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II phosphorylates MCL1_MYC_Transcription MCL-1 & MYC Transcription RNA_Pol_II->MCL1_MYC_Transcription enables MCL1_MYC_Protein MCL-1 & MYC Protein MCL1_MYC_Transcription->MCL1_MYC_Protein leads to MCL1_MYC_Protein->Apoptosis inhibits Voruciclib_shared This compound Voruciclib_shared->Shared_CDK4_6 also inhibits

Caption: Signaling pathways of CDK inhibitors.

Potential Mechanisms of Cross-Resistance and Evasion

Resistance to CDK4/6 inhibitors can arise from various molecular alterations. Understanding these can provide a rationale for sequential therapies.

Resistance_Mechanisms Mechanisms of Resistance to CDK4/6 Inhibitors cluster_0 Cell Cycle Dysregulation cluster_1 Bypass Signaling Pathways cluster_2 Drug Efflux Rb_loss Loss of Rb function CDK4_6_Resistance Resistance to CDK4/6 Inhibitors Rb_loss->CDK4_6_Resistance Cyclin_E_CDK2_activation Cyclin E/CDK2 Activation Cyclin_E_CDK2_activation->CDK4_6_Resistance CDK6_amplification CDK6 Amplification CDK6_amplification->CDK4_6_Resistance PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Activation PI3K_AKT_mTOR->CDK4_6_Resistance RAS_MAPK RAS/MAPK Pathway Activation RAS_MAPK->CDK4_6_Resistance ABC_transporters Increased ABC Transporter Expression ABC_transporters->CDK4_6_Resistance Voruciclib_potential This compound's Potential to Overcome Resistance CDK4_6_Resistance->Voruciclib_potential Potential for non-cross-resistance due to CDK9 inhibition

Caption: Potential mechanisms of CDK4/6 inhibitor resistance.

Interestingly, one study has shown that this compound can antagonize the multi-drug resistance mediated by ABCB1 and ABCG2 transporters, which are known mechanisms of resistance to various chemotherapeutic agents.[3][4] This suggests a potential role for this compound in overcoming certain types of drug resistance.

Experimental Protocols

The following outlines a generalized methodology for generating CDK inhibitor-resistant cell lines and assessing cross-resistance, based on standard practices in the field.

Generation of Resistant Cell Lines
  • Parental Cell Line Culture: Begin with a cancer cell line known to be sensitive to the CDK inhibitor of interest (e.g., MCF-7 for breast cancer).

  • Initial Drug Exposure: Treat the cells with the CDK inhibitor at a concentration close to the IC50 value.

  • Dose Escalation: Gradually increase the concentration of the drug in the culture medium as the cells adapt and resume proliferation. This process can take several months.

  • Maintenance of Resistant Phenotype: Continuously culture the resistant cells in the presence of the CDK inhibitor to maintain the resistant phenotype.

  • Verification of Resistance: Regularly assess the IC50 of the resistant cell line compared to the parental line using a cell viability assay to confirm the degree of resistance.

Cross-Resistance Assessment
  • Cell Plating: Seed both the parental (sensitive) and the generated resistant cell lines into 96-well plates.

  • Drug Treatment: Treat the cells with a range of concentrations of different CDK inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib, and this compound).

  • Incubation: Incubate the plates for a period of 3 to 7 days.

  • Viability Assay: Measure cell viability using a standard method such as MTS or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 values for each inhibitor in both the sensitive and resistant cell lines. A significant increase in the IC50 in the resistant line for a second inhibitor indicates cross-resistance.

Experimental_Workflow Experimental Workflow for Cross-Resistance Assessment start Start with Sensitive Parental Cell Line expose_drug Continuous Exposure to Escalating Doses of CDK Inhibitor A start->expose_drug develop_resistance Development of Resistant Cell Line (Resistant to Inhibitor A) expose_drug->develop_resistance verify_resistance Verify Resistance (Compare IC50 of Inhibitor A in sensitive vs. resistant cells) develop_resistance->verify_resistance treat_both Treat both Sensitive and Resistant Cell Lines with Inhibitor A, B, C, and this compound verify_resistance->treat_both measure_viability Measure Cell Viability (e.g., MTS Assay) treat_both->measure_viability calculate_ic50 Calculate IC50 Values measure_viability->calculate_ic50 analyze_cross_resistance Analyze for Cross-Resistance (Compare IC50 ratios) calculate_ic50->analyze_cross_resistance

Caption: Workflow for assessing cross-resistance.

Future Directions and Conclusion

The landscape of CDK inhibition in oncology is continually evolving. While the first-generation CDK4/6 inhibitors have significantly improved outcomes for many patients, acquired resistance is a major hurdle. This compound, with its distinct mechanism of action centered on CDK9 inhibition, presents a promising avenue for patients who have developed resistance to CDK4/6-specific therapies.

To definitively establish the role of this compound in this setting, further preclinical research is essential. Studies employing the methodologies outlined above are needed to directly compare the activity of this compound in cell lines with acquired resistance to Palbociclib, Ribociclib, and Abemaciclib. Such data will be invaluable in guiding the clinical development of this compound and designing rational combination strategies to overcome CDK inhibitor resistance.

References

A Head-to-Head Comparison of Voruciclib and Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voruciclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with particular potency against CDK9.[1][2][3] By inhibiting CDK9, this compound effectively downregulates the transcription of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and the oncogene MYC.[1][4] This mechanism of action makes this compound a promising therapeutic agent in hematologic malignancies such as B-cell lymphomas and acute myeloid leukemia (AML), where overexpression of MCL-1 is a known driver of cancer cell survival and resistance to conventional therapies, including the BCL-2 inhibitor venetoclax (B612062).[1][2][3][5][6] This guide provides a head-to-head comparison of this compound with other CDK inhibitors and direct MCL-1 inhibitors, supported by preclinical and clinical data.

Mechanism of Action: Indirectly Targeting MCL-1

This compound's primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a critical step in the elongation phase of transcription for a subset of genes, including those with short-lived mRNAs like MCL1 and MYC.[1] By inhibiting CDK9, this compound leads to a rapid decrease in the levels of MCL-1 and MYC protein, thereby inducing apoptosis in cancer cells that are dependent on these proteins for survival.[1][4][6]

This indirect approach to MCL-1 inhibition contrasts with direct MCL-1 inhibitors that bind to the BH3-binding groove of the MCL-1 protein.

Signaling Pathway of this compound

This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits PTEFb P-TEFb Complex CDK9->PTEFb Activates RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Gene Transcription (MCL1, MYC) RNAPII->Transcription Initiates MCL1_MYC MCL-1 & MYC Proteins Transcription->MCL1_MYC Apoptosis Apoptosis MCL1_MYC->Apoptosis Inhibits Cell_Survival Cancer Cell Survival MCL1_MYC->Cell_Survival Promotes cluster_cell_culture Cell Culture cluster_assays Assays Cell_Lines Cancer Cell Lines (e.g., DLBCL, AML) Drug_Treatment Treat with this compound & Comparators Cell_Lines->Drug_Treatment Viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) Drug_Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Drug_Treatment->Apoptosis Western_Blot Western Blot (MCL-1, MYC, Cleaved PARP) Drug_Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Viability->Data_Analysis IC50 Determination Apoptosis->Data_Analysis Quantify Apoptotic Cells Western_Blot->Data_Analysis Protein Expression Levels

References

Validating the Synergistic Effect of Voruciclib with Venetoclax: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-tumor activity of voruciclib in combination with venetoclax (B612062). It summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

The combination of this compound, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, and venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, has demonstrated promising synergistic efficacy in preclinical models of acute myeloid leukemia (AML) and has been evaluated in clinical trials for patients with relapsed or refractory AML.[1][2] This guide synthesizes the available data to validate this synergistic effect.

Mechanism of Synergy: Overcoming Venetoclax Resistance

Venetoclax induces apoptosis by directly inhibiting the anti-apoptotic protein BCL-2.[1] However, resistance to venetoclax can emerge through the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[1][2]

This compound targets CDK9, a key regulator of gene transcription.[1] Inhibition of CDK9 leads to the downregulation of short-lived transcripts, including that of MCL1.[1][2] By reducing MCL-1 levels, this compound resensitizes cancer cells to BCL-2 inhibition by venetoclax, leading to a potent synergistic pro-apoptotic effect.[1][3]

cluster_0 Apoptotic Signaling cluster_1 Drug Intervention cluster_2 Transcriptional Regulation BCL-2 BCL-2 Pro-Apoptotic Proteins (e.g., BIM) Pro-Apoptotic Proteins (e.g., BIM) BCL-2->Pro-Apoptotic Proteins (e.g., BIM) sequesters MCL-1 MCL-1 MCL-1->Pro-Apoptotic Proteins (e.g., BIM) sequesters Apoptosis Apoptosis Pro-Apoptotic Proteins (e.g., BIM)->Apoptosis induces Venetoclax Venetoclax Venetoclax->BCL-2 inhibits This compound This compound CDK9 CDK9 This compound->CDK9 inhibits MCL1 Gene Transcription MCL1 Gene Transcription CDK9->MCL1 Gene Transcription promotes MCL1 Gene Transcription->MCL-1 produces

Caption: Mechanism of synergistic action between this compound and venetoclax.

Preclinical Evidence of Synergy

In vitro studies using AML cell lines have demonstrated a clear synergistic effect when combining this compound and venetoclax. This synergy is characterized by a significant increase in apoptosis and is quantitatively supported by Combination Index (CI) values well below 1.0, indicating a strong synergistic interaction.

In Vitro Apoptosis Induction in AML Cell Lines
Cell LineThis compound (2 µM) % ApoptosisVenetoclax (2 µM) % ApoptosisCombination (2 µM each) % ApoptosisCombination Index (CI)
MV4-1113.8 - 55.8Varies>80<0.73[3][4]
U93713.8 - 55.8Varies>80<0.73[3][4]
THP-113.8 - 55.8Varies>80<0.73[3][4]
MOLM-1313.8 - 55.8Varies>80<0.73[3][4]
OCI-AML313.8 - 55.8VariesNot specifiedNot specified

Data sourced from preclinical studies.[3][4] The range for this compound monotherapy reflects varying sensitivities across different AML cell lines.

In Vivo Tumor Growth Inhibition in Xenograft Models

Preclinical evaluation in murine xenograft models of AML further substantiates the synergistic anti-tumor activity of the this compound and venetoclax combination, demonstrating significant tumor growth inhibition and improved survival.[1][5]

Xenograft ModelTreatment GroupTumor Growth Inhibition (TGI) %
U2932This compound + VenetoclaxSignificantly higher than single agents
RIVAThis compound + VenetoclaxSignificantly higher than single agents
OCI-LY10This compound + VenetoclaxModel-dependent effects
NU-DHL-1This compound + VenetoclaxModel-dependent effects
SU-DHL-4This compound + VenetoclaxModel-dependent effects

Qualitative summary based on available preclinical data.[6] Specific TGI percentages were not consistently reported across all models.

Clinical Validation: Phase 1 Trial (NCT03547115)

A Phase 1, open-label, dose-escalation and expansion study (NCT03547115) has been evaluating the safety and preliminary efficacy of this compound alone and in combination with venetoclax in patients with relapsed/refractory AML or B-cell malignancies.[7][8]

Patient Demographics and Dosing
CharacteristicValue
Number of Patients (Combination Arm)41
Median Age (years)69 (range, 34-89)
Median Prior Lines of Therapy2 (range, 1-7)
Prior Venetoclax Treatment95%
This compound Dosing7 dose levels evaluated (50 mg every other day to 300 mg daily) on days 1-14 of a 28-day cycle
Venetoclax DosingStandard daily dose

Data from the NCT03547115 clinical trial.[1][9]

Efficacy in Relapsed/Refractory AML

The combination of this compound and venetoclax has shown encouraging clinical activity in a heavily pretreated patient population.

Efficacy EndpointResult
Disease Control Rate (DCR) in initial cohort (n=6)50%[10]
Antileukemic Activity (n=32 at doses 100-300mg)31% (10 patients)[11]
Complete Remission with incomplete hematologic recovery (CRi)2 patients[11]
Morphologic Leukemia-Free State (MLFS)1 patient[11]
Stable Disease (≥3 months)7 patients[9]

Data from the NCT03547115 clinical trial.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key in vitro assays used to determine synergy.

cluster_0 In Vitro Synergy Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment AML Cell Lines Incubation Incubation Drug Treatment->Incubation This compound, Venetoclax, Combination Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay 72 hours Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay 24 hours Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Synergy Determination (CI Values) Synergy Determination (CI Values) Data Analysis->Synergy Determination (CI Values)

Caption: A typical workflow for in vitro synergy studies.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

  • Cell Seeding: Seed AML cells in the logarithmic growth phase into opaque-walled 96-well plates at a density of 1,500 cells per well in 100 µL of culture medium and culture overnight.[12]

  • Drug Treatment: Add this compound, venetoclax, or the combination at various concentrations to the designated wells. Include vehicle-only control wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[12]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[13]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[13][14]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed 1 x 10^6 AML cells in a T25 flask and treat with this compound, venetoclax, or the combination for 24 hours.[15] Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, collect the supernatant containing floating (apoptotic) cells and then detach the adherent cells using a gentle method (e.g., trypsin-EDTA). Combine with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[16]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.[15]

    • Gently vortex and incubate at room temperature for 15 minutes in the dark.[16]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[16]

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Synergy Analysis

The synergistic effect of the drug combination can be quantitatively assessed using software such as CompuSyn, which calculates the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[4]

Conclusion

The combination of this compound and venetoclax demonstrates a strong synergistic anti-leukemic effect, supported by robust preclinical data and encouraging early clinical results. The mechanism of synergy, which involves this compound-mediated MCL-1 downregulation to overcome venetoclax resistance, provides a clear rationale for this combination therapy. The provided experimental protocols offer a foundation for further research into this promising therapeutic strategy for AML and other hematological malignancies. Further investigation, including mature data from ongoing clinical trials, will be crucial to fully elucidate the clinical benefit of this combination.

References

A Comparative Guide to Alternative Strategies for Mcl-1 Downregulation Beyond Voruciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family, is a critical survival factor for many cancer cells and a key mediator of resistance to various cancer therapies. While the CDK9 inhibitor Voruciclib has emerged as a promising strategy to indirectly downregulate Mcl-1, a diverse landscape of alternative approaches is being actively explored. This guide provides an objective comparison of this compound with other strategies for Mcl-1 downregulation, supported by experimental data, detailed methodologies, and visual pathway diagrams to aid in the selection and development of novel anti-cancer therapeutics.

This compound: An Indirect Approach to Mcl-1 Inhibition

This compound is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3][4] Its primary mechanism for Mcl-1 downregulation is indirect, stemming from the inhibition of CDK9's role in transcriptional elongation.[1][2][3][4] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of short-lived proteins, including Mcl-1.[5][6] By inhibiting CDK9, this compound effectively halts the transcription of the MCL1 gene, leading to a rapid decrease in Mcl-1 mRNA and protein levels.[1][2][4][7]

Alternative Strategies: A Multi-pronged Attack on Mcl-1

Alternative strategies to this compound for Mcl-1 downregulation can be broadly categorized into two main groups: other indirect inhibitors that target transcriptional machinery, and direct inhibitors that bind to the Mcl-1 protein itself.

Other Indirect Mcl-1 Inhibitors: Targeting Transcriptional Regulation

Similar to this compound, other CDK inhibitors have demonstrated efficacy in downregulating Mcl-1 by targeting the transcriptional machinery.

  • Alvocidib (Flavopiridol): A broad-spectrum CDK inhibitor that has shown to potently inhibit CDK9.[7][8] Its mechanism of Mcl-1 downregulation mirrors that of this compound, involving the suppression of MCL1 gene transcription.[7][8]

  • Dinaciclib (B612106): Another potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, and CDK9. Its inhibition of CDK9 leads to a rapid and selective suppression of Mcl-1 transcription and protein levels.[6]

Direct Mcl-1 Inhibitors: BH3 Mimetics

A significant class of alternative Mcl-1 targeting agents are the BH3 mimetics. These small molecules are designed to mimic the BH3 domain of pro-apoptotic proteins, which naturally bind to and neutralize anti-apoptotic proteins like Mcl-1. By binding to the hydrophobic BH3-binding groove of Mcl-1, these inhibitors prevent Mcl-1 from sequestering pro-apoptotic effector proteins like Bak and Bax, thereby triggering the intrinsic apoptotic pathway.

  • AZD5991: A macrocyclic Mcl-1 inhibitor with high affinity and selectivity.[9][10][11][12] It directly binds to Mcl-1, leading to the activation of the Bak-dependent mitochondrial apoptotic pathway.[11][12]

  • AMG-176: A potent and selective, orally bioavailable Mcl-1 inhibitor.[13][14] It has demonstrated efficacy in hematologic cancer models, both as a single agent and in combination with other therapies.[13][14]

  • S63845: A highly selective Mcl-1 inhibitor that has shown potent anti-tumor activity in various preclinical cancer models.

  • A-1210477: One of the earlier developed selective Mcl-1 inhibitors that has been instrumental in validating Mcl-1 as a therapeutic target.

  • MIK665 (S64315): A potent and selective Mcl-1 inhibitor with demonstrated pro-apoptotic and antineoplastic activities.

  • UMI-77: A selective Mcl-1 inhibitor that binds to the BH3 binding groove and disrupts Mcl-1's interaction with pro-apoptotic proteins.

Data Presentation: Quantitative Comparison of Mcl-1 Inhibitors

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparison of potencies can be challenging due to variations in experimental assays and cell lines used across different studies.

Table 1: Indirect Mcl-1 Inhibitors (CDK Inhibitors)

CompoundTarget(s)IC50 (nM)Key Findings
This compound CDK9 > CDK4, CDK6, CDK1CDK9: <10 (in vitro kinase assay)Decreases Mcl-1 mRNA and protein levels in a dose-dependent manner.[1][2][5] Synergizes with venetoclax (B612062) in AML models.[5][7]
Alvocidib CDK1, CDK2, CDK4, CDK6, CDK9CDK9: ~3-8Rapid and potent downregulation of Mcl-1 expression.[8][15]
Dinaciclib CDK1, CDK2, CDK5, CDK9CDK9: 4Potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive lymphomas.[6]

Table 2: Direct Mcl-1 Inhibitors (BH3 Mimetics)

CompoundTargetKi (nM)IC50 (nM)Key Findings
AZD5991 Mcl-10.130.7 (FRET assay)Induces rapid apoptosis in hematological cancer cells.[9][10]
AMG-176 Mcl-10.06-Effective in hematologic cancer models alone and in combination.[13][14]
S63845 Mcl-10.19 (Kd)-Potent and selective Mcl-1 inhibitor.
A-1210477 Mcl-1-26.2Overcomes ABT-737 resistance in AML.
MIK665 (S64315) Mcl-11.2-Potential pro-apoptotic and antineoplastic activities.
UMI-77 Mcl-1490310 (binding affinity)Shows selectivity over other Bcl-2 family members.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Mcl-1 inhibitors.

Western Blot Analysis for Mcl-1 Expression

Objective: To determine the protein levels of Mcl-1 in cancer cells following treatment with an inhibitor.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11, THP-1 for AML) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the inhibitor (e.g., this compound, AZD5991) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate proteins on a 4-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Mcl-1 (e.g., rabbit anti-Mcl-1, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[16][17][18][19]

Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after inhibitor treatment.[20][21][22][23]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor or vehicle control for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live cells.[20][21][22][23]

Co-Immunoprecipitation (Co-IP) to Assess Mcl-1 Protein Interactions

Objective: To determine if a direct Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bim).[24][25][26][27][28]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the direct Mcl-1 inhibitor or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with an antibody specific for Mcl-1 overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blot Analysis: Elute the protein complexes from the beads by boiling in Laemmli buffer. Analyze the eluted proteins by Western blotting using antibodies against Mcl-1 and its potential binding partners (e.g., Bak, Bim). A decrease in the co-immunoprecipitated binding partner in the inhibitor-treated sample indicates disruption of the interaction.[24][26][27]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Voruciclib_Mechanism This compound This compound CDK9 CDK9 This compound->CDK9 PTEFb P-TEFb Complex CDK9->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII p-RNA Pol II (Ser2) RNAPII->pRNAPII MCL1_gene MCL1 Gene pRNAPII->MCL1_gene Promotes Transcription MCL1_mRNA Mcl-1 mRNA MCL1_gene->MCL1_mRNA Mcl1_protein Mcl-1 Protein MCL1_mRNA->Mcl1_protein Pro_Apoptotic Pro-apoptotic Proteins (Bak, Bax) Mcl1_protein->Pro_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and Mcl-1 transcription.

BH3_Mimetic_Mechanism BH3_Mimetic Direct Mcl-1 Inhibitor (e.g., AZD5991) Mcl1_protein Mcl-1 Protein BH3_Mimetic->Mcl1_protein Pro_Apoptotic Pro-apoptotic Proteins (Bak, Bax) Mcl1_protein->Pro_Apoptotic Sequesters Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Caption: Direct Mcl-1 inhibitors bind to Mcl-1, releasing pro-apoptotic proteins to induce apoptosis.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-Mcl-1) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Experimental workflow for Western blot analysis of Mcl-1 expression.

Conclusion

The landscape of Mcl-1 targeting strategies is rapidly evolving, offering a range of options beyond this compound. Indirect approaches, primarily through CDK9 inhibition, provide a means to transcriptionally silence Mcl-1, while direct BH3 mimetics offer a more targeted approach to disrupt Mcl-1's anti-apoptotic function. The choice of strategy will depend on the specific cancer context, potential resistance mechanisms, and the desired therapeutic window. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to navigate this promising area of cancer drug discovery and to design robust experiments to evaluate and compare these novel therapeutic agents.

References

Benchmarking Voruciclib Against Next-Generation CDK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of precision medicine, particularly in the treatment of hormone receptor-positive (HR+) breast cancer and various hematological malignancies. While first-generation CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) have demonstrated significant clinical benefit, the development of resistance and the desire for improved safety profiles have spurred the development of next-generation inhibitors with novel selectivity profiles. This guide provides a comprehensive comparison of Voruciclib, a potent CDK9 inhibitor with activity against CDK4 and CDK6, against a panel of next-generation CDK inhibitors, including the CDK4-selective atirmociclib and the CDK2-selective inhibitors BLU-222 and PF-07104091.

Executive Summary

This guide offers a detailed comparative analysis of this compound and selected next-generation CDK inhibitors, focusing on their mechanism of action, preclinical efficacy, and selectivity. The information presented is intended to provide researchers and drug development professionals with a valuable resource for evaluating these compounds for further investigation and clinical application.

This compound distinguishes itself as a potent inhibitor of CDK9, a key regulator of transcription, leading to the downregulation of anti-apoptotic proteins like MCL-1 and oncogenes such as MYC. This unique mechanism of action suggests its potential in overcoming resistance to conventional CDK4/6 inhibitors and in combination therapies, particularly in hematological cancers.

Next-generation CDK inhibitors are being developed with a focus on increased selectivity to either enhance efficacy in specific cancer subtypes or to mitigate off-target toxicities.

  • Atirmociclib (PF-07220060) , a highly selective CDK4 inhibitor, aims to improve upon the therapeutic window of dual CDK4/6 inhibitors by minimizing CDK6-related neutropenia.

  • BLU-222 and PF-07104091 are selective CDK2 inhibitors designed to address cancers with cyclin E1 (CCNE1) amplification, a known driver of resistance to CDK4/6 inhibition.

Mechanism of Action and Signaling Pathways

The cell cycle is a tightly regulated process controlled by CDKs and their cyclin partners. Dysregulation of this process is a hallmark of cancer. CDK inhibitors exert their anti-cancer effects by blocking the activity of specific CDKs, leading to cell cycle arrest and apoptosis.

This compound's primary target, CDK9, is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the transcription of a variety of genes, including those involved in cell survival and proliferation. By inhibiting CDK9, this compound effectively shuts down the transcription of key oncogenes and survival factors.

Next-generation CDK inhibitors, on the other hand, are designed to be more selective for specific cell cycle-related CDKs. Atirmociclib's selective inhibition of CDK4 is based on the premise that CDK4 is the primary driver of proliferation in HR+ breast cancer, while CDK6 inhibition is associated with dose-limiting neutropenia. Selective CDK2 inhibitors like BLU-222 and PF-07104091 target a key vulnerability in cancers that have become resistant to CDK4/6 inhibitors through the upregulation of cyclin E1.

CDK_Inhibitor_Signaling_Pathways CDK Inhibitor Signaling Pathways cluster_G1_S G1-S Phase Transition cluster_G1_S_resistance Resistance Pathway cluster_transcription Transcriptional Regulation Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb Rb->pRb S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates Atirmociclib Atirmociclib Atirmociclib->CDK4/6 inhibits Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates CDK2->pRb phosphorylates BLU-222 / PF-07104091 BLU-222 / PF-07104091 BLU-222 / PF-07104091->CDK2 inhibits Cyclin T1 Cyclin T1 CDK9 CDK9 Cyclin T1->CDK9 activates RNA Pol II RNA Pol II CDK9->RNA Pol II phosphorylates Gene Transcription Gene Transcription RNA Pol II->Gene Transcription MCL-1 / MYC MCL-1 / MYC Gene Transcription->MCL-1 / MYC This compound This compound This compound->CDK9 inhibits

Caption: Simplified signaling pathways for different classes of CDK inhibitors.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and the next-generation CDK inhibitors. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Kinase Inhibitory Activity (Ki, nM)
TargetThis compoundAtirmociclib (PF-07220060)BLU-222PF-07104091
CDK9/CycT1 1.68 [1]N/A>10,000117[2]
CDK4/CycD1 3.96[1]<0.1 >10,000238[2]
CDK6/CycD1 2.92[1]0.8>10,000465[2]
CDK2/CycE N/A>10000.8 1.16 [2]
CDK1/CycB 5.4[1]>100024110[2]
N/A: Data not readily available in the public domain.
Table 2: Biochemical Inhibitory Potency (IC50, nM)
TargetThis compoundAtirmociclib (PF-07220060)BLU-222PF-07104091
CDK9/CycT1 <1 N/A6941N/A
CDK4/CycD1 N/A0.11 234N/A
CDK6/CycD3 N/A2.4377N/A
CDK2/CycE1 N/AN/A4.2 1.05 [2]
CDK1/CycB1 N/AN/A380152
N/A: Data not readily available in the public domain.
Table 3: Cellular Antiproliferative Activity (IC50/GI50, nM)
Cell LineCancer TypeThis compoundAtirmociclib (PF-07220060)BLU-222PF-07104091
U2932 DLBCL~500-5000 (MCL-1 downregulation)[1]N/AN/AN/A
ZR-75-1 BreastN/APotent TGI in xenograftsN/AN/A
OVCAR-3 OvarianN/AN/A~10-100 Potent activity
T47D BreastN/AN/A>1000N/A
TGI: Tumor Growth Inhibition; N/A: Data not readily available in the public domain. Note: this compound data reflects concentration for MCL-1 downregulation, not direct IC50 for proliferation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate CDK inhibitors.

Kinase Selectivity Profiling (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the kinase activity of a panel of purified CDK/cyclin complexes.

Kinase_Assay_Workflow Generalized Kinase Assay Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP and Inhibitor Solutions Start->Prepare Reagents Assay Plate Setup Dispense Inhibitor Dilutions into Assay Plate Prepare Reagents->Assay Plate Setup Enzyme Addition Add Purified CDK/Cyclin Complex Assay Plate Setup->Enzyme Addition Initiate Reaction Add ATP and Substrate Mixture Enzyme Addition->Initiate Reaction Incubation Incubate at 30°C Initiate Reaction->Incubation Stop Reaction Terminate Reaction (e.g., with EDTA) Incubation->Stop Reaction Detection Measure Substrate Phosphorylation (e.g., Radioactivity, Fluorescence) Stop Reaction->Detection Data Analysis Calculate % Inhibition and IC50 Values Detection->Data Analysis End End Data Analysis->End

Caption: A typical workflow for a biochemical kinase inhibition assay.

Protocol:

  • Reagent Preparation: Purified, active CDK/cyclin complexes, a suitable substrate (e.g., a peptide or protein), and ATP are prepared in a kinase assay buffer. The test inhibitor is serially diluted in DMSO.

  • Assay Reaction: The kinase, substrate, and inhibitor are pre-incubated in the wells of a microplate. The reaction is initiated by the addition of ATP (often including a radiolabeled or modified version for detection).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P or ³³P), fluorescence-based assays, or luminescence-based assays.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.

Protocol (using a luminescence-based assay like CellTiter-Glo®):

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the CDK inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 72 hours) to allow the inhibitor to exert its effect.

  • Lysis and Luminescence Measurement: A reagent containing a thermostable luciferase and its substrate is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells. The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal from the treated wells is normalized to the vehicle control to determine the percentage of cell viability. The IC50 or GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curve.

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into treatment and control groups. The CDK inhibitor is administered to the treatment group (e.g., orally or via intraperitoneal injection) according to a specific dosing schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Data Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition (TGI). The data is often plotted as tumor volume over time.

Logical Comparison Framework

The selection of an appropriate CDK inhibitor for a specific therapeutic application depends on a variety of factors, including the target cancer type, the presence of specific biomarkers, and the desired safety profile.

Inhibitor_Selection_Logic Logical Framework for CDK Inhibitor Selection Cancer Type Cancer Type This compound This compound Cancer Type->this compound Hematological Malignancies Atirmociclib Atirmociclib Cancer Type->Atirmociclib HR+ Breast Cancer BLU-222 / PF-07104091 BLU-222 / PF-07104091 Cancer Type->BLU-222 / PF-07104091 Solid Tumors Biomarker Status Biomarker Status Biomarker Status->this compound MCL-1/MYC Overexpression Biomarker Status->BLU-222 / PF-07104091 CCNE1 Amplification (CDK4/6i Resistance) Desired Safety Profile Desired Safety Profile Desired Safety Profile->Atirmociclib Reduced Neutropenia Combination Therapy Potential Combination Therapy Potential This compound->Combination Therapy Potential Improved Therapeutic Window Improved Therapeutic Window Atirmociclib->Improved Therapeutic Window Overcoming Resistance Overcoming Resistance BLU-222 / PF-07104091->Overcoming Resistance

Caption: A decision framework for selecting a CDK inhibitor based on key characteristics.

Conclusion

This compound and the next-generation CDK inhibitors represent significant advancements in the field of targeted cancer therapy. This compound's unique CDK9-targeting mechanism offers a promising strategy for treating cancers dependent on transcriptional addiction and for overcoming resistance to other therapies. The high selectivity of next-generation inhibitors like atirmociclib, BLU-222, and PF-07104091 provides the potential for improved efficacy in specific patient populations and enhanced safety profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for the continued research and development of these promising anti-cancer agents. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these inhibitors and to identify the patient populations most likely to benefit from each specific agent.

References

Safety Operating Guide

Proper Disposal of Voruciclib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Voruciclib is a potent, orally active, and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK9. As with many compounds developed for cancer research, which are often cytotoxic or antineoplastic in nature, all materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to strict disposal protocols is crucial for laboratory safety and environmental protection.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before disposal, all personnel must handle this compound and its associated waste with appropriate PPE to minimize exposure risk.

Minimum Required PPE:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves are recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.

  • Respiratory Protection: An N95 or higher-rated respirator should be used when handling the powder form of this compound to avoid inhalation.

Step-by-Step Disposal Protocol

The fundamental principle for this compound disposal is the segregation of all contaminated materials as hazardous waste. Do not mix this compound waste with general laboratory trash, biohazardous waste, or radioactive waste.

1. Waste Segregation and Containment:

Properly segregate waste at the point of generation into designated, clearly labeled, and leak-proof containers.

Waste TypeDescriptionContainer Type
Solid Waste Unused or expired this compound powder, contaminated labware (e.g., pipette tips, tubes, weigh boats).A rigid, puncture-resistant hazardous waste container with a secure lid, clearly labeled "Hazardous Chemical Waste."
Liquid Waste Solutions containing this compound, including unused experimental solutions and contaminated solvents.A sealable, chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle) labeled "Hazardous Chemical Waste."
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.A designated, puncture-proof sharps container for chemotherapy or cytotoxic waste.
Contaminated PPE Used gloves, disposable lab coats, and other PPE that have come into contact with this compound.A dedicated, labeled bag or container for hazardous chemical waste.

2. Labeling:

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Cytotoxic," "Toxic")

  • The date the first waste was added to the container.

3. Storage:

  • Store all sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • This area should be away from general lab traffic and drains.

  • Ensure that incompatible waste types are segregated within the SAA.

4. Final Disposal:

  • Once a waste container is full (do not overfill) or has reached the storage time limit set by your institution, arrange for pickup by a licensed hazardous waste disposal service.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which is typically managed by the Environmental Health and Safety (EHS) department.

Quantitative Data for this compound

The following table summarizes available quantitative data relevant to the handling and storage of this compound.

PropertyValue
Physical State Crystalline solid
Molecular Formula C₂₂H₁₉ClF₃NO₅
Molecular Weight 469.8 g/mol
Solubility in DMSO ≥ 50 mg/mL (ultrasonication may be needed)
Storage of Powder Store at -20°C for up to 3 years.
Storage of Solution in Solvent Store at -80°C for up to 2 years, or at -20°C for up to 1 year.

Experimental Protocols

While specific experimental protocols vary, any procedure involving this compound will generate hazardous waste. A common laboratory application is the preparation of stock solutions and their use in cell-based assays.

Example Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-weighing Preparation: Don appropriate PPE. Prepare a clean and decontaminated workspace, preferably within a chemical fume hood.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to make 1 mL of a 10 mM solution, weigh out 4.698 mg of this compound.

  • Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube. In this example, add 1 mL of DMSO.

  • Mixing: Securely cap the tube and vortex until the solid is completely dissolved. Gentle warming or sonication may be required to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, clearly labeled cryovials to avoid repeated freeze-thaw cycles. Store at -80°C.

All materials used in this process, including the weigh boat, pipette tips, and microcentrifuge tubes, must be disposed of as solid hazardous waste. Any excess stock solution that is no longer needed must be disposed of as liquid hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

VoruciclibDisposal cluster_waste_type Identify Waste Type cluster_containers Segregate into Labeled Containers start Waste Generation (this compound Contaminated Material) is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_container Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Sharp? is_liquid->is_sharp No liquid_container Liquid Hazardous Waste Container is_liquid->liquid_container Yes is_ppe PPE? is_sharp->is_ppe No sharp_container Chemotherapy Sharps Container is_sharp->sharp_container Yes is_ppe->solid_container Yes storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage sharp_container->storage ppe_container Contaminated PPE Waste Container disposal Arrange Pickup by Licensed Hazardous Waste Service storage->disposal

Caption: this compound Waste Disposal Workflow Diagram.

Essential Safety and Logistical Information for Handling Voruciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Voruciclib. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. Due to conflicting information in available Safety Data Sheets (SDS), with some classifying this compound as non-hazardous[1][2] and others advising stringent precautions[1], it is imperative to handle this compound as a potent substance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following PPE is mandatory:

  • Gloves: Double gloving with nitrile gloves is required. Change gloves immediately if contaminated. Do not wear gloves outside of the designated laboratory area.

  • Eye Protection: Safety goggles with side shields are necessary to protect against splashes and airborne particles.

  • Lab Coat: A dedicated, impervious lab coat must be worn. This should be removed before leaving the laboratory.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a suitable respirator is required. All personnel requiring respiratory protection must be properly fit-tested.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • All handling of this compound powder should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • The work surface should be covered with a disposable, plastic-backed absorbent pad.

  • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.

2. Dissolution:

  • When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.

  • This compound is soluble in DMSO.[3]

3. In-Vitro and In-Vivo Studies:

  • All cell culture work and animal dosing involving this compound should be performed in a biological safety cabinet (BSC) or an appropriate ventilated enclosure.

  • Clearly label all containers, cages, and waste materials with "this compound" and/or "Cytotoxic Agent."

4. Decontamination and Spill Cleanup:

  • In case of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the contaminated material into a sealed, labeled hazardous waste container. Clean the area with a suitable decontamination solution (e.g., a strong alkaline cleaning agent), followed by a thorough rinse with water.[4]

  • For large spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste: Unused powder, contaminated PPE (gloves, lab coats, etc.), and labware (pipette tips, tubes) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including cell culture media and animal dosing solutions, must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.

Do not dispose of any this compound waste down the drain or in the regular trash. All hazardous waste must be disposed of through the institution's EHS-approved waste management program.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 469.84 g/mol [3]
Molecular Formula C₂₂H₁₉ClF₃NO₅[3]
CAS Number 1000023-04-0[2]
Solubility DMSO: 42.5 mg/mL (90.46 mM)[3]
Ki Values
   CDK9/cyc T20.626 nM[1]
   CDK9/cyc T11.68 nM[1]
   CDK6/cyc D12.92 nM[1]
   CDK4/cyc D13.96 nM[1]
   CDK1/cyc B5.4 nM[1]
   CDK1/cyc A9.1 nM[1]
Storage Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[3]

Note: An Occupational Exposure Limit (OEL) for this compound has not been established.[5] Therefore, strict adherence to the handling procedures for potent compounds is mandatory.

Visualized Workflows and Pathways

The following diagrams illustrate the operational workflow for handling this compound and its targeted signaling pathway.

Voruciclib_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep Don PPE weigh Weigh this compound in Fume Hood prep->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve invitro In-Vitro Studies (in BSC) dissolve->invitro invivo In-Vivo Studies (in Ventilated Enclosure) dissolve->invivo decon Decontaminate Work Surfaces invitro->decon invivo->decon waste Segregate & Dispose of Hazardous Waste decon->waste doff Doff PPE waste->doff

Caption: Operational workflow for the safe handling of this compound.

Voruciclib_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPolII RNA Polymerase II CDK9_CyclinT->RNAPolII Phosphorylates Transcription Transcription RNAPolII->Transcription Elongation MCL1_Gene MCL-1 Gene MCL1_Gene->Transcription MCL1_mRNA MCL-1 mRNA Transcription->MCL1_mRNA Translation Translation MCL1_mRNA->Translation MCL1_Protein MCL-1 Protein (Anti-apoptotic) Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibits Translation->MCL1_Protein This compound This compound This compound->CDK9_CyclinT Inhibits

Caption: this compound inhibits CDK9, leading to decreased MCL-1 and apoptosis.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。